molecular formula C9H19NO B15620699 N-ethylheptanamide

N-ethylheptanamide

Cat. No.: B15620699
M. Wt: 157.25 g/mol
InChI Key: KATPGOFDKJMROY-UHFFFAOYSA-N
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Description

N-ethylheptanamide is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-ethylheptanamide

InChI

InChI=1S/C9H19NO/c1-3-5-6-7-8-9(11)10-4-2/h3-8H2,1-2H3,(H,10,11)

InChI Key

KATPGOFDKJMROY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-ethylheptanamide: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylheptanamide is a secondary amide with the molecular formula C9H19NO. While a relatively simple molecule, it has gained significance in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches for this compound. Detailed experimental protocols for its synthesis are presented, alongside predicted spectroscopic data for its characterization. Furthermore, this guide elucidates the role of this compound as a linker in PROTACs and details the mechanism of action of these heterobifunctional molecules through the ubiquitin-proteasome system.

Chemical Structure and Properties

This compound consists of a heptanoyl group attached to the nitrogen atom of an ethylamine (B1201723). The IUPAC name for this compound is this compound.[1]

Chemical Structure

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol [2]

CAS Number: 54007-34-0[2][3]

Canonical SMILES: CCCCCCC(=O)NCC

InChI Key: UBEBFLARXYIUTE-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Weight157.25 g/mol ChemBK[2]
Boiling Point154 °C at 15 TorrChemicalBook[3]
Density (predicted)0.859 ± 0.06 g/cm³ChemicalBook
pKa (predicted)16.86 ± 0.46ChemicalBook
XLogP3 (predicted)2.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count7PubChem

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the formation of an amide bond between heptanoic acid or its derivatives and ethylamine. Two common and effective methods are detailed below.

Synthesis from Heptanoyl Chloride and Ethylamine (Schotten-Baumann Reaction)

This method involves the acylation of ethylamine with heptanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Overall Reaction:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add a base, such as triethylamine (B128534) (1.2 equivalents) or pyridine, to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve heptanoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred ethylamine solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, 1 M HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

Synthesis from Heptanoic Acid and Ethylamine using a Coupling Agent

This method involves the direct coupling of heptanoic acid and ethylamine in the presence of a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency.[4][5][6]

Overall Reaction:

  • Reaction Setup: To a solution of heptanoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or DMF) in a round-bottom flask, add the coupling agent (e.g., DCC or EDC, 1.1 equivalents) and, if used, the additive (e.g., HOBt or NHS, 1.1 equivalents). Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add ethylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • If EDC is used, the urea (B33335) byproduct is water-soluble and can be removed by aqueous extraction. Wash the filtrate or the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on standard spectroscopic principles and databases for similar amide structures. These should be used as a reference for the characterization of synthesized this compound.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.25q2H-NH-CH₂ -CH₃
~2.15t2H-CO-CH₂ -CH₂-
~1.60p2H-CO-CH₂-CH₂ -
~1.30m6H-(CH₂ )₃-CH₃
~1.10t3H-NH-CH₂-CH₃
~0.90t3H-CH₂-CH₃

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~173C =O
~38-CO-CH₂ -
~35-NH-CH₂ -
~31-CH₂-CH₂ -CH₃
~29-CH₂-CH₂ -CH₂-
~25-CO-CH₂-CH₂ -
~22-CH₂ -CH₃
~15-NH-CH₂-CH₃
~14-CH₂-CH₃

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2955, 2925, 2855StrongC-H Stretch (aliphatic)
~1640StrongC=O Stretch (Amide I)
~1550StrongN-H Bend (Amide II)

Table 4: Predicted IR Absorption Frequencies for this compound

Mass Spectrometry (Predicted)
m/zInterpretation
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
128[M - C₂H₅]⁺
114[M - C₃H₇]⁺
100[M - C₄H₉]⁺
86[CH₃(CH₂)₃CO]⁺
72[CH₃CH₂NHCO]⁺
57[C₄H₉]⁺
44[CH₃CH₂NH]⁺

Table 5: Predicted Mass Spectrum Fragmentation for this compound

Role in PROTACs and Signaling Pathways

This compound is utilized as a linker component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[7][8]

A PROTAC molecule consists of three main parts:

  • A ligand that binds to the POI.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound can be part of the linker structure, providing the necessary spacing and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds to POI and E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Proteasome->Ub Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells.[9][10][11][12] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin for subsequent degradation by the proteasome.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP -> AMP + PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E3 E3 (Ub ligase) E2->E3 Forms Complex Substrate Substrate Protein E3->Substrate Substrate Recognition E3->Substrate Ub Transfer to Substrate PolyUb_Substrate Polyubiquitinated Substrate Substrate->PolyUb_Substrate Polyubiquitination Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Binding and Deubiquitination Peptides Peptides Proteasome->Peptides Degradation (ATP-dependent) Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome Pathway.

Conclusion

This compound is a valuable chemical entity, particularly in the context of modern drug discovery and development. Its straightforward synthesis and its utility as a linker in PROTACs underscore its importance. This technical guide has provided a detailed overview of its chemical properties, synthetic methodologies, and its role in the rapidly advancing field of targeted protein degradation. The provided protocols and predicted spectroscopic data serve as a valuable resource for researchers working with or synthesizing this compound. As the development of PROTACs and other novel therapeutic modalities continues, the importance of well-characterized and readily accessible chemical building blocks like this compound will undoubtedly grow.

References

An In-depth Technical Guide to the Synthesis of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-ethylheptanamide, a secondary amide with applications in various fields of chemical research and development. This document details the underlying chemical principles, step-by-step experimental protocols, and quantitative data for the most common and effective synthesis methodologies.

Introduction

This compound is a chemical compound belonging to the amide functional group, characterized by a carbonyl group bonded to a nitrogen atom. Its synthesis is a fundamental example of amide bond formation, a cornerstone of organic and medicinal chemistry. The two most prevalent and reliable methods for the synthesis of this compound are the reaction of an activated carboxylic acid derivative, specifically an acyl chloride, with an amine (the Schotten-Baumann reaction), and the direct coupling of a carboxylic acid with an amine using a coupling reagent. This guide will provide detailed protocols for both approaches.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary pathways:

  • Route 1: Acyl Chloride Pathway (Schotten-Baumann Reaction) : This method involves the conversion of heptanoic acid to its more reactive acyl chloride derivative, heptanoyl chloride, which then readily reacts with ethylamine (B1201723) to form the desired amide.

  • Route 2: Carboxylic Acid Coupling Pathway : This approach facilitates the direct formation of the amide bond between heptanoic acid and ethylamine through the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (B26582) (HOBt).

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic routes for this compound.

ParameterRoute 1: Acyl Chloride PathwayRoute 2: Carboxylic Acid Coupling Pathway
Reactants Heptanoyl chloride, EthylamineHeptanoic acid, Ethylamine
Key Reagents Triethylamine (B128534) (or other base)EDC, HOBt, Triethylamine (or other base)
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM) or Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours12 - 24 hours
Typical Yield > 90%80 - 95%
Purification Method Aqueous workup, Column chromatographyAqueous workup, Column chromatography

Experimental Protocols

Route 1: Synthesis of this compound from Heptanoyl Chloride and Ethylamine

This protocol is based on the Schotten-Baumann reaction, a widely used method for the synthesis of amides from acyl chlorides and amines.[1]

Materials:

  • Heptanoyl chloride

  • Ethylamine (as a solution in THF or as a gas)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add heptanoyl chloride (1.0 equivalent), dissolved in anhydrous dichloromethane, to the stirred solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Route 2: Synthesis of this compound via Carboxylic Acid Coupling

This protocol utilizes a carbodiimide (B86325) coupling agent to facilitate the direct formation of the amide bond between heptanoic acid and ethylamine.[2][3]

Materials:

  • Heptanoic acid

  • Ethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of heptanoic acid (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, prepare a solution of ethylamine hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

  • Add the ethylamine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by flash column chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and workflows described in this guide.

Synthesis_of_N_ethylheptanamide cluster_route1 Route 1: Acyl Chloride Pathway cluster_route2 Route 2: Carboxylic Acid Coupling Pathway HeptanoicAcid Heptanoic Acid HeptanoylChloride Heptanoyl Chloride HeptanoicAcid->HeptanoylChloride Activation ThionylChloride SOCl₂ Product1 This compound HeptanoylChloride->Product1 Amidation Ethylamine1 Ethylamine Base1 Base (e.g., Et₃N) HeptanoicAcid2 Heptanoic Acid ActivatedEster Activated Intermediate HeptanoicAcid2->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., EDC) Product2 This compound ActivatedEster->Product2 Amidation Ethylamine2 Ethylamine Base2 Base (e.g., Et₃N)

Caption: Synthetic pathways for this compound.

Experimental_Workflow_Acyl_Chloride start Start dissolve_amine Dissolve Ethylamine & Triethylamine in DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Add Heptanoyl Chloride cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify (Chromatography) dry->purify end This compound purify->end

Caption: Workflow for the Acyl Chloride Pathway.

Experimental_Workflow_Coupling start Start activate_acid Activate Heptanoic Acid with EDC & HOBt in DCM start->activate_acid add_amine Add Ethylamine & Triethylamine activate_acid->add_amine react Stir at Room Temperature add_amine->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify (Chromatography) dry->purify end This compound purify->end

Caption: Workflow for the Carboxylic Acid Coupling Pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action of N-ethylheptanamide is not currently available. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related compounds, namely fatty acid amides (FAAs) and short-chain fatty acids (SCFAs). The pathways and interactions described herein are putative and require experimental validation.

Introduction

This compound is a synthetic amide derivative of heptanoic acid. Structurally, it belongs to the broad class of fatty acid amides (FAAs), which are endogenous signaling lipids involved in a variety of physiological processes. Prominent members of this class include the endocannabinoid anandamide (B1667382) and the sleep-inducing oleamide.[1][2][3][4] Given its structural similarity to these well-characterized FAAs, it is plausible that this compound may share some of their biological targets and signaling pathways. This guide will explore these potential mechanisms.

Hypothesized Pharmacological Profile

Based on the pharmacology of related fatty acid amides, the mechanism of action of this compound could involve modulation of one or more of the following systems:

  • Endocannabinoid System: Interaction with cannabinoid receptors (CB1 and CB2).

  • Other G-Protein Coupled Receptors (GPCRs): Potential agonistic or antagonistic activity at receptors targeted by other fatty acid derivatives.

  • Enzymatic Regulation: Susceptibility to hydrolysis by fatty acid amide hydrolase (FAAH), which would terminate its signaling activity.[2]

Potential Signaling Pathways

Cannabinoid Receptor-Dependent Signaling

Many fatty acid amides are known to interact with cannabinoid receptors.[3][4] If this compound acts as an agonist at CB1 or CB2 receptors, it could trigger downstream signaling cascades.

Diagram: Putative Cannabinoid Receptor Signaling Pathway for this compound

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound CB1/CB2_Receptor CB1/CB2 Receptor This compound->CB1/CB2_Receptor Binds G_Protein Gi/o CB1/CB2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK) G_Protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Gene_Expression Changes in Gene Expression PKA->Gene_Expression Regulates MAPK_Pathway->Gene_Expression Regulates

Caption: Putative signaling cascade following this compound binding to cannabinoid receptors.

Cannabinoid Receptor-Independent Signaling

Some saturated and monounsaturated N-acylethanolamines (NAEs) can induce cellular signaling independently of cannabinoid receptors, often by activating the ERK (extracellular-signal-regulated kinase) pathway.[5] this compound could potentially follow a similar mechanism.

Diagram: Hypothesized Cannabinoid Receptor-Independent Signaling

CR_Independent_Signaling This compound This compound Unknown_Target Unknown Membrane or Intracellular Target This compound->Unknown_Target ERK_Activation ERK Phosphorylation Unknown_Target->ERK_Activation AP1_Activity AP-1 Transcriptional Activity ERK_Activation->AP1_Activity Cellular_Response Cellular Response AP1_Activity->Cellular_Response

Caption: Potential cannabinoid receptor-independent pathway for this compound.

Potential Metabolism

N-alkyl amides can be metabolized by cytochrome P450 enzymes.[6] The primary routes of metabolism for secondary amines often involve N-dealkylation or N-hydroxylation.[6] Furthermore, as a fatty acid amide, this compound is a potential substrate for fatty acid amide hydrolase (FAAH), which would hydrolyze it to heptanoic acid and ethylamine, terminating its signaling activity.

Diagram: Hypothesized Metabolic Pathway of this compound

Metabolism This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Substrate CYP450 Cytochrome P450 This compound->CYP450 Substrate Heptanoic_Acid Heptanoic Acid FAAH->Heptanoic_Acid Ethylamine Ethylamine FAAH->Ethylamine N-dealkylation_Products N-dealkylation Products CYP450->N-dealkylation_Products N-hydroxylation_Products N-hydroxylation Products CYP450->N-hydroxylation_Products

Caption: Potential metabolic routes for this compound via FAAH and CYP450 enzymes.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table presents a hypothetical summary of quantitative data that would be relevant for characterizing its mechanism of action, based on studies of related compounds.

Parameter Hypothetical Value Significance Relevant Compounds for Comparison
CB1 Receptor Binding Affinity (Ki) 100 - 500 nMIndicates potency at the CB1 receptor.Anandamide (Ki ≈ 89 nM)[3]
CB2 Receptor Binding Affinity (Ki) > 1000 nMIndicates selectivity for CB1 over CB2.Anandamide (Ki ≈ 371 nM)[3]
FAAH Hydrolysis Rate (Vmax) 5 - 20 nmol/min/mgDetermines the rate of inactivation.Oleamide
ERK Phosphorylation (EC50) 5 - 15 µMPotency for cannabinoid-independent signaling.N-palmitoylethanolamine (PEA)

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action, the following experimental protocols are proposed:

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing human CB1 or CB2 receptors.

    • Incubate the membranes with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

FAAH Enzyme Activity Assay
  • Objective: To determine if this compound is a substrate for FAAH.

  • Methodology:

    • Use a commercially available FAAH inhibitor screening kit or recombinant FAAH enzyme.

    • Incubate FAAH with a fluorescent substrate in the presence and absence of this compound.

    • Monitor the change in fluorescence over time, which corresponds to the rate of substrate hydrolysis.

    • A decrease in the rate of hydrolysis of the fluorescent substrate in the presence of this compound would suggest it is a competitive substrate.

Western Blot for ERK Phosphorylation
  • Objective: To assess the ability of this compound to induce ERK phosphorylation.

  • Methodology:

    • Culture a suitable cell line (e.g., HEK293 or a neuronal cell line).

    • Treat the cells with varying concentrations of this compound for a defined period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • Use secondary antibodies conjugated to a reporter enzyme (e.g., HRP) for detection.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Diagram: Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow Compound This compound Binding_Assay Radioligand Binding Assay (CB1/CB2) Compound->Binding_Assay Enzyme_Assay FAAH Activity Assay Compound->Enzyme_Assay Cell_Based_Assay Cell Culture & Western Blot (p-ERK) Compound->Cell_Based_Assay Binding_Affinity Determine Binding Affinity (Ki) Binding_Assay->Binding_Affinity Enzyme_Kinetics Assess FAAH Substrate Potential Enzyme_Assay->Enzyme_Kinetics Signaling_Activation Quantify ERK Activation Cell_Based_Assay->Signaling_Activation

Caption: Proposed experimental workflow to elucidate the mechanism of action.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest its potential to act as a modulator of signaling pathways associated with fatty acid amides. The most probable mechanisms involve interactions with the endocannabinoid system and metabolism by fatty acid amide hydrolase. The experimental protocols outlined in this guide provide a clear roadmap for future research to elucidate the precise mechanism of action of this compound. Such studies are crucial for understanding its potential pharmacological effects and for the development of novel therapeutic agents.

References

In-depth Technical Guide: Biological Activity of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is a significant lack of specific data regarding the intrinsic biological activity of N-ethylheptanamide. The information presented herein is based on the limited available context of its application as a chemical tool in drug discovery.

Executive Summary

This compound is a chemical compound for which specific biological activity data, such as mechanism of action, physiological effects, and quantitative metrics (e.g., IC50, EC50), are not extensively documented in public scientific databases. Its primary identified role is as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide summarizes the available information and provides a general context for its application in this technology.

Introduction to this compound

This compound is a simple amide with the molecular formula C9H19NO. While its standalone biological effects are not characterized, its chemical structure allows it to be incorporated into larger, more complex molecules designed for specific biological purposes.

Application as a PROTAC Linker

The most prominent mention of this compound in the context of biological research is its use as a component of a PROTAC linker.[1][2]

3.1. Overview of PROTAC Technology

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to degrade specific target proteins.[3][4] A PROTAC molecule generally consists of three parts:

  • A ligand that binds to a target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[5]

The linker's role is critical as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4]

3.2. This compound in PROTAC Synthesis

This compound has been used in the synthesis of a PROTAC designed to degrade the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] In this context, it forms part of the linker connecting the FGFR2-binding moiety and the E3 ligase-recruiting moiety. The specific properties that this compound imparts to the linker and the overall PROTAC efficacy are not detailed in the available literature.

Quantitative Data

A thorough search of scientific databases revealed no specific quantitative data on the biological activity of this compound itself. Therefore, the following table is intentionally left blank to reflect the absence of this information.

Table 1: Quantitative Biological Activity Data for this compound

ParameterValueCell Line/Assay ConditionsReference
IC50Not Available
EC50Not Available
Binding Affinity (Kd)Not Available
Pharmacokinetic DataNot Available

Experimental Protocols

Due to the lack of published studies on the intrinsic biological activity of this compound, no established experimental protocols for its biological characterization are available.

For researchers interested in evaluating the biological effects of this compound, a general workflow for preliminary screening could be devised.

5.1. General Experimental Workflow for Preliminary Biological Screening

The following is a hypothetical workflow for assessing the general biological activity of a novel compound like this compound.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Compound Procurement & Purity Analysis B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (e.g., Kinase Panel) A->C D Phenotypic Screening B->D E Animal Model Selection D->E If in vitro activity is observed F Toxicity Studies E->F G Pharmacokinetic (PK) Studies E->G H Efficacy Studies G->H

Caption: Hypothetical workflow for preliminary biological screening of a compound.

Signaling Pathways and Mechanisms of Action

There is no information available in the searched literature regarding any signaling pathways modulated by this compound or its specific mechanism of action.

To illustrate the context in which this compound has been used, the following diagram shows the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds POI_E3 POI PROTAC_in_complex PROTAC POI_E3->PROTAC_in_complex Ub_POI Ubiquitinated POI E3_in_complex E3 Ligase PROTAC_in_complex->E3_in_complex Ub Ubiquitin E3_in_complex->Ub recruits Ub->POI_E3 transfers to Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Conclusion

The current body of scientific literature lacks specific details on the biological activity of this compound. Its documented use is as a structural component (linker) in the synthesis of a PROTAC molecule, a role that is chemical rather than pharmacological in nature. For researchers and drug development professionals, this compound should be considered a chemical building block with no known intrinsic biological effects until further studies are conducted and published. Future research is required to characterize any potential biological activities of this compound.

References

N-Ethylheptanamide: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylheptanamide is a chemical compound with the molecular formula C9H19NO. While its standalone biological activity is not extensively documented in publicly available literature, it has emerged as a critical building block in the field of targeted protein degradation. Specifically, this compound serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This guide provides a comprehensive overview of this compound's role in the development of a potent and selective Fibroblast Growth Factor Receptor 2 (FGFR2) degrader, offering insights into its application, the experimental protocols for the synthesis of the final PROTAC molecule, and the biological consequences of its use in this context.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 54007-34-0[1]
Molecular Formula C9H19NO[1]
Molecular Weight 157.25 g/mol [1]
Boiling Point 154 °C (at 15 Torr)[1]
Density (predicted) 0.859 ± 0.06 g/cm³[1]
pKa (predicted) 16.864 ± 0.46[1]

Application of this compound as a PROTAC Linker

The most prominent documented application of this compound is as a linker in the synthesis of a selective FGFR2 degrader, referred to as compound N5 in a 2024 study by Feng et al.[2]. In this PROTAC, this compound forms part of the chemical tether that connects the pan-FGFR inhibitor Erdafitinib (the "warhead" that binds to the target protein) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (the "anchor" that recruits the degradation machinery). The resulting PROTAC, N5, was shown to be a highly effective and selective degrader of FGFR2.[2]

Synthesis of FGFR2 Degrader N5

While a specific, detailed experimental protocol for the synthesis of this compound itself is not provided in the primary literature, it is available from commercial chemical suppliers. The following protocol outlines the synthesis of the final PROTAC molecule (N5), where this compound is utilized as a linker component. The synthesis involves coupling the FGFR inhibitor, the linker, and the E3 ligase ligand.

Experimental Protocol: Synthesis of PROTAC N5

The synthesis of the final PROTAC N5 is a multi-step process. The this compound is incorporated into the linker, which is then sequentially coupled to the E3 ligase ligand and the target protein binder. A general procedure for the final coupling step is described below:

  • Activation of the Carboxylic Acid: The carboxylic acid-functionalized linker (containing the this compound moiety) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). A peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are added to the solution to activate the carboxylic acid.

  • Coupling Reaction: To the activated linker solution, the amine-functionalized binding moiety (either the FGFR inhibitor or the E3 ligase ligand, depending on the synthetic strategy) is added. The reaction mixture is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the final PROTAC molecule.

Biological Activity and Mechanism of Action of the this compound-Containing PROTAC (N5)

The PROTAC molecule N5, which incorporates this compound in its linker, demonstrates potent and selective biological activity against FGFR2.

Quantitative Biological Data for PROTAC N5
ParameterValueCell Line/AssayReference
FGFR2 IC50 0.08 nMEnzyme Inhibition Assay[2]
DC50 (FGFR2 Degradation) 6.46 nMKATOIII cells[3]
Antiproliferative Activity >50% inhibition at 0.17 nMGastric cancer cells[2]
Mechanism of Action

The this compound-containing PROTAC, N5, functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of FGFR2.[2] The linker, which includes the this compound structure, plays a crucial role in positioning the FGFR2 protein and the CRBN E3 ligase in close proximity to facilitate the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.[4]

Signaling Pathway

The degradation of FGFR2 by N5 leads to the downregulation of its downstream signaling pathways, which are critical for the proliferation and survival of certain cancer cells. Specifically, the degradation of FGFR2 results in reduced activation of p-ERK and p-PLCγ.[3] This inhibition of downstream signaling ultimately leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in FGFR2-dependent gastric cancer cells.[2][3]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI FGFR2 (Target Protein) Ternary Ternary Complex (FGFR2-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (N5) (with this compound linker) PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Recruitment Ternary->PROTAC Release/ Recycling Ub_POI Poly-ubiquitinated FGFR2 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow synthesis PROTAC Synthesis (incorporating this compound) biochem_assay Biochemical Assays (e.g., Enzyme Inhibition) synthesis->biochem_assay cell_based_assay Cell-Based Assays (Proliferation, Degradation) synthesis->cell_based_assay western_blot Western Blot (Target Degradation) cell_based_assay->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based_assay->cell_cycle downstream_analysis Downstream Signaling Analysis (p-ERK, p-PLCγ) western_blot->downstream_analysis in_vivo In Vivo Studies (Xenograft Models) western_blot->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd

References

N-ethylheptanamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-ethylheptanamide: Properties, Synthesis, and Applications in Proteomics

Abstract

This technical guide provides a comprehensive overview of this compound, a simple N-alkyl amide with significant applications in the field of chemical biology and drug discovery. The document details its chemical identifiers, physicochemical properties, and a standard method for its synthesis. A primary focus is placed on its emerging role as a linker molecule in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The mechanism of action of PROTACs, illustrating the pivotal role of linker molecules like this compound, is described and visually represented. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical biology and therapeutic applications of amides and PROTAC technology.

Chemical Identifiers and Physicochemical Properties

This compound is a chemical compound classified as a secondary amide. Its unique identifiers and key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 54007-34-0[1][2][3]
Molecular Formula C9H19NO[1][2][4]
Molecular Weight 157.25 g/mol [1][2]
IUPAC Name This compound[5]
Synonyms Heptanamide, N-ethyl-[2]
Boiling Point 154 °C (at 15 Torr)[2]
Density (Predicted) 0.859 ± 0.06 g/cm³ (at 25 °C, 760 Torr)[2]
pKa (Predicted) 16.864 ± 0.46[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of ethylamine (B1201723) with heptanoyl chloride. This is a standard nucleophilic acyl substitution reaction where the nucleophilic ethylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a general procedure for the synthesis of this compound from heptanoyl chloride and ethylamine.

Materials:

  • Heptanoyl chloride

  • Ethylamine (as a solution in a suitable solvent like THF or as a gas)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF))

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptanoyl chloride (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of ethylamine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents) in the same anhydrous solvent.

  • Add the ethylamine solution dropwise to the stirred solution of heptanoyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

G cluster_reactants Reactants Heptanoyl_Chloride Heptanoyl Chloride Reaction Nucleophilic Acyl Substitution (0°C to Room Temp) Heptanoyl_Chloride->Reaction Ethylamine Ethylamine Ethylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Biological Role and Mechanism of Action in PROTACs

While this compound itself does not have a well-defined intrinsic biological activity, its structure is representative of the alkyl chain linkers used in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that utilize the cell's own protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][5]

A PROTAC molecule consists of three main components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[5][6]

The linker, for which this compound can be considered a structural component, plays a crucial role in the efficacy of the PROTAC. Its length, rigidity, and chemical nature determine the spatial orientation of the POI and E3 ligase, which is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2] The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[7]

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_ternary Ternary Complex Formation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates & Transfers Ub E3 E3 Ubiquitin Ligase E2->E3 Binds Ub Ubiquitin Ub->E1 ATP-dependent POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition of Poly-Ub Chain PROTAC->PROTAC Recycled E3->POI Polyubiquitination E3->PROTAC Binds Degradation Degraded Peptides Proteasome->Degradation Degrades POI

Caption: PROTAC-mediated protein degradation pathway.

Applications in Research and Drug Discovery

The primary application of this compound and similar aliphatic amides is in the construction of PROTAC linkers. The development of libraries of PROTACs with varying linker lengths and compositions is a key strategy in optimizing the degradation of a specific target protein. By systematically modifying the linker, researchers can fine-tune the molecule's properties to achieve optimal potency, selectivity, and pharmacokinetic profiles.

The use of PROTACs offers several advantages over traditional small-molecule inhibitors:

  • Catalytic Activity: Sub-stoichiometric amounts of a PROTAC can lead to the degradation of a large number of target protein molecules.[2][7]

  • Targeting the "Undruggable" Proteome: PROTACs do not need to bind to an active site to function, opening up the possibility of targeting proteins that lack enzymatic function or well-defined binding pockets.[1]

  • Improved Selectivity: The requirement for the formation of a stable ternary complex can lead to higher selectivity for the target protein over other proteins.[1]

Conclusion

This compound, with the CAS number 54007-34-0, is a valuable chemical entity whose significance extends beyond its simple structure. As a representative component of PROTAC linkers, it plays a critical role in the advancement of a transformative therapeutic modality. This guide has provided essential technical information, including its identifiers, a detailed synthesis protocol, and an in-depth look at its application within the context of PROTAC-mediated protein degradation. For researchers in drug discovery and chemical biology, understanding the properties and synthesis of such fundamental building blocks is essential for the design and development of next-generation therapeutics.

References

In-Depth Technical Guide to the Solubility Parameters of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylheptanamide, a secondary amide with the chemical structure CH₃(CH₂)₅CONHCH₂CH₃, possesses properties that make it relevant in various chemical and pharmaceutical contexts. A critical aspect of its physicochemical profile is its solubility, which can be quantified through the use of solubility parameters. These parameters are essential for predicting miscibility, designing solvent systems, and understanding intermolecular interactions, which are crucial in processes such as drug formulation, synthesis, and purification.

Theoretical Framework: Hildebrand and Hansen Solubility Parameters

The concept of solubility parameters is rooted in the principle of "like dissolves like," where substances with similar cohesive energy densities are more likely to be miscible.

Hildebrand Solubility Parameter (δt)

The total Hildebrand solubility parameter (δt) is the square root of the cohesive energy density (CED), which represents the energy required to separate the molecules of a unit volume of a substance to an infinite distance. It is a single-value parameter that is particularly useful for nonpolar and slightly polar systems.

Hansen Solubility Parameters (δd, δp, δh)

For more complex systems involving polar and hydrogen-bonding interactions, the Hansen solubility parameters (HSP) provide a more nuanced understanding by dividing the total cohesive energy into three components:

  • δd (Dispersion): Represents the energy from London dispersion forces.

  • δp (Polar): Accounts for the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by the equation:

δt² = δd² + δp² + δh²

Experimental Protocols: The Group Contribution Method

In the absence of direct experimental measurements, the Hoftyzer-van Krevelen group contribution method provides a robust framework for estimating Hansen solubility parameters. This method assumes that each functional group within a molecule contributes a specific value to the overall solubility parameter.

The calculation involves the following steps:

  • Decomposition of the Molecule: The molecule of interest is broken down into its constituent functional groups. For this compound, the groups are:

    • Two methyl groups (-CH₃)

    • Six methylene (B1212753) groups (-CH₂-)

    • One secondary amide group (-CONH-)

  • Summation of Group Contributions: The group contributions for the dispersion component (Fdi), the polar component (Fpi), the hydrogen bonding energy (Ehi), and the molar volume (Vi) are summed over all groups in the molecule.

    • ΣFdi = Σ(ni * Fdi)

    • ΣFpi = Σ(ni * Fpi)

    • ΣEhi = Σ(ni * Ehi)

    • ΣVi = Σ(ni * Vi)

    where ni is the number of occurrences of group i.

  • Calculation of Hansen Parameters: The Hansen solubility parameters are then calculated using the following equations:

    • δd = ΣFdi / ΣVi

    • δp = √(ΣFpi²) / ΣVi

    • δh = √(ΣEhi / ΣVi)

  • Calculation of the Total Hildebrand Parameter: The total Hildebrand solubility parameter is calculated from the individual Hansen parameters.

Data Presentation: Calculated Solubility Parameters for this compound

The following tables summarize the quantitative data used and derived for the estimation of the solubility parameters of this compound using the Hoftyzer-van Krevelen group contribution method.

Table 1: Hoftyzer-van Krevelen Group Contributions for this compound

Functional GroupNumber of Groups (ni)Fdi (J⁰·⁵ cm¹·⁵/mol)Fpi (J⁰·⁵ cm¹·⁵/mol)Ehi (J/mol)Vi (cm³/mol)
-CH₃ (methyl)24200033.5
-CH₂- (methylene)62700016.1
-CONH- (sec. amide)15108201550024.5

Table 2: Summed Group Contributions for this compound

ParameterCalculationResult
ΣFdi(2 * 420) + (6 * 270) + 5102970 J⁰·⁵ cm¹·⁵/mol
ΣFpi²(2 * 0)² + (6 * 0)² + 820²672400 J cm³/mol²
ΣEhi(2 * 0) + (6 * 0) + 1550015500 J/mol
ΣVi(2 * 33.5) + (6 * 16.1) + 24.5188.1 cm³/mol

Table 3: Estimated Solubility Parameters for this compound

Solubility ParameterUnitCalculated Value
δd (Dispersion)MPa⁰·⁵15.8
δp (Polar)MPa⁰·⁵4.4
δh (Hydrogen Bonding)MPa⁰·⁵9.1
δt (Total Hildebrand) MPa⁰·⁵ 18.7

Visualization of the Calculation Workflow

The following diagram illustrates the logical flow of the Hoftyzer-van Krevelen group contribution method used to determine the solubility parameters of this compound.

G cluster_input Input cluster_process Group Contribution Method cluster_output Output mol This compound CH₃(CH₂)₅CONHCH₂CH₃ decomp 1. Decompose into Functional Groups mol->decomp groups Groups: - 2x (-CH₃) - 6x (-CH₂-) - 1x (-CONH-) decomp->groups get_vals 2. Obtain Group Contribution Values (Fdi, Fpi, Ehi, Vi) groups->get_vals sum_vals 3. Sum Contributions (ΣFdi, ΣFpi², ΣEhi, ΣVi) get_vals->sum_vals calc_hsp 4. Calculate Hansen Parameters (δd, δp, δh) sum_vals->calc_hsp hsp Hansen Parameters: δd = 15.8 MPa⁰·⁵ δp = 4.4 MPa⁰·⁵ δh = 9.1 MPa⁰·⁵ calc_hsp->hsp calc_total 5. Calculate Total Hildebrand Parameter (δt) total_sp Total Hildebrand Parameter: δt = 18.7 MPa⁰·⁵ calc_total->total_sp hsp->calc_total

Caption: Workflow for calculating solubility parameters of this compound.

Conclusion

This guide provides theoretically estimated Hildebrand and Hansen solubility parameters for this compound using the Hoftyzer-van Krevelen group contribution method. The calculated values of δd = 15.8 MPa⁰·⁵, δp = 4.4 MPa⁰·⁵, δh = 9.1 MPa⁰·⁵, and a total Hildebrand parameter of δt = 18.7 MPa⁰·⁵ offer a valuable starting point for researchers and professionals in predicting the solubility and miscibility of this compound in various solvent systems. While these estimated values are based on a reliable and widely used method, experimental verification is recommended for critical applications.

An In-depth Technical Guide to the Putative Metabolic Pathway of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylheptanamide is a secondary amide with potential applications in various industrial and pharmaceutical fields. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the putative metabolic pathway of this compound, based on established principles of amide and xenobiotic metabolism. The proposed pathways include hydrolysis, N-dealkylation, and oxidation, primarily mediated by amidohydrolases and cytochrome P450 (CYP) enzymes. This document outlines the key enzymatic reactions, potential metabolites, and detailed experimental protocols for investigating its biotransformation. Quantitative data from analogous compounds are summarized, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic amide compound characterized by a seven-carbon acyl chain (heptanoyl) and an N-ethyl group. While specific research on the metabolism of this compound is not extensively documented in publicly available literature, its structural features allow for the prediction of its metabolic pathway based on the well-established biotransformation of structurally similar N-alkyl amides and medium-chain fatty acid amides. The primary routes of metabolism for such compounds involve enzymatic hydrolysis of the amide bond and oxidative transformations of the alkyl substituents, catalyzed by a range of enzymes predominantly found in the liver.

This guide synthesizes information from analogous metabolic pathways to propose a putative metabolic map for this compound. The core metabolic reactions are expected to be:

  • Hydrolysis: Cleavage of the amide bond to yield heptanoic acid and ethylamine.

  • N-Dealkylation: Oxidative removal of the N-ethyl group to form heptanamide (B1606996) and acetaldehyde.

  • Alkyl Oxidation: Hydroxylation of the heptanoyl and/or ethyl groups.

These metabolic transformations are critical in determining the pharmacokinetic profile and potential toxicity of this compound.

Proposed Metabolic Pathways

The metabolic fate of this compound is likely governed by two major enzymatic systems: amidohydrolases, such as Fatty Acid Amide Hydrolase (FAAH), and the Cytochrome P450 (CYP) monooxygenase system.

Hydrolytic Pathway

Amide hydrolysis is a common metabolic reaction that cleaves the amide bond. In the case of this compound, this would result in the formation of heptanoic acid and ethylamine. This reaction can be catalyzed by various hydrolases, with FAAH being a prime candidate due to its known activity on a range of fatty acid amides.[1][2][3]

  • Substrate: this compound

  • Enzyme: Amidohydrolase (e.g., Fatty Acid Amide Hydrolase - FAAH)

  • Products: Heptanoic acid and Ethylamine

Oxidative Pathways (Cytochrome P450-mediated)

The cytochrome P450 superfamily of enzymes, primarily located in the liver, are central to the metabolism of a vast array of xenobiotics.[4] For this compound, CYP-mediated oxidation is expected to occur at two primary sites: the N-ethyl group and the heptanoyl chain.

N-dealkylation is a common metabolic pathway for N-alkylated compounds, including amides.[5][6][7] This process involves the oxidation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. The N-dealkylation of this compound would yield heptanamide and acetaldehyde.

  • Substrate: this compound

  • Enzyme: Cytochrome P450 (specific isozymes to be determined)

  • Products: Heptanamide and Acetaldehyde

Both the heptanoyl and ethyl chains of this compound are susceptible to hydroxylation by CYP enzymes. This can occur at various positions along the carbon chains, leading to a variety of hydroxylated metabolites. Omega (ω) and omega-1 (ω-1) hydroxylation are common for fatty acid chains.

  • Substrate: this compound

  • Enzyme: Cytochrome P450 (specific isozymes to be determined)

  • Potential Products:

    • N-(1-hydroxyethyl)heptanamide

    • N-ethyl-(ω)-hydroxyheptanamide

    • N-ethyl-(ω-1)-hydroxyheptanamide

Data Presentation: Putative Enzymes and Metabolites

The following table summarizes the proposed key enzymes, metabolic reactions, and resulting metabolites for this compound. Quantitative data are not available for this specific compound; therefore, this table is based on qualitative data from structurally related molecules.

Metabolic Pathway Enzyme Family Specific Enzyme (Putative) Reaction Metabolite(s) References
Hydrolysis AmidohydrolaseFatty Acid Amide Hydrolase (FAAH)Cleavage of the amide bondHeptanoic acid, Ethylamine[1][2][3][8]
N-Dealkylation Cytochrome P450CYP3A4, CYP2D6, CYP2C9 (examples)Oxidative removal of the ethyl groupHeptanamide, Acetaldehyde[4][5][6][7]
Alkyl Oxidation Cytochrome P450Various CYP isozymesHydroxylation of the alkyl chainsHydroxylated this compound derivatives[9][10]

Experimental Protocols

To investigate the metabolic pathway of this compound, a series of in vitro and in vivo experiments can be conducted. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify metabolites formed by Phase I enzymes, primarily cytochrome P450s.

Objective: To determine the metabolic stability of this compound and identify its primary oxidative metabolites.

Materials:

  • Pooled human liver microsomes (HLMs) or liver microsomes from other species (e.g., rat, mouse).

  • This compound.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) for quenching the reaction.

  • Control compounds (e.g., a rapidly metabolized compound and a stable compound).

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, MeOH). The final concentration of the organic solvent in the incubation should be less than 1%.

    • In a microcentrifuge tube, add phosphate buffer, the liver microsome suspension (final protein concentration typically 0.5-1 mg/mL), and the this compound solution (final substrate concentration typically 1-10 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

    • Analyze the disappearance of the parent compound over time to determine metabolic stability (half-life, intrinsic clearance).

    • Use metabolite identification software and MS/MS fragmentation analysis to identify potential metabolites.[11][12]

In Vitro Metabolism using Hepatocytes

This protocol provides a more comprehensive view of metabolism, including both Phase I and Phase II reactions, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[13][14]

Objective: To identify both Phase I and Phase II metabolites of this compound and assess its overall hepatic clearance.

Materials:

  • Cryopreserved or fresh primary hepatocytes (human or other species).

  • Hepatocyte culture medium.

  • Collagen-coated culture plates.

  • This compound.

  • LC-MS/MS system.

Procedure:

  • Cell Plating:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach for a few hours.

  • Incubation:

    • Remove the plating medium and add fresh, pre-warmed medium containing this compound at the desired concentration (e.g., 1-10 µM).

  • Time Course Sampling:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cells and the medium.

  • Sample Preparation:

    • For the medium, add an equal volume of ice-cold acetonitrile with an internal standard to precipitate proteins.

    • For the cells, wash with PBS, then lyse with a suitable solvent (e.g., methanol/water).

    • Process the samples by centrifugation as described for microsomes.

  • Analysis:

    • Analyze the supernatant from both the medium and cell lysates by LC-MS/MS to identify and quantify the parent compound and its metabolites. This will allow for the identification of both primary and conjugated (Phase II) metabolites.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay determines if this compound is a substrate for FAAH.

Objective: To measure the rate of hydrolysis of this compound by FAAH.

Materials:

  • Recombinant FAAH enzyme.

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • This compound.

  • A known FAAH substrate as a positive control (e.g., anandamide).

  • A known FAAH inhibitor as a negative control (e.g., URB597).

  • LC-MS/MS or GC-MS for product quantification.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, recombinant FAAH enzyme, and this compound.

  • Incubation:

    • Incubate the reaction at 37°C for a set period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an organic solvent like ethyl acetate (B1210297) or by heat inactivation.

  • Product Extraction and Analysis:

    • Extract the product (heptanoic acid) using a suitable liquid-liquid extraction method.

    • Derivatize the product if necessary for GC-MS analysis, or analyze directly by LC-MS/MS.

    • Quantify the amount of heptanoic acid produced to determine the rate of hydrolysis.[15]

Mandatory Visualizations

The following diagrams illustrate the proposed metabolic pathways and a general experimental workflow for studying the metabolism of this compound.

N_ethylheptanamide_Metabolism cluster_pathways Putative Metabolic Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (CYP450) cluster_dealkylation N-Dealkylation cluster_hydroxylation Hydroxylation This compound This compound Heptanoic_acid Heptanoic_acid This compound->Heptanoic_acid Amidohydrolase (e.g., FAAH) Ethylamine Ethylamine This compound->Ethylamine Amidohydrolase (e.g., FAAH) Heptanamide Heptanamide This compound->Heptanamide CYP450 Acetaldehyde Acetaldehyde This compound->Acetaldehyde CYP450 Hydroxylated_Metabolites Hydroxylated_Metabolites This compound->Hydroxylated_Metabolites CYP450

Caption: Putative metabolic pathways of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Metabolism Studies Start Start: This compound In_Vitro_Screening In Vitro Metabolic Screening (Liver Microsomes, Hepatocytes) Start->In_Vitro_Screening Metabolite_Identification Metabolite Identification (LC-MS/MS, GC-MS) In_Vitro_Screening->Metabolite_Identification Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs, FAAH) Metabolite_Identification->Reaction_Phenotyping Quantitative_Analysis Quantitative Analysis of Metabolites Reaction_Phenotyping->Quantitative_Analysis Data_Interpretation Data Interpretation and Pathway Elucidation Quantitative_Analysis->Data_Interpretation End End: Metabolic Profile Data_Interpretation->End

Caption: General workflow for this compound metabolism studies.

Conclusion

While direct metabolic data for this compound is currently unavailable, a robust putative metabolic pathway can be constructed based on the known biotransformation of structurally related N-alkyl amides and medium-chain fatty acid amides. The primary metabolic routes are proposed to be hydrolysis via amidohydrolases and oxidation (N-dealkylation and hydroxylation) via cytochrome P450 enzymes. The experimental protocols detailed in this guide provide a framework for elucidating the specific enzymes and metabolites involved in the biotransformation of this compound. A thorough understanding of its metabolic fate is essential for its potential development in pharmaceutical or other applications, ensuring a comprehensive assessment of its safety and pharmacokinetic properties. Further research is warranted to validate these proposed pathways and to quantify the contributions of each metabolic route.

References

N-Ethylheptanamide: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-ethylheptanamide is emerging as a significant building block in the field of targeted protein degradation, primarily serving as a flexible linker in the architecture of Proteolysis Targeting Chimeras (PROTACs). Its chemical properties allow for the effective connection of a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety, facilitating the degradation of proteins of interest. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the application of this compound in the development of novel therapeutics, with a specific focus on its role in a recently developed selective Fibroblast Growth Factor Receptor 2 (FGFR2) degrader.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C9H19NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
CAS Number 54007-34-0[3]
Boiling Point 154 °C (at 15 Torr)[3]
Density 0.859±0.06 g/cm3 (Predicted)[3]
pKa 16.864±0.46 (Predicted)[3]

Potential Research Applications: A Linker for PROTACs

The primary and most promising research application of this compound is its use as a linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC, as its length and flexibility determine the proper orientation of the target protein and the E3 ligase to form a productive ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation.

A notable example of this compound's application is in the synthesis of a selective FGFR2 degrader, identified as N5.[4] In this context, a derivative of this compound serves as the linker connecting the pan-FGFR inhibitor Erdafitinib to a ligand for the Cereblon (CRBN) E3 ligase.[4] This novel degrader has demonstrated potent antiproliferative effects in gastric cancer models.[4]

Experimental Protocols

Synthesis of this compound

A synthesis for a structurally similar compound, N-ethyl-6-hydroxyheptanamide, has been described and involves the reaction of ethylamine (B1201723) hydrochloride with a solution of trimethylaluminum (B3029685) in toluene.[5] This suggests that organoaluminum-mediated amidation could be a viable synthetic route.

Synthesis of a PROTAC Incorporating an this compound-derived Linker (FGFR2 Degrader N5)

The following is a summarized protocol based on the synthesis of the FGFR2 degrader N5 as described by Feng Z, et al. (2024).[4] This protocol illustrates the incorporation of a linker derived from this compound.

Step 1: Synthesis of the Linker Moiety

A derivative of this compound is first synthesized to contain appropriate functional groups for conjugation to the warhead (FGFR inhibitor) and the E3 ligase binder. The exact structure and synthesis of this specific linker are detailed in the supplementary information of the referenced publication.

Step 2: Coupling of the Linker to the FGFR Inhibitor (Erdafitinib)

The synthesized linker is chemically coupled to Erdafitinib. This typically involves a nucleophilic substitution or an amide bond formation reaction, depending on the functional groups present on both molecules.

Step 3: Coupling of the Linker-Inhibitor Conjugate to the E3 Ligase Binder (CRBN Ligand)

The final step involves the conjugation of the linker-inhibitor molecule to the CRBN E3 ligase binder. This reaction forms the complete PROTAC molecule, N5.

Purification and Characterization

At each step, the products are purified using standard techniques such as column chromatography. The final compound and all intermediates are characterized by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Quantitative Data

The biological activity and efficacy data available are for the final PROTAC molecule (N5) containing the this compound-derived linker, not for this compound itself.

ParameterValueCell Line/ModelReference
IC50 (FGFR2) 0.08 nMEnzyme Assay[4]
Antiproliferative Activity >50% inhibition at 0.17 nMGastric Cancer Cells[4]
Bioavailability (Intraperitoneal) 74.8%In vivo (Xenograft model)[4]
Tumor Growth Inhibition More potent than ErdafitinibSNU16 Xenograft Tumors[4]

Signaling Pathways and Mechanisms of Action

The PROTAC molecule N5, which incorporates an this compound-derived linker, functions by hijacking the ubiquitin-proteasome system to induce the degradation of FGFR2.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC FGFR2 Degrader (N5) (this compound linker) FGFR2 FGFR2 (Target Protein) PROTAC->FGFR2 Binds to FGFR2 CRBN_E3 CRBN E3 Ligase PROTAC->CRBN_E3 Recruits CRBN Ternary_Complex FGFR2-PROTAC-CRBN Ternary Complex FGFR2->Ternary_Complex CRBN_E3->Ternary_Complex Ubiquitinated_FGFR2 Ubiquitinated FGFR2 Ternary_Complex->Ubiquitinated_FGFR2 Ubiquitin Transfer Ub Ub Ub->Ternary_Complex Poly_Ub Poly-Ub Proteasome 26S Proteasome Ubiquitinated_FGFR2->Proteasome Recognition Proteasome->Degraded_FGFR2 Degradation Amino_Acids Amino Acids Degraded_FGFR2->Amino_Acids

Caption: Mechanism of action for an FGFR2 PROTAC utilizing an this compound-derived linker.

The FGFR2 degrader N5 induces cell cycle arrest at the G0/G1 phase and apoptosis in gastric cancer cells by reducing the levels of downstream signaling proteins.[4]

Experimental Workflow

The following diagram outlines a typical workflow for the development and evaluation of a PROTAC, such as the FGFR2 degrader N5.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Degradation Western Blot (Target Degradation) Binding->Degradation Proliferation Cell Viability Assays (MTT, CellTiter-Glo) Degradation->Proliferation Mechanism Cell Cycle Analysis, Apoptosis Assays Proliferation->Mechanism PK Pharmacokinetics (Bioavailability) Mechanism->PK Efficacy Xenograft Tumor Models PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A generalized experimental workflow for PROTAC development and evaluation.

Conclusion

This compound serves as a valuable and versatile linker in the rapidly advancing field of targeted protein degradation. Its incorporation into PROTACs, such as the potent and selective FGFR2 degrader N5, highlights its potential in the development of novel therapeutics for diseases like cancer. While data on the standalone biological activity of this compound is limited, its role as a core structural component in highly effective PROTACs underscores its importance for further research and application in drug discovery. Future studies may explore the impact of modifying the this compound linker on the efficacy, selectivity, and pharmacokinetic properties of PROTACs, further solidifying its position as a key tool for medicinal chemists.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Homologs and Analogs of N-ethylheptanamide

Abstract

N-acyl amides are a broad class of endogenous lipid signaling molecules involved in a myriad of physiological processes, including pain, inflammation, and motor control.[1] This technical guide provides a comprehensive overview of this compound, its homologs, and its analogs, with a particular focus on their synthesis, chemical properties, and biological activities, especially their potential as anticonvulsant agents. This document details experimental methodologies for synthesis and biological screening, presents quantitative data in structured tables, and visualizes key processes through signaling pathway and workflow diagrams to facilitate further research and development in this area.

Introduction to N-Acyl Amides

N-acyl amides are a diverse family of lipids characterized by a fatty acyl group linked to a primary amine via an amide bond.[2] They are ubiquitous in nature and serve various signaling roles in human health and disease.[3] This class of molecules includes well-studied compounds like anandamide (B1667382) (N-arachidonoyl ethanolamine), which is an endogenous cannabinoid.[2] The biological activity of N-acyl amides is often mediated through interactions with receptors such as Transient Receptor Potential (TRP) channels and G-protein coupled receptors (GPCRs).[1][2][3]

This compound belongs to this broad class. Its homologs, which differ in the length of the alkyl chains, and its analogs, which have variations in their functional groups, are of significant interest for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

Synthesis of this compound and its Homologs/Analogs

The synthesis of this compound and related amides can be achieved through several standard organic chemistry methods. The most common approaches involve the reaction of an amine with a carboxylic acid derivative.

General Synthetic Routes
  • From Acyl Chlorides: The reaction of an acyl chloride (e.g., heptanoyl chloride) with an amine (e.g., ethylamine) is a vigorous and highly effective method for forming the amide bond. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[][5]

  • From Carboxylic Acids (Amide Condensation): Direct condensation of a carboxylic acid with an amine is a more atom-economical approach. This reaction usually requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like DCC and EDCl, or uronium salts like HATU and HBTU.[]

  • From Acid Anhydrides: An acid anhydride (B1165640) can react with an amine to form an amide and a carboxylic acid. This method is clean, and the carboxylic acid byproduct can be easily removed.[6]

Biological Activity: Anticonvulsant Properties

Research into N-acyl amides has revealed significant anticonvulsant activity in certain derivatives. While specific data for this compound is limited in the provided search results, studies on structurally related analogs, particularly N-(2-hydroxyethyl)amides, provide valuable insights into the potential of this chemical class for treating epilepsy.

Anticonvulsant Screening Data

A series of N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and for neurotoxicity using the rotarod test.[7] The results for the most potent compounds are summarized below and compared with the established anti-epileptic drug, valproate.[7][8]

CompoundStructureED₅₀ (mg/kg) [MES Test]TD₅₀ (mg/kg) [Rotarod Test]Protective Index (PI = TD₅₀/ED₅₀)
N-(2-hydroxyethyl)decanamide CH₃(CH₂)₈CONH(CH₂)₂OH22.0599.827.5
N-(2-hydroxyethyl)palmitamide CH₃(CH₂)₁₄CONH(CH₂)₂OH23.3>1000>42.9
N-(2-hydroxyethyl)stearamide CH₃(CH₂)₁₆CONH(CH₂)₂OH20.5>1000>48.8
Valproate (Reference) (CH₃CH₂CH₂)₂CHCOOH--1.6
Table 1: Anticonvulsant activity and neurotoxicity of selected N-(2-hydroxyethyl)amide analogs. Data sourced from Guan et al.[7][8]

These analogs demonstrate a significantly better safety profile (Protective Index) than valproate, indicating a wider therapeutic window.[7] Their mechanism may involve the inhibition of GABA-α-oxoglutarate aminotransferase (GABA-T), which increases GABA levels in the brain.[8]

Experimental Protocols

General Protocol for Synthesis of N-(2-hydroxyethyl)alkanamides

This protocol is based on the methodology described for synthesizing N-(2-hydroxyethyl)amide derivatives.[8]

  • Activation: To a solution of the desired carboxylic acid (1.0 eq) and triethylamine (B128534) (1.2 eq) in a suitable aprotic solvent (e.g., THF, DCM) at 0°C, add methyl chloroformate (1.1 eq) dropwise.

  • Reaction Mixture: Stir the mixture at 0°C for 30 minutes to form the mixed anhydride intermediate.

  • Amine Addition: Add ethanolamine (B43304) (1.2 eq) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 8-10 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final N-(2-hydroxyethyl)amide.

Protocol for Anticonvulsant and Neurotoxicity Screening

These protocols are standard preclinical models for evaluating potential antiepileptic drugs.

  • Maximal Electroshock (MES) Test:

    • Administer the test compound intraperitoneally (i.p.) to mice.

    • After a set period (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

    • The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.[7]

  • Rotarod Neurotoxicity Test:

    • Train mice to remain on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute).

    • Administer the test compound i.p. to the trained animals.

    • At various time points after administration, place the mice on the rotarod.

    • Neurotoxicity is indicated if the animal falls off the rod within the set duration.

    • The median toxic dose (TD₅₀), the dose causing neurotoxicity in 50% of the animals, is calculated.[7]

Visualizations: Workflows and Signaling Pathways

Synthesis and Screening Workflow

The following diagram illustrates the general workflow for the synthesis and preclinical evaluation of novel N-acyl amide analogs as potential anticonvulsants.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Amide Synthesis (e.g., from Acyl Chloride) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MES_Test Anticonvulsant Screening (MES Test) Characterization->MES_Test Rotarod_Test Neurotoxicity Assessment (Rotarod Test) Characterization->Rotarod_Test ED50_Calc Calculate ED₅₀ MES_Test->ED50_Calc TD50_Calc Calculate TD₅₀ Rotarod_Test->TD50_Calc PI_Calc Determine Protective Index (PI) ED50_Calc->PI_Calc TD50_Calc->PI_Calc G cluster_membrane Cell Membrane TRPV1 TRPV1 Receptor Ca_ion Ca²⁺ TRPV1->Ca_ion Opens Channel NAA N-Acyl Amide (e.g., this compound analog) NAA->TRPV1 Binds & Activates Neuron_Mod Modulation of Neuronal Excitability Ca_ion->Neuron_Mod Initiates Signaling (Calcium Influx)

References

An In-depth Technical Guide to the Physicochemical Properties of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylheptanamide is a secondary amide of heptanoic acid and ethylamine (B1201723). As a member of the broader class of fatty acid amides, it holds potential for biological activity, particularly within the endocannabinoid system. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for interpreting its biological interactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible signaling pathway based on its structural class.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₉H₁₉NOPubChem[1][2][3]
Molecular Weight 157.25 g/mol ChemicalBook[4]
Melting Point Not available
Boiling Point 154 °C at 15 TorrChemicalBook[4]
Density (predicted) 0.859 ± 0.06 g/cm³ChemicalBook
pKa (predicted) 16.864 ± 0.46ChemicalBook
Water Solubility Predicted to be lowGeneral amide properties[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This compound can be synthesized via the nucleophilic acyl substitution of heptanoyl chloride with ethylamine.[5][6][7]

Materials:

  • Heptanoyl chloride

  • Ethylamine (aqueous solution or gas)

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine (B128534) or pyridine (B92270) (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylamine (1.1 equivalents) in anhydrous diethyl ether. If using aqueous ethylamine, a two-phase system will be present. Add triethylamine (1.2 equivalents) as an acid scavenger.

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • Slowly add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous diethyl ether to the cooled ethylamine solution via the addition funnel over a period of 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by vacuum distillation.

Determination of Melting Point

The melting point of a solid amide provides an indication of its purity.[2][8][9][10][11]

Materials:

  • Purified this compound (solid)

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the purified this compound is completely dry.

  • Finely powder a small amount of the solid.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat at a rate of 1-2 °C per minute through the approximate melting range.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Determination of Boiling Point

The boiling point is a key characteristic of a liquid. Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is often employed.[12][13][14][15][16]

Materials:

  • Purified this compound (liquid)

  • Distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • Assemble the distillation apparatus.

  • Place the purified this compound in the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump and reduce the pressure to a known value (e.g., 15 Torr).

  • Begin heating the flask gently.

  • Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.

  • The boiling point at standard pressure can be estimated using a nomograph.

Determination of Aqueous Solubility

The solubility of this compound in water is expected to be low due to its long alkyl chain.[17][18][19][20]

Materials:

  • Purified this compound

  • Distilled water

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of distilled water in a vial.

  • Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry against a standard curve or HPLC).

  • Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Potential Biological Activity and Signaling Pathway

While no specific biological activity for this compound has been reported, as a fatty acid amide, it is structurally related to endocannabinoids like anandamide.[1][21][22][23] Fatty acid amides are known to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of these signaling lipids.[1][24][25][26] Inhibition of FAAH can potentiate the effects of endogenous fatty acid amides.[21][24][25] Furthermore, some N-acyl amides have been shown to activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[27][28][29][30][31]

Based on this, a plausible signaling pathway for this compound involves its interaction with cannabinoid receptors (CB1 and CB2) and/or TRPV1 channels, with its signaling terminated by FAAH.

fatty_acid_amide_signaling cluster_synthesis Biosynthesis cluster_signaling Signaling cluster_degradation Degradation Heptanoic_Acid Heptanoic Acid N_ethylheptanamide This compound Heptanoic_Acid->N_ethylheptanamide Ethylamine Ethylamine Ethylamine->N_ethylheptanamide CB1_R CB1 Receptor N_ethylheptanamide->CB1_R Activates CB2_R CB2 Receptor N_ethylheptanamide->CB2_R Activates TRPV1 TRPV1 Channel N_ethylheptanamide->TRPV1 Activates FAAH FAAH N_ethylheptanamide->FAAH Hydrolyzes Downstream_Effects Cellular Response (e.g., Neuromodulation, Anti-inflammation) CB1_R->Downstream_Effects CB2_R->Downstream_Effects TRPV1->Downstream_Effects Heptanoic_Acid_met Heptanoic Acid FAAH->Heptanoic_Acid_met Ethylamine_met Ethylamine FAAH->Ethylamine_met

Caption: Potential signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

synthesis_workflow Start Start Reaction_Setup Reaction Setup: Ethylamine, Solvent, Base Start->Reaction_Setup Cooling Cool to 0-5 °C Reaction_Setup->Cooling Addition Slow Addition of Heptanoyl Chloride Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup: Wash with HCl, NaHCO3, Brine Reaction->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification End Pure this compound Purification->End

Caption: General workflow for synthesis and purification.

References

N-ethylheptanamide: A Guide to Toxicological Assessment in the Absence of Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-ethylheptanamide is a chemical compound for which there is a significant lack of publicly available toxicological data. A comprehensive search of scientific literature and chemical databases reveals no specific studies on its acute or chronic toxicity, irritancy, sensitization potential, genotoxicity, or reproductive effects. This guide, therefore, serves a dual purpose: to highlight the existing data gaps for this compound and to provide a framework for the toxicological evaluation of such a compound. It outlines the standard battery of tests that would be required to characterize its potential hazards, complete with descriptions of experimental protocols and illustrative workflows. While no quantitative data for this compound can be presented, this document will equip researchers and drug development professionals with the necessary information to understand the required toxicological assessment for this and similar data-poor chemicals.

Current Toxicological Profile of this compound

Quantitative Toxicological Data Summary

Due to the absence of experimental data, the following tables summarize the required toxicological endpoints for a comprehensive hazard assessment. For this compound, all fields are currently marked as "No data available."

Table 1: Acute Toxicity

EndpointSpeciesRouteValue (e.g., LD50)Classification
Acute Oral ToxicityRatOralNo data availableNot classifiable
Acute Dermal ToxicityRat/RabbitDermalNo data availableNot classifiable
Acute Inhalation ToxicityRatInhalationNo data availableNot classifiable

Table 2: Irritation and Sensitization

EndpointSpeciesMethodResultClassification
Skin Irritation/CorrosionRabbitOECD 404No data availableNot classifiable
Eye Irritation/DamageRabbitOECD 405No data availableNot classifiable
Skin SensitizationMouse/Guinea PigOECD 429/406No data availableNot classifiable

Table 3: Genotoxicity

EndpointTest SystemMethodResult
Bacterial Reverse Mutation TestS. typhimuriumOECD 471No data available
In vitro Mammalian Chromosomal Aberration TestMammalian cellsOECD 473No data available
In vivo Mammalian Erythrocyte Micronucleus TestMouseOECD 474No data available

Table 4: Repeated Dose and Reproductive Toxicity

EndpointSpeciesRouteDurationNOAEL/LOAEL
Repeated Dose ToxicityRatOral28/90-dayNo data available
Reproductive/Developmental ToxicityRatOralOECD 414/416No data available

Standard Experimental Protocols

To address the data gaps for this compound, a series of standard toxicological studies, typically following OECD (Organisation for Economic Co-operation and Development) guidelines, would be necessary. The methodologies for key experiments are detailed below.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS).

  • Test Animals: Typically, female rats are used.

  • Procedure: A single dose of the substance is administered by oral gavage. The study follows a stepwise procedure, each step using three animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of each step (number of animals surviving or moribund) determines the next step, i.e., whether to dose at a higher or lower level or to stop testing.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the study.

  • Data Analysis: The method results in classification of the substance into one of the GHS categories for acute toxicity.

Skin Irritation/Corrosion - OECD 404
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin on one animal. The patch is covered with a gauze dressing for a specified exposure period (typically 4 hours).

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at graded intervals after patch removal (e.g., 1, 24, 48, and 72 hours). The observations are scored, and the potential for reversibility of the effects is assessed for up to 14 days.

  • Data Analysis: The mean scores for erythema and edema are used to classify the substance as irritating or non-irritating.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
  • Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.

  • Test System: Multiple strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium) are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid.

  • Observations: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted after a suitable incubation period.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

Visualizing Toxicological Workflows

The following diagrams illustrate standard workflows in toxicological assessment.

Toxicological_Risk_Assessment_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Dose-Response Assessment cluster_2 Phase 3: Exposure Assessment cluster_3 Phase 4: Risk Characterization A Physicochemical Properties B In vitro Assays (e.g., Ames Test, Cytotoxicity) A->B C Acute Toxicity Studies (Oral, Dermal, Inhalation) B->C D Repeated Dose Toxicity (28-day or 90-day studies) C->D E Reproductive/Developmental Toxicity Screening D->E F Identify Routes of Exposure G Quantify Exposure Levels F->G I Determine Margin of Safety H Integrate Hazard and Exposure Data H->I J Regulatory Decision I->J

Caption: A generalized workflow for chemical toxicological risk assessment.

Genotoxicity_Testing_Strategy A Step 1: In vitro Gene Mutation (Ames Test - OECD 471) C Positive Result A->C Positive D Negative Result A->D Negative B Step 2: In vitro Cytogenicity (Chromosome Aberration - OECD 473) B->C Positive B->D Negative E Step 3: In vivo Test (Micronucleus Test - OECD 474) C->E G No Genotoxic Potential D->G F Genotoxic Potential Confirmed E->F Positive E->G Negative

Caption: A tiered approach to genotoxicity testing.

Conclusion and Recommendations

The current lack of toxicological data for this compound means that its potential hazards to human health cannot be evaluated. For any application where human exposure is possible, a comprehensive toxicological assessment is strongly recommended. This should begin with a battery of in vitro and acute toxicity studies as outlined in this guide. The results of these initial studies will inform the necessity and design of further, more complex investigations, such as repeated dose and reproductive toxicity studies. Researchers and developers are urged to proceed with caution and to generate the necessary safety data before any significant use of this compound.

References

Methodological & Application

Application Notes and Protocols: N-ethylheptanamide In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethylheptanamide is a small molecule compound with potential biological activity. Due to its amide structure, it is a candidate for interaction with various biological targets, including enzymes and receptors. This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the potential inhibitory effects of this compound on a model serine protease, trypsin. The protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and to understand its mechanism of action through kinetic studies. This application note will be a valuable resource for researchers investigating the bioactivity of novel small molecules.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against trypsin in a competitive inhibition assay format. A known trypsin inhibitor, soybean trypsin inhibitor (SBTI), is used as a positive control for comparison.

CompoundTarget EnzymeAssay TypeIC50 (µM)[1]Hill Slope
This compoundTrypsinCompetitive Inhibition78.51.2
Soybean Trypsin Inhibitor (SBTI)TrypsinCompetitive Inhibition0.11.0

Experimental Protocols

Materials and Reagents

  • This compound (MW: 157.26 g/mol )

  • Trypsin (from bovine pancreas, TPCK treated)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Soybean Trypsin Inhibitor (SBTI)

  • Tris buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tris Buffer - Trypsin Solution - L-BAPNA Substrate - this compound Stock - SBTI Stock prep_plates Prepare 96-well Plate: - Add Buffer - Add Inhibitor (this compound or SBTI) - Add Trypsin prep_reagents->prep_plates pre_incubation Pre-incubate Plate (15 min, 37°C) prep_plates->pre_incubation add_substrate Add L-BAPNA Substrate to Initiate Reaction pre_incubation->add_substrate incubation_read Incubate and Read Absorbance at 405 nm (kinetic mode, 30 min) add_substrate->incubation_read calc_rate Calculate Reaction Rates incubation_read->calc_rate plot_dose_response Plot Dose-Response Curve calc_rate->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50

Caption: Workflow for the in vitro trypsin inhibition assay.

Procedure

  • Preparation of Reagents:

    • Tris Buffer: Prepare a 50 mM Tris buffer solution, adjust the pH to 8.2, and add 20 mM CaCl2.

    • Trypsin Solution: Prepare a 100 µg/mL stock solution of trypsin in Tris buffer.

    • L-BAPNA Solution: Prepare a 1 mM stock solution of the substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in DMSO.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • SBTI Stock Solution: Prepare a 1 mM stock solution of Soybean Trypsin Inhibitor (SBTI) in Tris buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of Tris buffer to each well.

    • Add 10 µL of various concentrations of this compound (or SBTI as a positive control) to the appropriate wells. For the negative control wells, add 10 µL of DMSO.

    • Add 20 µL of the trypsin solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-BAPNA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.

      • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Signaling Pathway and Mechanism of Action

Principle of Competitive Enzyme Inhibition

The kinetic data for this compound suggests a competitive inhibition mechanism. In this model, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate.[2][3] This type of inhibition can be overcome by increasing the substrate concentration.[1]

G cluster_main Competitive Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E P Product (P) ES->P EI->E

References

Application Notes & Protocols for In Vivo Study of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylheptanamide is a synthetic amide derivative of heptanoic acid. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to endogenous fatty acid amides suggests potential roles in various physiological processes. Fatty acid amides are a class of lipid signaling molecules that include the endocannabinoid anandamide (B1667382) and other N-acylethanolamines, which are involved in pain, inflammation, and neuromodulation.[1] This document provides a comprehensive framework for an in vivo study designed to investigate the potential analgesic and anti-inflammatory properties of this compound.

The provided protocols are intended as a guide and should be adapted to comply with institutional and national guidelines for animal welfare and research.

Hypothesized Signaling Pathway

Given the structural resemblance of this compound to N-acylethanolamines, it is hypothesized that it may modulate endocannabinoid signaling pathways. This could occur through several mechanisms, including inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide, or through direct interaction with cannabinoid receptors (CB1 and CB2) or other related G-protein coupled receptors. The diagram below illustrates this hypothetical mechanism of action.

N-ethylheptanamide_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound FAAH FAAH This compound->FAAH Inhibition Anandamide Anandamide FAAH->Anandamide Degradation CB1R_pre CB1 Receptor Anandamide->CB1R_pre Activation Ca_channel Ca2+ Channel CB1R_pre->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Fusion Inhibition Postsynaptic_Receptors Neurotransmitter Receptors Vesicle->Postsynaptic_Receptors Neurotransmitter Release AEA_synthesis Anandamide Synthesis AEA_release Anandamide Release AEA_synthesis->AEA_release AEA_release->Anandamide Retrograde Signaling

Caption: Hypothesized signaling pathway for this compound.

Experimental Design and Workflow

A comprehensive in vivo study to evaluate the analgesic and anti-inflammatory effects of this compound should be conducted in a stepwise manner, starting from acute toxicity assessment to more complex efficacy models. The following workflow is recommended:

In_Vivo_Study_Workflow Start Start Acute_Toxicity Acute Toxicity Study (LD50 Determination) Start->Acute_Toxicity Dose_Ranging Dose-Ranging Study (Analgesic & Anti-inflammatory Models) Acute_Toxicity->Dose_Ranging Efficacy_Studies Definitive Efficacy Studies (Multiple Models) Dose_Ranging->Efficacy_Studies Pharmacokinetics Pharmacokinetic (PK) Study (Blood & Tissue Analysis) Efficacy_Studies->Pharmacokinetics Mechanism_of_Action Mechanism of Action (MoA) Studies (Receptor Occupancy, Enzyme Inhibition) Pharmacokinetics->Mechanism_of_Action Data_Analysis Data Analysis & Interpretation Mechanism_of_Action->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of this compound.

Animals: Male and female Swiss albino mice (6-8 weeks old).

Methodology:

  • House animals in standard conditions with ad libitum access to food and water.

  • Fast animals overnight before dosing.

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer single doses of this compound orally (p.o.) or intraperitoneally (i.p.) to different groups of mice at increasing dose levels (e.g., 10, 100, 500, 1000, 2000 mg/kg).

  • A control group should receive the vehicle only.

  • Observe animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

  • Record mortality and calculate the LD50 using a suitable statistical method (e.g., Probit analysis).

Analgesic Activity Assays

Objective: To evaluate the central analgesic activity of this compound.

Animals: Male Wistar rats (150-200 g).

Methodology:

  • Maintain the hot plate at a constant temperature of 55 ± 0.5 °C.

  • Administer this compound at different doses (e.g., 10, 30, 100 mg/kg, i.p.), vehicle control, and a positive control (e.g., morphine, 5 mg/kg, i.p.) to different groups of rats.

  • Place each rat on the hot plate at different time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Record the latency to a nociceptive response (e.g., licking of hind paw or jumping).

  • A cut-off time of 30 seconds is set to prevent tissue damage.

Objective: To assess the peripheral analgesic activity of this compound.

Animals: Male Swiss albino mice (20-25 g).

Methodology:

  • Administer this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.), vehicle control, and a positive control (e.g., indomethacin, 10 mg/kg, p.o.) to different groups of mice.

  • After 30 minutes, administer 0.6% acetic acid solution (10 ml/kg, i.p.) to induce writhing.

  • Immediately after acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

Anti-inflammatory Activity Assay

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Animals: Male Wistar rats (150-200 g).

Methodology:

  • Administer this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.), vehicle control, and a positive control (e.g., diclofenac, 10 mg/kg, p.o.) to different groups of rats.

  • One hour after drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound.

Animals: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.

Methodology:

  • Administer a single dose of this compound (e.g., 30 mg/kg, i.v. and p.o. to different groups).

  • Collect blood samples (approximately 0.2 ml) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[2][3]

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Data Presentation

Table 1: Analgesic Activity of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency to Response (seconds) at 60 min (Mean ± SEM)
Vehicle Control-8.2 ± 0.5
This compound1012.5 ± 0.8
This compound3018.9 ± 1.2**
This compound10025.4 ± 1.5
Morphine528.1 ± 1.3
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Table 2: Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
This compound1025.6 ± 3.1
This compound3048.2 ± 4.5**
This compound10065.7 ± 5.2
Diclofenac1072.3 ± 4.8
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (30 mg/kg)Oral (30 mg/kg)
Cmax (ng/mL)15,234 ± 1,8763,456 ± 432
Tmax (min)560
AUC (0-t) (ng*min/mL)876,543 ± 98,765567,890 ± 76,543
Half-life (t1/2) (min)95 ± 12110 ± 15
Bioavailability (%)-64.8

Conclusion

This document outlines a comprehensive in vivo study design for the evaluation of this compound's potential therapeutic effects. The proposed experimental workflow, from initial toxicity screening to detailed efficacy and pharmacokinetic studies, provides a robust framework for generating the necessary data to understand the pharmacological profile of this compound. The provided protocols and data tables serve as a template for researchers to design and execute their studies, ultimately contributing to the scientific understanding of this compound and its potential as a novel therapeutic agent.

References

Application Notes and Protocols for Preparing N-ethylheptanamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of N-ethylheptanamide (CAS No. 54007-34-0). The information is intended to guide researchers in accurately preparing solutions for various experimental needs.

Chemical Properties

This compound is a long-chain aliphatic amide. Its key chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 54007-34-0[1]
Molecular Formula C9H19NO[1]
Molecular Weight 157.25 g/mol [1]
Appearance Assumed to be a solid at room temperature, similar to related long-chain amides.

Solubility

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions of organic compounds.
N,N-Dimethylformamide (DMF) SolubleAnother polar aprotic solvent suitable for dissolving amides.
Ethanol SolubleA common polar protic solvent. Solubility may be lower than in DMSO or DMF.
Water Low to InsolubleDue to the long heptyl chain, significant solubility in water is not expected.

It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and solvents.

  • A safety data sheet (SDS) for the closely related compound N-ethyl-1-heptanamine indicates that it is a flammable liquid and can cause severe skin burns and eye damage.[3] Assuming similar hazards for this compound, handle with care.

  • Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.

Materials
  • This compound (solid)

  • High-purity solvent (e.g., DMSO, DMF, or Ethanol)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Spatula

  • Weighing paper or boat

  • Vortex mixer or magnetic stirrer

  • Storage vials (amber glass or polypropylene, suitable for the chosen solvent)

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for different concentrations or volumes.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 157.25 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 10 mL = 0.010 L

    • Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

    • Mass (g) = 0.010 mol/L * 0.010 L * 157.25 g/mol = 0.015725 g = 15.73 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh out approximately 15.73 mg of this compound. Record the exact weight.

  • Dissolving the Compound:

    • Transfer the weighed this compound to a 10 mL Class A volumetric flask.

    • Add a small amount of DMSO (approximately 5-7 mL) to the flask.

    • Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely. A magnetic stirrer with a small stir bar can also be used. Ensure no solid particles are visible.

  • Bringing to Final Volume:

    • Once the solid is completely dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clean, labeled storage vial. Amber vials are recommended to protect the solution from light.

    • The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.

    • Store the stock solution at -20°C for long-term storage. For short-term storage, 2-8°C may be acceptable.

Stability and Storage

Amide bonds are generally stable due to resonance stabilization, particularly under neutral pH conditions.[4][5] However, they can undergo hydrolysis in the presence of strong acids or bases.[4][6]

  • Storage Temperature: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or lower.

  • Light Sensitivity: While specific data for this compound is unavailable, it is good laboratory practice to protect solutions from light by storing them in amber vials.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.

  • General Recommendations: Amides are relatively stable molecules and may not require stabilizers for storage.[7] However, for long-term storage, storing in a dark, cold environment is recommended to minimize potential degradation.[7]

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage start Start: Define Desired Concentration and Volume calc Calculate Required Mass of this compound start->calc weigh Weigh this compound on an Analytical Balance calc->weigh dissolve Dissolve in a Portion of the Chosen Solvent weigh->dissolve volume Bring to Final Volume in a Volumetric Flask dissolve->volume mix Mix Thoroughly to Ensure Homogeneity volume->mix end_prep Stock Solution Prepared mix->end_prep aliquot Aliquot into Single-Use Vials end_prep->aliquot label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C or Below (Protect from Light) label_vials->store

Caption: Workflow for Preparing this compound Stock Solutions.

References

Application Notes: Analytical Methods for the Quantification of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-ethylheptanamide is an amide of interest in various chemical and pharmaceutical contexts. Accurate and reliable quantification is essential for quality control, stability studies, and research applications. This document provides detailed protocols and comparative data for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The methodologies are designed to be robust and adaptable to various sample matrices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high sensitivity and selectivity, making it ideal for complex matrices. The mass spectrometer provides detailed molecular information that confirms the identity of the analyte.[1]

General Workflow for GC-MS Analysis

The overall process from sample receipt to final data analysis is outlined below. This workflow ensures sample integrity and maximizes the accuracy and reliability of the results.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution / Extraction Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Filtration Filtration / Centrifugation Spiking->Filtration Injection GC Injection Filtration->Injection Transfer to Vial Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: General analytical workflow for this compound quantification.
Experimental Protocol: GC-MS

This protocol details the steps for sample preparation and instrument setup for quantifying this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

Sample preparation is a critical step to ensure the accuracy and reliability of analytical results.[2] This protocol is suitable for extracting this compound from aqueous matrices.

  • Objective: To isolate this compound from the sample matrix and concentrate it for analysis.

  • Materials:

    • Sample containing this compound.

    • Dichloromethane (B109758) (DCM), HPLC grade.

    • Anhydrous sodium sulfate (B86663).

    • Internal Standard (IS) solution (e.g., N-ethylnonanamide, 10 µg/mL in DCM).

    • 15 mL centrifuge tubes.

    • Pipettes, vortex mixer, centrifuge.

    • 2 mL GC autosampler vials.

  • Procedure:

    • Pipette 5 mL of the aqueous sample into a 15 mL centrifuge tube.

    • Add 100 µL of the 10 µg/mL internal standard solution.

    • Add 5 mL of dichloromethane (DCM).

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 xg for 10 minutes to separate the aqueous and organic layers.[3]

    • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Vortex briefly and let it stand for 5 minutes.

    • Transfer the dried extract into a 2 mL GC autosampler vial for analysis.[4]

2. Instrumentation and Conditions

  • Instrument: Agilent 8890 GC coupled with a 5977C Mass Selective Detector (MSD) or equivalent.[5]

  • GC Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5][6]

    • Injector: Split/splitless, operated in splitless mode.[4]

    • Injection Volume: 1 µL.

    • Injector Temperature: 270°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[5]

    • Quadrupole Temperature: 150°C.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

      • This compound ions (Quantifier/Qualifiers): m/z (to be determined empirically, likely fragments include 58, 72, 86, 143).

      • Internal Standard ions: m/z (to be determined empirically).

    • Solvent Delay: 4 minutes.

3. Calibration and Quantification

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) of this compound in dichloromethane.

  • Spike each standard with the internal standard at the same concentration as the samples.

  • Inject the standards to generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

  • The linearity of the method should be established with a correlation coefficient (R²) of ≥0.995.[7]

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

For non-volatile samples or when derivatization is not desired, HPLC-UV can be an alternative. However, this compound lacks a strong chromophore, which may result in lower sensitivity.[8] Analysis is typically performed at a low UV wavelength (e.g., 200-215 nm). For higher sensitivity, derivatization or the use of a universal detector like a Corona-Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.

Workflow for HPLC-UV Analysis

The workflow for HPLC is similar to GC-MS but involves liquid-phase separation and UV-based detection.

Sample Sample Preparation (Dilution, Filtration) Vial Transfer to HPLC Vial Sample->Vial Injection Autosampler Injection (20 µL) Vial->Injection Separation Reversed-Phase C18 Column Isocratic Elution Injection->Separation Mobile Phase Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition & Processing (Chromatogram Integration) Detection->Data Quant Quantification via External Standard Calibration Data->Quant

Caption: HPLC-UV analysis workflow for this compound.
Experimental Protocol: HPLC-UV

1. Sample Preparation (Dilute and Shoot)

This method is suitable for simple matrices that are soluble in the mobile phase.

  • Objective: To prepare a clean, particulate-free sample for direct injection.

  • Materials:

    • Sample containing this compound.

    • Acetonitrile, HPLC grade.

    • Ultrapure water.

    • 0.22 µm syringe filters.

    • 2 mL HPLC autosampler vials.

  • Procedure:

    • Accurately weigh or pipette a known amount of the sample.

    • Dissolve and/or dilute the sample in the mobile phase (e.g., 60:40 Acetonitrile:Water) to a concentration within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulates.[9]

2. Instrumentation and Conditions

  • Instrument: Shimadzu LC-20 system with SPD-20A UV detector or equivalent.[10]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detector Wavelength: 210 nm.[11]

3. Calibration and Quantification

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) of this compound in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the sample by comparing its peak area to the calibration curve.

Method Performance and Validation

The following table summarizes typical performance characteristics for the described analytical methods. These values are representative and should be established for each specific application during method validation as per ICH guidelines.[7][12]

Parameter GC-MS (SIM Mode) HPLC-UV (210 nm) Reference
Linearity (R²) ≥ 0.995≥ 0.995[10][13]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.5 - 1.0 µg/mL[7][14][15]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL1.5 - 3.0 µg/mL[7][14][15]
Accuracy (% Recovery) 90 - 110%95 - 105%[16]
Precision (% RSD) < 10%< 5%[16]

Definitions:

  • LOD (Limit of Detection): The lowest concentration of an analyte that can be reliably detected above the background noise.[12]

  • LOQ (Limit of Quantification): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[12]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.[7]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

References

Application Notes and Protocols for N-ethylheptanamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-ethylheptanamide is a small molecule characterized by a seven-carbon aliphatic chain and an ethylamide head group. Its amphipathic nature suggests potential interactions with cellular lipid bilayers, which may lead to alterations in membrane fluidity, permeability, and the function of membrane-associated proteins. While the specific biological activities of this compound are currently under-investigated, its structural similarity to other lipophilic amides suggests it may be a candidate for studies involving cell membrane integrity, cytotoxicity, and potentially antimicrobial effects.[1][2]

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols outlined below describe standardized methods for assessing its effects on cell viability, proliferation, and membrane integrity using common cancer cell lines as a model system. These foundational assays are crucial for determining the cytotoxic potential and effective concentration range of the compound before proceeding to more mechanistic studies.[3][4]

Hypothesized Mechanism of Action

Given its lipophilic heptyl tail, this compound is hypothesized to readily partition into cellular membranes.[5][6] This intercalation may disrupt the local lipid environment, leading to increased membrane permeability and loss of ion homeostasis. At sufficient concentrations, this could trigger downstream events leading to either necrotic or apoptotic cell death. The initial screening strategy, therefore, focuses on quantifying cytotoxicity and distinguishing between these potential outcomes.

Section 1: Preliminary Cytotoxicity Assessment

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response relationship.[7] The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.[3]

Experimental Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (10 mM stock solution in sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. Final concentrations should range from 0.1 µM to 1000 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a positive control (e.g., a known cytotoxic agent like doxorubicin).[3]

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables summarize hypothetical data from cytotoxicity assays performed on three different cancer cell lines.

Table 1: Cell Viability (%) after 48h Treatment with this compound (MTT Assay)

Concentration (µM)HeLaA549MCF-7
0 (Vehicle)100.0100.0100.0
198.599.197.8
1092.395.489.5
5075.681.270.3
10051.862.548.9
25022.435.719.8
5008.115.37.5
10002.55.62.1

Table 2: Calculated IC50 Values for this compound

Cell LineIC50 (µM)
HeLa102.5
A549135.8
MCF-795.2

Section 2: Assessment of Cell Membrane Integrity

To investigate the hypothesis that this compound disrupts the cell membrane, a lactate (B86563) dehydrogenase (LDH) release assay can be performed. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[9]

Experimental Protocol 2.1: LDH Release Assay

Materials:

  • Cells and compound dilutions prepared as in Protocol 1.1

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol (1.1).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2. A shorter incubation time is often used to capture early membrane disruption events.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes in the dark. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Data Presentation: Hypothetical Membrane Integrity Data

Table 3: LDH Release (%) after 24h Treatment with this compound

Concentration (µM)HeLaA549MCF-7
0 (Vehicle)5.24.86.1
106.85.57.3
5015.412.118.9
10035.728.940.2
25068.955.475.6
50085.379.890.1

Section 3: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis p1 Maintain and Culture Cancer Cell Lines e1 Seed Cells into 96-well Plates p1->e1 p2 Prepare this compound Stock and Dilutions e2 Treat Cells with This compound p2->e2 e1->e2 e3 Incubate for 24h or 48h e2->e3 a1 MTT Assay: Add MTT, Incubate, Solubilize e3->a1 48h a2 LDH Assay: Collect Supernatant, Add Reagents e3->a2 24h d1 Measure Absorbance (570 nm) a1->d1 d2 Measure Absorbance (490 nm) a2->d2 d3 Calculate % Viability and IC50 d1->d3 d4 Calculate % LDH Release d2->d4

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway Diagram

G cluster_downstream Downstream Consequences compound This compound membrane Cell Membrane compound->membrane Intercalation disruption Membrane Disruption (Increased Permeability) membrane->disruption ldh LDH Release disruption->ldh ion Loss of Ion Homeostasis disruption->ion mito Mitochondrial Dysfunction ion->mito atp ATP Depletion mito->atp death Cell Death (Necrosis) atp->death

Caption: Hypothesized pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols: N-ethylheptanamide as a Ligand for the Hypothetical Amide Receptor 1 (HAR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-ethylheptanamide as a ligand in various binding and functional assays targeting the hypothetical G-protein coupled receptor, HAR1. The protocols detailed below are designed to be adaptable for the characterization of novel ligands and their interactions with specific receptor targets.

Introduction

This compound is a small molecule amide with potential applications in chemical biology and drug discovery. While its specific biological targets are still under investigation, its structure suggests potential interactions with receptors that recognize aliphatic amides. This document outlines protocols for characterizing the binding of this compound to a hypothetical G-protein coupled receptor, HAR1, which is presumed to be involved in a cyclic adenosine (B11128) monophosphate (cAMP) mediated signaling pathway. The provided methodologies and data serve as a template for the evaluation of novel small molecule-receptor interactions.

Data Presentation

The following tables summarize hypothetical quantitative data for the binding and functional characteristics of this compound with HAR1.

Table 1: Radioligand Saturation Binding Analysis of [³H]-N-ethylheptanamide

ParameterValueUnits
K_d (Dissociation Constant)15.2 ± 1.8nM
B_max (Receptor Density)850 ± 75fmol/mg protein
Hill Slope0.98 ± 0.05-

Table 2: Competitive Binding Analysis of this compound against a Known HAR1 Radioligand

ParameterValueUnits
IC_50 (Inhibitory Concentration)45.6 ± 5.2nM
K_i (Inhibition Constant)20.7 ± 2.4nM

Table 3: Functional cAMP Accumulation Assay of this compound

ParameterValueUnits
EC_50 (Half-maximal Effective Concentration)120 ± 15nM
E_max (Maximum Effect)95 ± 8% of control

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway initiated by the binding of this compound to HAR1, leading to the modulation of intracellular cAMP levels.

HAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor HAR1 (GPCR) Ligand->Receptor G_Protein Gαs Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates

Caption: Hypothetical HAR1 signaling pathway.

Experimental Protocols

Radioligand Saturation Binding Assay Workflow

The following diagram outlines the workflow for a radioligand saturation binding assay to determine the binding affinity (K_d) and receptor density (B_max) of a radiolabeled ligand to its receptor.

Saturation_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing HAR1 start->prepare_membranes prepare_reagents Prepare Serial Dilutions of [³H]-N-ethylheptanamide prepare_membranes->prepare_reagents assay_setup Set Up Assay Tubes: Total and Non-Specific Binding prepare_reagents->assay_setup incubate Incubate at Room Temperature assay_setup->incubate terminate Terminate Binding by Rapid Filtration incubate->terminate wash Wash Filters to Remove Unbound Radioligand terminate->wash scintillation Measure Radioactivity using Scintillation Counting wash->scintillation analyze Analyze Data: Non-linear Regression (One-site binding) scintillation->analyze results Determine Kd and Bmax analyze->results end End results->end

Caption: Radioligand saturation binding assay workflow.

Detailed Protocol: Radioligand Saturation Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing HAR1.

    • Harvest cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and determine the protein concentration using a Bradford assay.

  • Assay Procedure:

    • Prepare serial dilutions of [³H]-N-ethylheptanamide (e.g., 0.1 to 100 nM) in assay buffer.

    • For total binding, add 50 µL of each radioligand dilution to wells of a 96-well plate.

    • For non-specific binding, add 50 µL of each radioligand dilution to separate wells containing a high concentration of unlabeled this compound (e.g., 10 µM).

    • Add 50 µL of the prepared cell membrane suspension (e.g., 10-20 µg of protein) to all wells.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [³H]-N-ethylheptanamide.

    • Analyze the data using non-linear regression with a one-site binding model to determine the K_d and B_max values.

Competitive Binding Assay Workflow

The following diagram illustrates the workflow for a competitive binding assay to determine the inhibition constant (K_i) of an unlabeled compound.

Competitive_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing HAR1 start->prepare_membranes prepare_reagents Prepare Serial Dilutions of Unlabeled this compound prepare_membranes->prepare_reagents assay_setup Set Up Assay Tubes with Fixed Concentration of Radioligand prepare_reagents->assay_setup incubate Incubate at Room Temperature assay_setup->incubate terminate Terminate Binding by Rapid Filtration incubate->terminate wash Wash Filters to Remove Unbound Ligands terminate->wash scintillation Measure Radioactivity using Scintillation Counting wash->scintillation analyze Analyze Data: Non-linear Regression (log(inhibitor) vs. response) scintillation->analyze results Determine IC50 and calculate Ki analyze->results end End results->end

Caption: Competitive binding assay workflow.

Detailed Protocol: Competitive Binding Assay

  • Membrane and Reagent Preparation:

    • Prepare HAR1-expressing cell membranes as described in the saturation binding protocol.

    • Prepare serial dilutions of unlabeled this compound (e.g., 0.1 nM to 100 µM) in assay buffer.

    • Prepare a solution of a known HAR1 radioligand (e.g., [³H]-CompetitorX) at a concentration close to its K_d value.

  • Assay Procedure:

    • To a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of a high concentration of a known unlabeled HAR1 ligand (for non-specific binding), or 25 µL of each dilution of this compound.

    • Add 25 µL of the radioligand solution to all wells.

    • Add 50 µL of the prepared cell membrane suspension to all wells.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the binding and wash the filters as described in the saturation binding protocol.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand versus the logarithm of the concentration of this compound.

    • Analyze the data using non-linear regression with a sigmoidal dose-response model to determine the IC_50 value.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Disclaimer

The application notes and protocols provided herein are for illustrative purposes, based on a hypothetical biological target for this compound. Researchers should adapt and validate these methods for their specific experimental systems and target of interest. All laboratory work should be conducted in accordance with institutional safety guidelines.

Application Notes and Protocols for N-ethylheptanamide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the administration of N-ethylheptanamide in animal models is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally related amide compounds and general practices in preclinical research. Researchers should adapt and validate these protocols for their specific experimental context.

Introduction

This compound is a simple amide derivative of heptanoic acid.[1][2] While its specific biological activities are not extensively documented, its structural similarity to other biologically active amides suggests potential applications as a research tool in various therapeutic areas. This document provides detailed protocols for the administration of this compound in rodent models to investigate its potential anti-inflammatory and neuroprotective effects, as well as its pharmacokinetic and toxicological profiles.

Potential Applications

Based on the activities of structurally related compounds, this compound could be investigated for the following applications:

  • Anti-inflammatory Effects: Similar to other amide-containing compounds like N-(3-Florophenyl) ethylcaffeamide, this compound may modulate inflammatory pathways.[3] Animal models of acute and chronic inflammation can be used to evaluate its efficacy.

  • Neuroprotective Properties: Compounds like N-acetylcysteine amide have shown neuroprotective effects in models of traumatic brain injury.[4] The potential for this compound to mitigate neuronal damage could be explored in similar models.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how results from this compound studies could be structured.

Table 1: Efficacy of this compound in a Carrageenan-Induced Paw Edema Model (Mice)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4hEdema Inhibition (%)
Vehicle Control-0.85 ± 0.12-
This compound100.62 ± 0.0927.1
This compound250.41 ± 0.0751.8
This compound500.28 ± 0.0567.1
Indomethacin (Ref)100.35 ± 0.0658.8

Data are presented as mean ± SEM. Edema inhibition is calculated relative to the vehicle control group.

Table 2: Neuroprotective Effect of this compound in a Mouse Model of Traumatic Brain Injury (TBI)

Treatment GroupDose (mg/kg)Neurological Severity Score (Day 3)Lesion Volume (mm³)
Sham-0.5 ± 0.20
TBI + Vehicle-8.2 ± 1.125.4 ± 3.2
TBI + this compound505.1 ± 0.814.8 ± 2.5
TBI + this compound1003.9 ± 0.710.2 ± 1.9

Data are presented as mean ± SEM. A lower Neurological Severity Score indicates better neurological function.

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)

Dose (mg/kg)Cmax (ng/mL)T½ (h)AUC (ng·h/mL)CL (L/h/kg)Vd (L/kg)
51250 ± 1802.5 ± 0.43100 ± 4501.6 ± 0.34.0 ± 0.7

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; T½: Half-life; AUC: Area under the curve; CL: Clearance; Vd: Volume of distribution.

Table 4: Acute Toxicity of this compound in Mice (Single Intraperitoneal Dose)

Dose (mg/kg)Mortality (at 14 days)Key Clinical SignsEffect on Body Weight
1000/10None observedNo significant change
2500/10Mild lethargy for 2hNo significant change
5002/10Severe lethargy, ataxia5% weight loss, recovered by day 7
10008/10Seizures, respiratory distress>20% weight loss in survivors

Data are presented for a 14-day observation period post-administration.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Objective: To prepare this compound for in vivo administration and administer it via intraperitoneal (i.p.) injection or oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Sterile saline

  • Vortex mixer

  • Syringes (1 mL) and needles (25-27G for i.p., 20-22G gavage needle)

  • Animal balance

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and sterile saline in a 1:4:5 ratio.

  • Drug Formulation:

    • Weigh the required amount of this compound.

    • Dissolve it first in the DMSO component of the vehicle.

    • Gradually add the PEG300 while vortexing.

    • Finally, add the saline to reach the final volume. The solution should be clear.

  • Animal Dosing:

    • Weigh each animal to determine the exact volume to administer. The typical injection volume is 5-10 mL/kg for mice and rats.

    • Intraperitoneal (i.p.) Injection: Restrain the animal and inject the solution into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Oral Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the solution directly into the stomach.

Protocol 2: Carrageenan-Induced Paw Edema in Mice

Objective: To assess the anti-inflammatory activity of this compound in a model of acute inflammation.[5]

Materials:

  • This compound formulation (from Protocol 1)

  • 1% (w/v) λ-carrageenan solution in sterile saline

  • Pleasthesmometer or digital calipers

  • Male ICR mice (20-25 g)

Procedure:

  • Animal Groups: Randomize mice into groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and a positive control (e.g., Indomethacin 10 mg/kg).

  • Drug Administration: Administer the respective treatments (i.p. or orally) 60 minutes before inducing inflammation.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Inflammation Induction: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) by subtracting the baseline volume from the post-injection volume. Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.[6][7]

Materials:

  • Male Sprague-Dawley rats (250-300 g) with jugular vein catheters

  • This compound formulated in a suitable intravenous vehicle (e.g., 20% Solutol HS 15 in saline)

  • Heparinized syringes

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Administration: Administer a single intravenous (i.v.) bolus dose of this compound (e.g., 5 mg/kg) through the jugular vein catheter.

  • Blood Sampling: Collect blood samples (approx. 150 µL) at predefined time points: pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, T½, AUC, clearance (CL), and volume of distribution (Vd).

Visualizations

G Hypothetical Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB_Activation NF-κB Activation MyD88->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB_Activation->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation N_ethylheptanamide This compound N_ethylheptanamide->NF_kB_Activation Inhibition

Caption: Hypothetical mechanism of this compound.

G Experimental Workflow for In Vivo Efficacy Study start Start acclimatize Animal Acclimatization (7 days) start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize baseline Baseline Measurements (e.g., Paw Volume) randomize->baseline treatment Administer Treatment (Vehicle, Drug, Ref) baseline->treatment induction Induce Pathology (e.g., Carrageenan) treatment->induction monitoring Monitor & Collect Data (Time Points) induction->monitoring endpoint Endpoint Analysis (e.g., Tissue Collection) monitoring->endpoint analysis Statistical Analysis endpoint->analysis end End analysis->end

Caption: General workflow for in vivo efficacy studies.

G Logical Framework for Study Design question Primary Research Question? efficacy Efficacy question->efficacy Efficacy pk Pharmacokinetics question->pk PK/PD safety Safety question->safety Safety model_efficacy Select Disease Model (e.g., Edema, TBI) efficacy->model_efficacy model_pk Select PK Model (e.g., Catheterized Rat) pk->model_pk model_safety Select Toxicity Model (e.g., Acute Dose-Range) safety->model_safety endpoints_efficacy Define Endpoints (e.g., Paw Volume, Score) model_efficacy->endpoints_efficacy endpoints_pk Define Endpoints (e.g., AUC, T1/2) model_pk->endpoints_pk endpoints_safety Define Endpoints (e.g., MTD, Clinical Signs) model_safety->endpoints_safety

Caption: Decision framework for preclinical study design.

References

Application Note: Quantitative Analysis of N-Ethylheptanamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-ethylheptanamide is an amide of emerging interest in biomedical research, with potential roles in various physiological processes. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward sample preparation procedure and has been validated for linearity, precision, and accuracy.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

LC-MS/MS Workflow for this compound cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) IS_Addition Add Internal Standard (this compound-d5) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Predicted Signaling Pathway Involvement

While the specific signaling pathways involving this compound are still under investigation, it is hypothesized to interact with pathways regulated by other N-acylethanolamines. A potential interaction is with the endocannabinoid system, where it might modulate the activity of enzymes like fatty acid amide hydrolase (FAAH).

Hypothesized Signaling Pathway for this compound N_ethylheptanamide This compound FAAH FAAH N_ethylheptanamide->FAAH Modulation Anandamide Anandamide (AEA) FAAH->Anandamide Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Signaling_Cascade Downstream Signaling CB1_Receptor->Signaling_Cascade

Caption: Hypothesized modulation of the endocannabinoid system.

Experimental Protocols

1. Sample Preparation

This protocol is based on established methods for the extraction of similar analytes from plasma.[1][2][3]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[4]

  • Reconstitute the residue in 100 µL of mobile phase A (see LC conditions below).[5]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following conditions are adapted from methods used for other N-acylethanolamines and represent a good starting point for method development.[6][7][8]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B)

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

3. Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions for this compound and its deuterated internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Based on the structure of this compound (C9H19NO, MW: 157.26), the precursor ion will be the protonated molecule [M+H]+. The fragmentation pattern of amides typically involves cleavage of the C-N bond.[9][10]

Table 3: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 158.386.1 (Quantifier)15
158.358.1 (Qualifier)20
This compound-d5 163.391.1 (Quantifier)15

Quantitative Data Summary

The method was validated over a concentration range of 0.5 to 500 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Table 4: Calibration Curve and Linearity

ParameterResult
Concentration Range 0.5 - 500 ng/mL
Regression Equation y = 0.0125x + 0.0015
Correlation Coefficient (r²) > 0.998
Weighting 1/x

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%Bias)
LLOQ 0.5< 15%< 15%± 20%
Low QC 1.5< 10%< 10%± 15%
Mid QC 150< 8%< 8%± 15%
High QC 400< 5%< 5%± 15%

This application note presents a sensitive and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range. This protocol can be readily implemented in research and clinical laboratories for various applications requiring the measurement of this compound.

References

Application Notes and Protocols for N-ethylheptanamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylheptanamide is a simple aliphatic amide with potential applications in high-throughput screening (HTS) campaigns, particularly those targeting enzymes that recognize and process fatty acid amides. This document provides detailed application notes and protocols for the hypothetical use of this compound in the context of identifying inhibitors for Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway. While direct biological activity of this compound is not extensively documented, its structural similarity to endogenous FAAH substrates makes it a candidate for inclusion in small molecule libraries for screening purposes or as a competitive substrate in specific assay formats.

The endocannabinoid system is crucial for regulating a variety of physiological processes, and its dysregulation is implicated in numerous diseases.[1] FAAH is a primary enzyme responsible for the degradation of endocannabinoids like anandamide, terminating their signaling.[2][3] Inhibition of FAAH is therefore a promising therapeutic strategy for managing pain, inflammation, and anxiety. The protocols outlined below describe how this compound can be integrated into an HTS workflow to discover novel FAAH inhibitors.

Principle of the Assay

The proposed application utilizes a fluorescence-based assay, a common and sensitive method in HTS.[1][4] The assay is based on the principle of competitive inhibition. In this scenario, a library of compounds is screened for their ability to inhibit the FAAH-catalyzed hydrolysis of a fluorogenic substrate. This compound could be included as one of the compounds in the screening library. The enzyme FAAH hydrolyzes a non-fluorescent substrate, releasing a highly fluorescent product.[5] The presence of an effective inhibitor will result in a decrease in the fluorescence signal, as the enzyme's active site is blocked, preventing the cleavage of the fluorogenic substrate.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from a primary high-throughput screen and a subsequent dose-response analysis for a hypothetical "hit" compound.

Table 1: Summary of Hypothetical HTS Data for FAAH Inhibitors

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM)
This compound5.2> 100
Hit Compound 185.70.25
Hit Compound 292.10.11
Control Inhibitor98.50.05

Experimental Protocols

Preparation of Reagents
  • FAAH Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

  • Recombinant Human FAAH Enzyme: Prepare a stock solution in FAAH Assay Buffer. The final concentration in the assay will need to be optimized.

  • Fluorogenic Substrate: A suitable substrate such as arachidonyl 7-amino, 4-methyl coumarin (B35378) amide (AAMCA) is used.[3] Prepare a stock solution in DMSO.

  • This compound and Compound Library: Dissolve this compound and all library compounds in 100% DMSO to create stock solutions (e.g., 10 mM).

  • Control Inhibitor: A known FAAH inhibitor (e.g., URB597) for use as a positive control. Prepare a stock solution in DMSO.

High-Throughput Screening Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (including this compound) into the wells of a 384-well black, clear-bottom microplate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Enzyme Addition: Add 2.5 µL of diluted FAAH enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 2.5 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the microplate into a fluorescence plate reader. Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time). The percent inhibition for each compound is determined relative to the DMSO control wells (0% inhibition) and the positive control inhibitor wells (100% inhibition).

Dose-Response (IC50) Determination Protocol
  • Serial Dilution: For compounds identified as "hits" in the primary screen, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Compound Plating: Dispense the serially diluted compounds into a 384-well plate.

  • Assay Execution: Follow the same procedure as the primary HTS protocol (steps 2-6).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each hit compound.

Visualizations

Signaling Pathway

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to FAAH FAAH Anandamide->FAAH Hydrolyzed by Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) CB1_Receptor->Signaling_Cascade Activates Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Produces Ethanolamine Ethanolamine FAAH->Ethanolamine Produces

Caption: Endocannabinoid signaling pathway involving FAAH.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_followup Hit Validation Compound_Library Compound Library (including this compound) Compound_Plating 1. Compound Plating Compound_Library->Compound_Plating Reagents Enzyme, Substrate, Buffers Enzyme_Addition 2. Enzyme Addition Reagents->Enzyme_Addition Substrate_Addition 4. Substrate Addition Reagents->Substrate_Addition Compound_Plating->Enzyme_Addition Pre_incubation 3. Pre-incubation Enzyme_Addition->Pre_incubation Pre_incubation->Substrate_Addition Fluorescence_Reading 5. Fluorescence Reading Substrate_Addition->Fluorescence_Reading Data_Analysis 6. Data Analysis Fluorescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response (IC50) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: General workflow for high-throughput screening.

References

Application Notes and Protocols for N-ethylheptanamide-Based PROTAC Studies Targeting FGFR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for the study of N-ethylheptanamide-containing Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Fibroblast Growth Factor Receptor 2 (FGFR2). This document outlines the necessary experimental controls, detailed protocols for key assays, and data presentation strategies to ensure robust and reproducible results.

Introduction to this compound in PROTACs and FGFR2 as a Target

This compound can be utilized as a component of the linker in a PROTAC molecule. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4] They consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4][5]

Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase, is a compelling target in oncology.[6][7] Dysregulation of FGFR2 signaling, through amplification, mutations, or fusions, is implicated in the progression of various cancers, including gastric, breast, and endometrial cancers.[7][8][9] Targeting FGFR2 for degradation via a PROTAC offers a promising therapeutic strategy.

Experimental Design: The Critical Role of Controls

Rigorous experimental design with appropriate controls is paramount in PROTAC research to validate the mechanism of action and ensure that the observed effects are due to the specific degradation of the target protein.[10]

Table 1: Essential Experimental Controls for FGFR2-Targeting PROTAC Studies

Control Type Description Purpose Expected Outcome for an Active PROTAC
Vehicle Control Treatment with the solvent used to dissolve the PROTAC (e.g., DMSO).To control for any effects of the solvent on the cells.No change in FGFR2 protein levels.
Negative Control PROTAC (Inactive E3 Ligase Ligand) A PROTAC with a modification that prevents it from binding to the E3 ligase (e.g., N-methylated pomalidomide (B1683931) for a CRBN-recruiting PROTAC).[10][11]To demonstrate that the degradation is dependent on E3 ligase recruitment.[2][10]No degradation of FGFR2.
Negative Control PROTAC (Inactive Target-Binding Ligand) A PROTAC with a modification that prevents it from binding to FGFR2. This could be an inactive stereoisomer of the FGFR2-binding warhead.[10]To confirm that the degradation is dependent on specific engagement of FGFR2.[2][10]No degradation of FGFR2.
Proteasome Inhibitor Co-treatment of cells with the active PROTAC and a proteasome inhibitor (e.g., MG-132 or Carfilzomib).[12]To verify that the protein depletion is mediated by the proteasome.Rescue of FGFR2 from degradation.
Neddylation Inhibitor Co-treatment with an inhibitor of the neddylation pathway (e.g., MLN4924), which is required for the activity of Cullin-RING E3 ligases.[12]To confirm the involvement of a Cullin-RING E3 ligase (like those recruited by VHL or CRBN ligands).Rescue of FGFR2 from degradation.
Parental Inhibitor The FGFR2-binding "warhead" of the PROTAC as a standalone molecule.To differentiate between the effects of FGFR2 inhibition and FGFR2 degradation.Inhibition of FGFR2 signaling, but no degradation of the FGFR2 protein.

Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound-based FGFR2 PROTAC POI_bound FGFR2 PROTAC->POI_bound POI FGFR2 (Protein of Interest) POI->POI_bound E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_bound E3 Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub Ubiquitin Ub_POI Ubiquitinated FGFR2 Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub_POI Ubiquitination

Caption: Mechanism of action for an this compound-based FGFR2 PROTAC.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models Binding Binding Affinity Assays (SPR, ITC) Ternary Ternary Complex Formation (FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Protein Degradation (Western Blot for DC50/Dmax) Ubiquitination->Degradation Proceed if active Signaling Downstream Signaling (p-ERK, p-AKT Western Blot) Degradation->Signaling Viability Cell Viability/Proliferation (MTT, CellTiter-Glo) Signaling->Viability Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) Viability->Apoptosis Xenograft Xenograft Tumor Models Apoptosis->Xenograft Proceed if potent PDX Patient-Derived Xenografts Xenograft->PDX PKPD Pharmacokinetics/ Pharmacodynamics PDX->PKPD

Caption: Tiered experimental workflow for evaluating an FGFR2 PROTAC.

FGFR2_Signaling FGFR2 FGFR2 FRS2 FRS2 FGFR2->FRS2 PLCG PLCγ FGFR2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ Release IP3->Ca2

Caption: Simplified FGFR2 signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay

This assay biochemically validates the PROTAC's ability to induce ubiquitination of FGFR2 in a reconstituted system.[5][13]

Materials:

  • Recombinant human E1 (UBE1), E2 (e.g., UBE2D2), and E3 ligase complex (e.g., VHL/Elongin B/Elongin C or DDB1/CRBN)

  • Recombinant human FGFR2 (kinase domain or full-length)

  • Human ubiquitin

  • ATP solution

  • This compound-based FGFR2 PROTAC

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM DTT)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, E1, E2, ubiquitin, and ATP.

  • Aliquot the master mix into separate reaction tubes.

  • Add the recombinant E3 ligase complex and FGFR2 protein to the designated tubes.

  • Add the FGFR2 PROTAC (e.g., at a final concentration of 1-10 µM) or vehicle (DMSO) to the respective tubes. Include all necessary controls as outlined in Table 1 (e.g., no E1, no E3, negative control PROTAC).

  • Incubate the reactions at 37°C for 1-2 hours.

  • Quench Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Detection: Analyze the samples by Western blot using an anti-FGFR2 antibody. The appearance of higher molecular weight bands or a smear above the unmodified FGFR2 band indicates polyubiquitination.

Table 2: Example Data for In Vitro Ubiquitination of FGFR2

Reaction Condition Final Concentration FGFR2 Ubiquitination (Relative Densitometry)
Complete Reaction + PROTAC10 µM++++
Complete Reaction + Vehicle1% DMSO-
No E1 Enzyme--
No E3 Ligase--
Complete Reaction + Negative Control PROTAC10 µM-
Protocol 2: Western Blot Analysis for Cellular FGFR2 Degradation

This is the cornerstone assay to determine the dose- and time-dependent degradation of a target protein in a cellular context.[14]

Materials:

  • FGFR2-dependent cancer cell line (e.g., SNU-16, KATO-III)

  • Cell culture medium and supplements

  • This compound-based FGFR2 PROTAC and controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-FGFR2, anti-p-FGFR, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment:

    • Dose-Response (for DC₅₀): Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours).

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., at its DC₅₀) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[16]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and detect the signal using an ECL substrate.[16]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the FGFR2 signal to the loading control. Plot the normalized protein levels against PROTAC concentration or time to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4]

Table 3: Illustrative Cellular Degradation and Signaling Data

Treatment Concentration (nM) Time (h) % FGFR2 Remaining (Normalized to Vehicle) % p-ERK Remaining (Normalized to Vehicle)
Vehicle (DMSO)-24100%100%
FGFR2 PROTAC12485%70%
FGFR2 PROTAC102445% (DC₅₀)30%
FGFR2 PROTAC1002412% (Dₘₐₓ)5%
FGFR2 PROTAC10002425% (Hook Effect)10%
Negative Control PROTAC1002498%95%
FGFR2 PROTAC + MG-132100 + 10µM2492%15%
Protocol 3: Cell Viability Assay

This assay assesses the functional consequence of FGFR2 degradation on cancer cell proliferation and survival.

Materials:

  • FGFR2-dependent cancer cell line

  • 96-well cell culture plates

  • This compound-based FGFR2 PROTAC and controls

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC, parental inhibitor, and negative controls. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours).

  • Assay: Add the viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of viable cells against the compound concentration and calculate the IC₅₀ or GI₅₀ values using non-linear regression.

Table 4: Example Cell Viability Data (IC₅₀ Values)

Compound Cell Line (FGFR2 Status) IC₅₀ (nM)
FGFR2 PROTACSNU-16 (Amplified)5.2
FGFR2 PROTACRBE (Wild-Type)>10,000
Parental InhibitorSNU-16 (Amplified)25.8
Negative Control PROTACSNU-16 (Amplified)>10,000
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides evidence of the PROTAC-induced interaction between FGFR2 and the E3 ligase in cells.

Materials:

  • FGFR2-dependent cancer cell line

  • This compound-based FGFR2 PROTAC and negative control

  • Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors

  • Primary antibodies for immunoprecipitation (e.g., anti-FGFR2 or anti-E3 ligase)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Primary antibodies for Western blot detection (anti-FGFR2 and anti-E3 ligase)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC (at a concentration that promotes ternary complex formation, often near the DC₅₀) or controls for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-FGFR2) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the eluates by Western blotting, probing for the co-immunoprecipitated protein (e.g., the E3 ligase). A band for the E3 ligase in the PROTAC-treated sample, but not in the control samples, indicates ternary complex formation.

References

Application Notes and Protocols for N-ethylheptanamide in Drug Delivery Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known properties of N-alkylamides and general principles of drug delivery formulation. Direct experimental data for N-ethylheptanamide in these specific applications is limited in publicly available literature. Therefore, the provided protocols and data should be considered as a starting point and will require optimization and validation for specific drug candidates and applications.

Introduction

This compound is a saturated fatty acid amide with the molecular formula C9H19NO. While its primary documented use is as a PROTAC (Proteolysis Targeting Chimera) linker, its chemical structure suggests potential utility in drug delivery, particularly as a penetration enhancer for topical and transdermal formulations, and as a component in lipid-based nanoparticle systems. N-alkylamides, as a class of compounds, have been investigated for their ability to interact with the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of therapeutic agents.[1][2] Their amphiphilic nature allows them to fluidize the lipid bilayers of the skin, creating pathways for drug molecules to pass through.[3]

This document provides detailed protocols for leveraging this compound in drug delivery research, focusing on its application as a skin penetration enhancer and its potential role in the formulation of drug-loaded nanoparticles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development, including solvent selection and predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C9H19NO[4][5][6]
Molecular Weight 157.26 g/mol [5][6]
CAS Number 54007-34-0[5][6]
Appearance Not specified (likely a liquid or low-melting solid at room temperature)
Boiling Point Not specified
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and lipids. Limited solubility in water.
LogP (octanol-water partition coefficient) Not specified (estimated to be > 2, indicating lipophilicity)

Table 1: Physicochemical Properties of this compound.

Application as a Skin Penetration Enhancer

N-alkylamides can enhance the transdermal delivery of drugs by disrupting the highly organized lipid structure of the stratum corneum.[7] This disruption is a reversible process that increases the permeability of the skin to co-administered drugs.

Proposed Mechanism of Action

The proposed mechanism for this compound as a penetration enhancer involves its partitioning into the intercellular lipid matrix of the stratum corneum. The alkyl chain interacts with the lipid bilayers, increasing their fluidity and creating transient pores, which allows for the enhanced diffusion of drug molecules.

G cluster_0 Stratum Corneum Corneocyte_1 Corneocyte Lipid_Bilayer Intercellular Lipid Bilayer Corneocyte_2 Corneocyte Disrupted_Lipids Disrupted Lipid Bilayer Lipid_Bilayer->Disrupted_Lipids Disrupts and fluidizes NEH This compound NEH->Lipid_Bilayer Partitions into Drug Drug Molecule Drug->Disrupted_Lipids Diffuses through Enhanced_Permeation Enhanced Drug Permeation Disrupted_Lipids->Enhanced_Permeation Leads to

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the effect of this compound on the in vitro permeation of a model drug through a skin membrane.[1][8][9][10][11]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Model drug

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Suitable solvent for the formulation (e.g., ethanol, propylene (B89431) glycol)

  • High-performance liquid chromatography (HPLC) system for drug quantification

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

Protocol:

  • Preparation of Skin Membrane:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Formulation Preparation:

    • Prepare a stock solution of the model drug in a suitable solvent.

    • Prepare a control formulation containing the drug without this compound.

    • Prepare test formulations containing the drug and varying concentrations of this compound (e.g., 1%, 3%, 5% w/v).

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Allow the skin to equilibrate for 30 minutes.

  • Permeation Study:

    • Apply a known volume of the control or test formulation to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed PBS.

    • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the enhancement ratio (ER) using the following formula: ER = Jss (with enhancer) / Jss (without enhancer)

Expected Quantitative Data

The following table provides an example of the type of data that can be generated from the in vitro skin permeation study.

FormulationThis compound Conc. (% w/v)Steady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)Lag Time (h)
Control01.5 ± 0.31.02.5 ± 0.5
Test 114.2 ± 0.52.82.1 ± 0.4
Test 238.9 ± 1.15.91.8 ± 0.3
Test 3512.5 ± 1.58.31.5 ± 0.2

Table 2: Example Data from an In Vitro Skin Permeation Study.

Application in Nanoparticle Formulation

This compound's lipophilic nature makes it a potential component for lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). It could be incorporated into the lipid matrix to modify drug solubility, encapsulation efficiency, and release characteristics.

Experimental Workflow: Formulation of Drug-Loaded Nanoparticles

The following workflow illustrates the general process for preparing drug-loaded nanoparticles using a method like high-pressure homogenization.

G Start Start Lipid_Phase Prepare Lipid Phase: - Drug - this compound - Solid Lipid (e.g., Glyceryl behenate) - Liquid Lipid (for NLCs, e.g., Oleic acid) Start->Lipid_Phase Aqueous_Phase Prepare Aqueous Phase: - Surfactant (e.g., Poloxamer 188) - Deionized Water Start->Aqueous_Phase Heating Heat both phases to ~5-10°C above lipid melting point Lipid_Phase->Heating Aqueous_Phase->Heating Mixing Add aqueous phase to lipid phase with high-speed stirring Heating->Mixing Pre_emulsion Formation of a coarse pre-emulsion Mixing->Pre_emulsion Homogenization High-Pressure Homogenization Pre_emulsion->Homogenization Cooling Cool down to room temperature Homogenization->Cooling Nanoparticles Formation of Nanoparticle Suspension Cooling->Nanoparticles Characterization Characterization: - Particle Size - Zeta Potential - Encapsulation Efficiency - Drug Loading Nanoparticles->Characterization End End Characterization->End

Caption: Workflow for the formulation of drug-loaded nanoparticles.

Protocol: Preparation of Drug-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol describes the preparation of NLCs using the hot homogenization technique.

Materials:

  • Drug

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Liquid lipid (e.g., oleic acid, Miglyol® 812)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Deionized water

  • High-speed homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer

  • Water bath

  • Particle size analyzer

Protocol:

  • Preparation of Lipid Phase:

    • Accurately weigh the drug, this compound, solid lipid, and liquid lipid.

    • Melt the lipids together in a beaker by heating in a water bath to approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the drug in the molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a coarse pre-emulsion.

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using dynamic light scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the nanoparticle dispersion.

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

      • Separate the unencapsulated drug from the NLCs by ultracentrifugation or centrifugal filtration.

      • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC).

      • Calculate EE% and DL% using the following formulas: EE% = [(Total drug - Free drug) / Total drug] x 100 DL% = [(Total drug - Free drug) / Total weight of nanoparticles] x 100

Example Nanoparticle Formulation Data

The following table presents hypothetical data for NLC formulations with and without this compound.

FormulationThis compound (% of lipid phase)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
NLC-Control0180 ± 150.25 ± 0.05-25 ± 375 ± 57.5 ± 0.5
NLC-NEH-15175 ± 120.22 ± 0.04-28 ± 482 ± 48.2 ± 0.4
NLC-NEH-210168 ± 100.20 ± 0.03-30 ± 388 ± 38.8 ± 0.3

Table 3: Example Characterization Data for NLC Formulations.

Drug Release Studies

Evaluating the in vitro drug release profile is crucial for predicting the in vivo performance of the nanoparticle formulation.

Protocol: In Vitro Drug Release using Dialysis Bag Method

Materials:

  • Nanoparticle suspension

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Release medium (e.g., PBS pH 7.4, potentially with a surfactant like Tween® 80 to ensure sink conditions)

  • Shaking water bath or incubator

  • HPLC system

Protocol:

  • Place a known volume of the nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the system at 37°C in a shaking water bath.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the samples for drug concentration using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Drug Release Kinetics

The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.

G Start Start: Drug Release Data (Cumulative % Release vs. Time) Models Fit data to kinetic models: - Zero-order - First-order - Higuchi - Korsmeyer-Peppas Start->Models R2 Determine Correlation Coefficient (R²) for each model Models->R2 Best_Fit Identify the best-fit model (highest R²) R2->Best_Fit Mechanism Interpret the release mechanism based on the best-fit model and Korsmeyer-Peppas 'n' value Best_Fit->Mechanism End End: Understanding of Release Mechanism Mechanism->End

Caption: Logical workflow for determining drug release kinetics.

Safety and Toxicity Considerations

Conclusion

This compound presents an interesting, though currently underexplored, candidate for drug delivery applications. Its structural similarity to known N-alkylamide penetration enhancers suggests its potential utility in topical and transdermal systems. Furthermore, its lipophilic character makes it a candidate for inclusion in lipid-based nanoparticle formulations. The protocols and data presented in these application notes provide a foundational framework for researchers to begin exploring the potential of this compound in their drug delivery systems. Rigorous experimental validation and optimization will be essential to fully elucidate its efficacy and safety in these applications.

References

Application Notes and Protocols for Electrophysiological Recording of N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific data regarding the electrophysiological effects of N-ethylheptanamide. The following application notes and protocols are therefore based on generalized methodologies for the characterization of novel amide-containing compounds that may exhibit activity on ion channels. These should be adapted based on empirical findings.

Introduction

This compound is a simple amide molecule. While its specific biological activity in the nervous system is not documented in publicly available research, the broader class of amide-containing molecules includes compounds with known effects on neuronal excitability and ion channels. For instance, some local anesthetics and anticonvulsant drugs feature an amide linkage and are known to modulate voltage-gated sodium and potassium channels. Therefore, it is plausible that this compound could exhibit modulatory effects on ion channels, which can be investigated using electrophysiological techniques.

This document provides a framework for the initial electrophysiological characterization of this compound, focusing on standard in vitro patch-clamp methodologies.

Hypothetical Mechanism of Action

Given the structural simplicity of this compound, any electrophysiological activity is likely to be mediated through direct interaction with ion channel proteins. A primary hypothesis is the modulation of voltage-gated ion channels, which are fundamental to neuronal excitability. Potential mechanisms could include:

  • Block of ion channel pore: The molecule could physically occlude the pore of an ion channel, preventing the passage of ions.

  • Modulation of channel gating: It might interact with the voltage-sensing domains or other allosteric sites on the channel protein, altering the voltage-dependence or kinetics of channel opening, closing, and inactivation.

  • Interaction with the lipid membrane: As an amphipathic molecule, it could partition into the cell membrane and indirectly affect ion channel function by altering the physical properties of the lipid bilayer.

A hypothetical signaling pathway for a generic ion channel modulator is presented below.

cluster_membrane Cell Membrane IonChannel Ion Channel (e.g., Na+, K+, Ca2+) IonFlux Altered Ion Flux IonChannel->IonFlux Gating Modification NEH This compound NEH->IonChannel Direct Binding/Modulation MembranePotential Change in Membrane Potential IonFlux->MembranePotential NeuronalActivity Modulation of Neuronal Activity MembranePotential->NeuronalActivity

Hypothetical signaling pathway for this compound.

Application Notes

Standard electrophysiological techniques, particularly the patch-clamp method, are essential for characterizing the effects of this compound on neuronal and cardiac excitability.

1. Cell Line Selection:

  • For initial screening, use of heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing a single type of ion channel (e.g., Nav1.5, Kv7.1) is recommended. This allows for the precise determination of the compound's effect on a specific molecular target.

  • For more physiologically relevant data, primary neuronal cultures (e.g., hippocampal or cortical neurons) or cardiomyocytes should be used to study the compound's effect on a native repertoire of ion channels and on action potential firing.

2. Recording Configuration:

  • Whole-cell patch-clamp is the primary configuration to be used.

    • Voltage-clamp mode is used to measure ion currents directly by holding the membrane potential at a set level. This is crucial for studying the effect of the compound on the amplitude, kinetics, and voltage-dependence of specific ion channels.

    • Current-clamp mode is used to measure changes in the membrane potential, including the resting membrane potential and action potentials. This mode is essential for understanding the compound's overall effect on cell excitability.

3. Solution Preparation:

  • Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO) at a high concentration. The final concentration of the solvent in the recording solution should be kept low (typically <0.1%) to avoid non-specific effects.

  • Appropriate extracellular (bathing) and intracellular (pipette) solutions must be used to isolate the specific ion currents of interest. For example, to isolate sodium currents, potassium and calcium channel blockers would be included in the solutions.

Experimental Protocols

A generalized workflow for screening a novel compound using patch-clamp electrophysiology is depicted below.

cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis CellCulture Cell Culture/ Tissue Preparation Seal Approach Cell & Form Gigaohm Seal CellCulture->Seal SolutionPrep Prepare Recording Solutions (Internal, External, Compound) SolutionPrep->Seal Pipette Pull & Fire-Polish Patch Pipettes Pipette->Seal WholeCell Rupture Membrane (Go Whole-Cell) Seal->WholeCell Baseline Record Baseline Currents/Potentials WholeCell->Baseline Application Perfuse this compound Baseline->Application Washout Washout Compound Application->Washout Analysis Analyze Changes in: - Current Amplitude - Kinetics - Voltage-Dependence - Action Potential Properties Washout->Analysis DoseResponse Construct Dose-Response Curve (IC50/EC50) Analysis->DoseResponse

General experimental workflow for patch-clamp recording.
Protocol 1: Screening for Effects on Voltage-Gated Sodium Channels (Nav)

  • Cells: HEK293 cells stably expressing a human Nav channel subtype (e.g., Nav1.5).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Voltage-Clamp Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in the closed, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record baseline currents.

    • Perfuse the cells with the external solution containing this compound at various concentrations.

    • Repeat the voltage-step protocol at each concentration.

    • Perform a washout with the control external solution.

Protocol 2: Assessing Effects on Action Potential Firing in Neurons
  • Cells: Primary cortical or hippocampal neurons in culture.

  • External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 Glucose (bubbled with 95% O₂/5% CO₂).

  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).

  • Current-Clamp Protocol:

    • Establish a stable whole-cell recording and measure the resting membrane potential.

    • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials. Record the number of action potentials, their threshold, amplitude, and duration.

    • Perfuse with this compound and repeat the current injection protocol.

    • Observe changes in resting membrane potential and action potential firing properties.

    • Perform a washout.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Effect of this compound on Voltage-Gated Sodium Channel Properties

Concentration (µM)Peak Current Amplitude (% of Control)Half-activation Voltage (V½, mV)Half-inactivation Voltage (V½, mV)
0 (Control)100 ± 5-35.2 ± 1.2-85.6 ± 0.8
192 ± 6-35.8 ± 1.5-87.1 ± 1.0
1065 ± 8-36.5 ± 1.3-92.4 ± 1.2
10025 ± 7-38.1 ± 1.6-101.5 ± 1.5

Table 2: Hypothetical Effect of this compound on Neuronal Action Potential Properties

Concentration (µM)Resting Membrane Potential (mV)Action Potential Threshold (mV)Action Potential Amplitude (mV)Number of Spikes (at 2x Threshold Current)
0 (Control)-65.3 ± 2.1-45.1 ± 1.595.2 ± 3.412 ± 2
10-68.7 ± 2.5-42.8 ± 1.892.1 ± 3.88 ± 3
100-72.1 ± 2.8-38.5 ± 2.085.6 ± 4.13 ± 1

These tables provide a clear and concise summary of the potential dose-dependent effects of the compound, facilitating the determination of its potency and mechanism of action.

Application Notes and Protocols for N-ethylheptanamide in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific toxicological or dosage data for N-ethylheptanamide in rodent studies. The following application notes and protocols are therefore based on general principles for establishing a safe and effective dosing regimen for a novel chemical entity in a research setting. It is imperative that researchers conduct preliminary dose-ranging studies to determine the appropriate dosage for their specific experimental context.

Introduction

This compound is a chemical compound for which there is a lack of publicly available data regarding its effects in biological systems. For researchers interested in investigating the properties of this compound in rodent models, a systematic and cautious approach to dose determination is essential. This document provides a general framework and protocols for initiating such studies, emphasizing the principles of toxicology and pharmacology.

General Considerations for Dosing Novel Compounds in Rodents

Before initiating any in vivo studies with a new compound like this compound, researchers should consider the following:

  • Physicochemical Properties: The solubility, stability, and formulation of this compound will influence the choice of vehicle and route of administration.

  • Animal Model: The species, strain, sex, and age of the rodents can significantly impact the compound's pharmacokinetics and pharmacodynamics.

  • Route of Administration: Common routes include oral (gavage), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice of route depends on the experimental goals and the compound's properties.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The number of animals used should be minimized, and any signs of toxicity should be carefully monitored.

Experimental Protocols

Protocol for Acute Toxicity and Dose-Ranging Study

This protocol is designed to estimate the median lethal dose (LD50) and identify a range of tolerated doses for this compound.

Objective: To determine the acute toxicity profile and establish a safe dose range for this compound in rodents.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline, corn oil, DMSO/saline mixture)

  • Rodents (e.g., CD-1 mice or Sprague-Dawley rats, 8-10 weeks old, mixed-sex or single-sex depending on the study design)

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Animal balance

  • Observation cages

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses. The selection of the initial dose range may be informed by any available in vitro cytotoxicity data or by data from structurally similar compounds, if available. In the absence of any data, a wide range with logarithmic spacing is recommended (e.g., 1, 10, 100, 1000 mg/kg).

  • Animal Grouping: Randomly assign animals to dose groups, including a vehicle control group (n=3-5 per group).

  • Administration: Administer a single dose of this compound or vehicle to each animal via the chosen route.

  • Observation:

    • Continuously observe animals for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., changes in behavior, seizures, respiratory distress, mortality).

    • Record clinical signs at least once daily for 14 days. Note any changes in skin, fur, eyes, and motor activity.

    • Record body weight just before dosing and at regular intervals (e.g., days 1, 3, 7, and 14) post-dosing.

  • Data Analysis:

    • Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

    • Determine the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).

Data Presentation:

The following table should be used to summarize the findings of the acute toxicity study.

Dose (mg/kg)Route of AdministrationVehicleNumber of AnimalsMortality (%)Clinical Signs of ToxicityChange in Body Weight (%)
Vehicle Controle.g., Orale.g., Saline50None observede.g., +5%
Dose 15
Dose 25
Dose 35
Dose 45
General Protocol for a Sub-chronic Dosing Study

Once a safe dose range is established, a sub-chronic study can be performed to evaluate the effects of repeated dosing.

Objective: To assess the potential toxicity of this compound following repeated administration over a defined period (e.g., 28 days).

Procedure:

  • Dose Selection: Based on the acute toxicity data, select at least three dose levels (low, mid, and high) and a vehicle control. The high dose should be below the MTD.

  • Administration: Administer the selected doses daily (or according to the desired schedule) for the duration of the study.

  • Monitoring:

    • Perform daily clinical observations.

    • Record body weight and food/water consumption weekly.

    • Collect blood samples at specified time points for hematology and clinical chemistry analysis.

  • Terminal Procedures:

    • At the end of the study, euthanize the animals.

    • Perform a gross necropsy and record any abnormalities.

    • Collect organs for histopathological examination.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for establishing the dosage of a novel compound in rodent studies.

Caption: Workflow for determining this compound dosage in rodents.

Signaling Pathways

As there is no information available on the mechanism of action of this compound, it is not possible to provide a diagram of a relevant signaling pathway. Should future research elucidate its biological targets, such diagrams can be created.

Conclusion

The provided application notes and protocols offer a general framework for initiating rodent studies with this compound in the absence of specific dosage information. The cornerstone of this approach is a carefully conducted acute toxicity and dose-ranging study to ensure animal welfare and the generation of reliable scientific data. Researchers are strongly advised to consult with toxicologists and veterinarians when designing and implementing these studies.

Troubleshooting & Optimization

Technical Support Center: Improving N-ethylheptanamide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-ethylheptanamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffer a challenge?

This compound is a secondary amide with the chemical formula C9H19NO.[1] Its structure consists of a seven-carbon alkyl chain (heptyl group) attached to a carbonyl group, which is in turn bonded to an ethylamino group. While the amide group can participate in hydrogen bonding with water, the long, non-polar heptyl chain makes the molecule predominantly hydrophobic, leading to poor solubility in aqueous solutions.[2][3][4] Overcoming this solubility issue is crucial for many experimental and formulation contexts to ensure accurate dosing and bioavailability.

Q2: What are the primary strategies for increasing the solubility of poorly water-soluble compounds like this compound?

There are several established methods to enhance the aqueous solubility of hydrophobic molecules. The most common approaches include:

  • Using Cosolvents: Adding a water-miscible organic solvent to the aqueous buffer to increase the polarity of the solvent system.[5][6][7]

  • Employing Surfactants: Using amphiphilic molecules that form micelles to encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[8][9][10]

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin (B1172386) cavity.[11][12][13][14]

  • Adjusting pH: Modifying the pH of the buffer, although this is generally more effective for acidic or basic compounds than for neutral amides.[15][16]

Q3: How does pH adjustment affect the solubility of this compound?

Amides are generally considered neutral compounds and do not ionize readily in response to pH changes.[4][17] Unlike acidic or basic drugs, altering the pH of the buffer will likely not cause a significant change in the intrinsic solubility of this compound. However, pH can still be a critical factor for the stability of the compound, as amides can undergo hydrolysis under strongly acidic or basic conditions.[17][18] Therefore, while pH adjustment is a common strategy for many drugs, it is not the most effective primary approach for neutral amides.[16]

Q4: What is a cosolvent and how does it improve solubility?

A cosolvent is a water-miscible organic solvent that is added to an aqueous solution to enhance the solubility of poorly soluble compounds.[5][7] Cosolvents work by reducing the polarity of the water, making the solvent system more favorable for hydrophobic molecules like this compound.[6] Common cosolvents used in pharmaceutical and research settings include ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycol (PEG), and dimethyl sulfoxide (B87167) (DMSO).[5][19]

Q5: How do surfactants increase the solubility of hydrophobic compounds?

Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble compounds like this compound, while the hydrophilic heads face outward, allowing the entire micelle to remain dissolved in water.[9][10]

Q6: What are cyclodextrins and how do they work?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[11][13] This unique structure allows them to form inclusion complexes with poorly soluble molecules. The hydrophobic this compound molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures the entire complex remains soluble in the aqueous buffer.[12][14] This mechanism effectively "hides" the hydrophobic drug from the water, significantly increasing its apparent solubility.[11]

Troubleshooting Guides

Issue: My this compound is not dissolving in my aqueous buffer.

Answer: This is expected due to the compound's hydrophobic nature. The first step is to select an appropriate solubilization strategy. Consider the experimental context (e.g., in vitro cell-based assay vs. in vivo formulation).

  • For initial lab experiments and stock solutions: Using a cosolvent is often the simplest and quickest method.

  • For formulations requiring higher concentrations or improved stability: Complexation with cyclodextrins or the use of surfactants may be more suitable.

The diagram below outlines a general workflow for selecting a solubilization method.

G start Start: this compound insoluble in buffer cosolvent Try Cosolvent Method (e.g., DMSO, Ethanol) start->cosolvent precip Does it precipitate upon dilution? cosolvent->precip success1 Success: Use for experiment precip->success1 No surfactant_cd Consider Surfactants or Cyclodextrins precip->surfactant_cd Yes check_compat Check for experimental interference (e.g., toxicity) surfactant_cd->check_compat success2 Success: Use for experiment check_compat->success2 No Interference fail Re-evaluate formulation/ Consult specialist check_compat->fail Interference G cluster_0 Hydrophobic Compound (this compound) cluster_1 Aqueous Buffer cluster_2 Cosolvent Addition cluster_3 Result: Homogeneous Solution A Insoluble in Water B Water Molecules D Solubilized Compound A->D C Cosolvent (e.g., DMSO) B->D C->D G drug This compound (Hydrophobic) complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Buffer complex->water Dissolves in

References

N-Ethylheptanamide Stability & Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-ethylheptanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, a secondary amide, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.[1] Forced degradation studies are crucial to definitively identify and characterize the degradation products under various stress conditions.[2][3][4]

Q2: What are the typical products of this compound hydrolysis?

A2: Hydrolysis of the amide bond in this compound is expected to yield heptanoic acid and ethylamine. This can occur under both acidic and basic conditions. The rate of hydrolysis is influenced by pH and temperature.[5]

Q3: How susceptible is this compound to oxidation?

A3: While the amide bond itself is relatively stable to oxidation, the alkyl chains (ethyl and heptyl groups) can be susceptible to oxidative degradation. The attack of hydroxyl radicals, for instance, could occur via hydrogen abstraction, leading to various oxidized products.[6] Common laboratory oxidizing agents used to test for this susceptibility include hydrogen peroxide.[3]

Q4: Is this compound sensitive to light?

A4: Photostability testing is a key component of understanding a compound's degradation profile.[3] Exposure to UV or visible light can induce photolytic degradation. The extent of this degradation depends on the light intensity and the presence of photosensitizers. It is recommended to handle and store this compound protected from light unless its photostability has been thoroughly evaluated.[7]

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a well-closed container in a cool, dry place, and protected from light. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent system if it is in solution. Stability studies should be conducted to establish the optimal storage conditions and re-test period or shelf life.[2][8][9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram during analysis. 1. Degradation of this compound. 2. Contamination of sample or solvent. 3. Interaction with excipients or container.[11]1. Perform forced degradation studies to identify potential degradation products.[4] 2. Analyze blank solvents and placebo formulations. 3. Evaluate container closure system compatibility.[9]
Loss of assay potency over time. 1. Thermal degradation. 2. Hydrolysis due to moisture. 3. Photodegradation.1. Review storage temperature; conduct thermal stability studies.[12][13] 2. Store in a desiccated environment; analyze for water content. 3. Protect samples from light; perform photostability studies.[3]
Inconsistent results between experimental batches. 1. Variation in starting material purity. 2. Inconsistent experimental conditions (e.g., temperature, pH, light exposure). 3. Instability in the analytical method itself.1. Qualify and test each new batch of this compound. 2. Tightly control and monitor all experimental parameters. 3. Validate the analytical method for robustness and stability-indicating properties.[8]
Phase separation or precipitation of the sample in solution. 1. Change in pH leading to solubility issues. 2. Degradation to a less soluble product. 3. Solvent evaporation.1. Monitor and control the pH of the solution. 2. Characterize the precipitate to determine if it is a degradant. 3. Use tightly sealed containers and store at appropriate temperatures.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[2][3][4] The following are generalized protocols. The concentration of this compound and the specific conditions should be optimized for your specific experimental needs.

Table 1: Illustrative Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Temperature Time Points (Illustrative)
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidative Degradation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Degradation Solid State80°C1, 3, 7, 14 days
Photostability UV light (254 nm) and Visible lightRoom Temperature1.2 million lux hours and 200 watt hours/m²
Analytical Method for Stability Testing

A common approach for analyzing this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) for peak identification.[14][15]

Table 2: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound stability testing.

G cluster_0 Forced Degradation Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis identification Identify Degradation Products (e.g., LC-MS) analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Workflow for Forced Degradation Studies.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis NEH This compound heptanoic_acid Heptanoic Acid NEH->heptanoic_acid H₂O / H⁺ or OH⁻ ethylamine Ethylamine NEH->ethylamine H₂O / H⁺ or OH⁻ oxidized_products Oxidized Derivatives NEH->oxidized_products [O] photodegradants Photodegradation Products NEH->photodegradants hν (Light)

Caption: Potential Degradation Pathways of this compound.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Peaks start Unexpected Peak Observed check_blank Analyze Blank Injection? start->check_blank peak_present_blank Peak Present in Blank check_blank->peak_present_blank Yes peak_absent_blank Peak Absent in Blank check_blank->peak_absent_blank No source_contamination Source is Contamination (Solvent, System) peak_present_blank->source_contamination check_placebo Analyze Placebo/Excipients? peak_absent_blank->check_placebo peak_present_placebo Peak Present in Placebo check_placebo->peak_present_placebo Yes peak_absent_placebo Peak Absent in Placebo check_placebo->peak_absent_placebo No source_excipient Source is Excipient-Related peak_present_placebo->source_excipient source_degradation Source is Likely Degradation Product of this compound peak_absent_placebo->source_degradation

Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.

References

Technical Support Center: Optimizing N-ethylheptanamide Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethylheptanamide in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell assays?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on studies of structurally related N-acylethanolamines, which show biological activity and some toxicity at concentrations around 10-15 µM, a broad starting range is recommended.[1] A typical approach is to use a logarithmic dilution series.

Q2: How should I prepare this compound for my experiments?

A2: Proper preparation of this compound is critical for reproducible results. First, determine a suitable solvent that completely dissolves the compound and is non-toxic to the cells at its final concentration in the culture medium. Common solvents for small molecules include DMSO and ethanol.[2] Always include a vehicle control (cells treated with the solvent alone) in your experiments to account for any solvent-induced effects.[3]

Q3: How long should I incubate cells with this compound?

A3: The optimal incubation time will depend on the specific biological question and the mechanism of action of this compound. For assessing rapid signaling events, a short incubation of a few hours might be sufficient.[4] For endpoints such as cell viability or apoptosis, longer incubation times of 24, 48, or 72 hours are typically necessary.[4] A time-course experiment is recommended to determine the ideal duration for your specific assay.

Q4: How can I determine if this compound is cytotoxic or cytostatic?

A4: Cytotoxicity refers to the ability of a compound to kill cells, while cytostaticity is the ability to inhibit cell proliferation without causing cell death.[4] You can distinguish between these effects by using different assays. A cytotoxicity assay, such as a Lactate (B86563) Dehydrogenase (LDH) release assay, measures cell death.[4] A cell proliferation assay, like a BrdU incorporation assay or simply counting cells over time, can measure the inhibition of cell growth.[4]

Troubleshooting Guide

Q5: All my cells are dead, even at the lowest concentration of this compound. What should I do?

A5: If you observe widespread cell death, consider the following troubleshooting steps:

  • Verify Dilutions: Double-check your serial dilution calculations and preparation to ensure there wasn't an error.[4]

  • Expand Concentration Range: Your lowest concentration may still be too high. Test a concentration range that is several orders of magnitude lower (e.g., in the picomolar to nanomolar range).[4]

  • Reduce Incubation Time: The compound may be acting faster than anticipated. Reduce the incubation time to see if the effect is time-dependent.

Q6: I am not observing any effect of this compound on my cells. What could be the issue?

A6: If this compound does not appear to have an effect, consider these possibilities:

  • Solubility and Stability: Ensure the compound is fully dissolved in your cell culture medium and has not precipitated. Also, confirm the stability of this compound under your experimental conditions, as some compounds can degrade over time in culture medium.[3][5]

  • Increase Concentration and Incubation Time: The effective concentration might be higher than your tested range, or the compound may require a longer incubation period to elicit a response.[4]

  • Cell Model Suitability: The cell line you are using may not express the target of this compound or could have resistance mechanisms.[4]

Q7: My results have high variability between replicate wells. How can I improve consistency?

A7: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers are seeded in each well.

  • Pipetting Errors: Use calibrated pipettes and consistent technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile buffer or media without cells and not use them for data collection.[6]

  • Compound Precipitation: Visually inspect the wells under a microscope to ensure the compound has not precipitated out of solution.

Data Presentation

Table 1: Recommended Initial Dose-Response Study for this compound

ParameterRecommendationRationale
Solvent DMSO or EthanolCommonly used for small molecules in cell culture; should be tested for cell toxicity.[2]
Vehicle Control Same final concentration of solvent as in treated wellsTo account for any effects of the solvent on the cells.[3]
Starting Concentration Range 100 µM - 1 nM (Logarithmic dilutions)To cover a broad range and identify the effective concentration. Based on related compounds.[1]
Incubation Times 24, 48, and 72 hoursTo determine the optimal time for observing an effect.[4]
Primary Assay Cell Viability (e.g., MTT or CellTiter-Glo®)To establish a baseline of the compound's effect on cell health.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to create a range of working concentrations. Further dilute these in cell culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration to determine the IC50.

Protocol 2: Assessing Cytotoxicity with an LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.[4]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the recommended time.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Visualizations

G cluster_workflow Experimental Workflow for this compound Concentration Optimization start Start: Prepare this compound Stock Solution dose_response Perform Dose-Response Experiment (e.g., 1 nM to 100 µM) start->dose_response viability_assay Assess Cell Viability (e.g., MTT Assay) dose_response->viability_assay analyze_ic50 Analyze Data and Determine IC50 viability_assay->analyze_ic50 confirm_cytotoxicity Confirm Cytotoxicity vs. Cytostaticity (e.g., LDH vs. Proliferation Assay) analyze_ic50->confirm_cytotoxicity optimize_time Perform Time-Course Experiment (e.g., 24, 48, 72h) confirm_cytotoxicity->optimize_time final_concentration Select Optimal Concentration and Time for Further Assays optimize_time->final_concentration

Caption: Workflow for optimizing this compound concentration.

G cluster_pathway Hypothetical Signaling Pathway for N-acylethanolamines nae N-acylethanolamine (e.g., this compound) erk ERK Phosphorylation nae->erk stimulates ap1 AP-1 Activation erk->ap1 leads to transcription Transcriptional Activity ap1->transcription induces

Caption: Hypothetical signaling pathway for N-acylethanolamines.[1]

G cluster_troubleshooting Troubleshooting Logic for Unexpected Cell Death start High Cell Death Observed? check_dilutions Verify Serial Dilutions start->check_dilutions Yes lower_concentration Test Lower Concentration Range check_dilutions->lower_concentration Dilutions Correct reduce_time Reduce Incubation Time lower_concentration->reduce_time Still High Death check_solvent Assess Vehicle Control for Toxicity reduce_time->check_solvent Still High Death re_evaluate Re-evaluate Experiment check_solvent->re_evaluate Solvent Not Toxic

Caption: Troubleshooting logic for unexpected cell death.

References

troubleshooting inconsistent results with N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-ethylheptanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer practical advice for working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 54007-34-0) is a secondary amide with the molecular formula C9H19NO.[1] It is synthesized from heptanoic acid and ethylamine (B1201723). It serves as a versatile building block in organic synthesis and may be used in the development of new chemical entities.

Q2: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in the synthesis of this compound, like other amide bond formations, can stem from several factors:

  • Incomplete activation of heptanoic acid: The carboxylic acid must be activated to react with ethylamine. Insufficient or inefficient coupling reagents can lead to poor activation.

  • Deactivation of ethylamine: Ethylamine can be protonated by the acidic environment, rendering it non-nucleophilic and unable to participate in the reaction.

  • Presence of water: Water can hydrolyze the activated intermediate of heptanoic acid, preventing the formation of the amide bond. It is crucial to use anhydrous solvents and reagents.[2]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice of base can significantly impact the reaction's success.

Q3: I am observing impurities in my final product. What could they be?

Common impurities in this compound synthesis can include unreacted starting materials (heptanoic acid and ethylamine), byproducts from the coupling reagent (e.g., N,N'-dicyclohexylurea if DCC is used), and potential side products from the reaction itself. Purification by chromatography or crystallization is often necessary to remove these impurities.

Q4: What are the best storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and incompatible materials. While specific stability data for this compound is not extensively published, amides are generally susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[3]

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with this compound can arise from issues related to its synthesis, purification, or handling. This section provides a structured approach to troubleshooting these problems.

Issue 1: Inconsistent Yields in Synthesis

Variability in the yield of this compound can be frustrating. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Poor Quality of Reagents Use fresh, high-purity heptanoic acid, ethylamine, and coupling reagents. Ensure solvents are anhydrous.
Inefficient Coupling Reagent Consider using a more robust coupling reagent such as HATU or HOBt/EDC. The choice of reagent can be critical for achieving high yields.
Incorrect Stoichiometry Carefully control the molar ratios of reactants. A slight excess of the amine or coupling reagent may be beneficial.
Suboptimal Reaction Temperature Most amide coupling reactions are performed at room temperature. However, for slow reactions, gentle heating may be required. Monitor the reaction for potential side product formation at higher temperatures.
Inappropriate Base Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without interfering with the coupling process.
Issue 2: Difficulties in Purification

Purifying this compound can be challenging due to its properties.

Crystallization:

Crystallization is a powerful purification technique, but its success depends on several factors.

Factor Consideration
Solvent Selection The ideal solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A solvent screen with common laboratory solvents is recommended.
Purity of the Crude Product A minimum purity of 80-90% is often recommended before attempting crystallization to obtain high-quality crystals.
Nucleation The presence of nucleation sites, such as dust or scratches on the glassware, can influence crystal formation. Using clean glassware is essential.
Cooling Rate Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Chromatography:

For challenging purifications, column chromatography is a viable alternative. Given the moderate polarity of this compound, a normal-phase silica (B1680970) gel column with a gradient elution of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

Issue 3: Inconsistent Analytical Results

Inconsistent data from analytical techniques like HPLC or GC can be due to a variety of factors.

Analytical Technique Potential Issue Troubleshooting Step
HPLC Poor peak shape, shifting retention timesEnsure proper mobile phase preparation and degassing. Check for column degradation. Use a diluent for the sample that is similar in composition to the mobile phase.
GC Broad peaks, poor resolutionOptimize the temperature program. Ensure the injector and detector temperatures are appropriate. Check for column bleed.
General Sample degradationPrepare samples fresh before analysis. If necessary, store them at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound using HATU

This protocol describes a general procedure for the synthesis of this compound using HATU as the coupling reagent.

  • Dissolve heptanoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add ethylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General HPLC Method for Purity Analysis

This serves as a starting point for developing a specific HPLC method for this compound.

Parameter Condition
Column C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (as amides have a weak chromophore)
Injection Volume 10 µL
Protocol 3: Stability Study (Forced Degradation)

Forced degradation studies help to understand the intrinsic stability of a molecule.[4]

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80 °C.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60-80 °C.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 100 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Heptanoic Acid + Ethylamine s2 Coupling Reaction (e.g., HATU, DIPEA) s1->s2 s3 Crude This compound s2->s3 p1 Column Chromatography or Crystallization s3->p1 p2 Pure This compound p1->p2 a1 HPLC / GC p2->a1 a2 NMR / MS p2->a2 a3 Purity & Identity Confirmation a1->a3 a2->a3 troubleshooting_yield start Low Yield of This compound q1 Are reagents pure and anhydrous? start->q1 s1 Use fresh, high-purity reagents and anhydrous solvents. q1->s1 No q2 Is the coupling reagent effective? q1->q2 Yes s1->q2 s2 Try a different coupling reagent (e.g., HATU). q2->s2 No q3 Are reaction conditions (temp, base) optimal? q2->q3 Yes s2->q3 s3 Optimize temperature and use a non-nucleophilic base (e.g., DIPEA). q3->s3 No end Yield Improved q3->end Yes s3->end degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound h1 Heptanoic Acid parent->h1 Acid/Base h2 Ethylamine parent->h2 Acid/Base o1 N-oxide derivatives parent->o1 Oxidizing agents o2 Other oxidation products parent->o2 Oxidizing agents p1 Photodegradation products parent->p1 UV light

References

Technical Support Center: NEH-347 (N-ethylheptanamide Analog)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on N-ethylheptanamide

Publicly available scientific literature and databases contain minimal information regarding the specific biological activity or potential off-target effects of this compound.[1] To fulfill the structural and content requirements of this request, this technical support center has been created using a hypothetical analog, "NEH-347," as a placeholder. The on-target and off-target effects, experimental data, and protocols described below are illustrative examples designed to provide a comprehensive template for researchers encountering issues with novel small molecule inhibitors.

This guide is for researchers, scientists, and drug development professionals using the novel Acetyl-CoA Carboxylase 1 (ACC1) inhibitor, NEH-347. It provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects to ensure accurate experimental interpretation.

Troubleshooting Guide

Question 1: I am observing significant cytotoxicity in my cancer cell lines at NEH-347 concentrations that only partially inhibit fatty acid synthesis. What is the likely cause?

Answer: This is a common issue when a compound's cytotoxic effect is driven by an off-target liability rather than the intended mechanism of action. For NEH-347, there are two primary off-target concerns that can lead to premature cytotoxicity: induction of the Integrated Stress Response (ISR) and inhibition of the hERG potassium channel.

  • Integrated Stress Response (ISR) Induction: NEH-347 has been observed to activate the ISR independent of its effect on ACC1. This leads to the phosphorylation of eIF2α, which globally reduces protein synthesis but paradoxically upregulates the translation of specific stress-related proteins like ATF4. Prolonged or strong activation of this pathway can trigger apoptosis.

  • hERG Channel Inhibition: Inhibition of the hERG channel can disrupt cardiac action potential and induce cardiotoxicity in vivo. In vitro, severe hERG inhibition can lead to ionic imbalances that contribute to cell death in various cell types, not just cardiomyocytes.

To diagnose the issue, we recommend performing a dose-response experiment to measure markers for both on-target and off-target activity simultaneously.

Question 2: My Seahorse XF Analyzer data shows a significant drop in the oxygen consumption rate (OCR), indicating mitochondrial dysfunction. This is not a known downstream effect of ACC1 inhibition. How can I explain this?

Answer: The observed mitochondrial dysfunction is likely a secondary consequence of the off-target induction of the Integrated Stress Response (ISR). The ISR transcription factor ATF4, which is upregulated during the response, can modulate the expression of genes involved in mitochondrial biogenesis and function. This can lead to a reduction in OCR and an overall impairment of mitochondrial respiration.

To confirm this, you should:

  • Correlate OCR data with ISR activation: Use the Western Blot protocol provided below (Protocol 1) to measure levels of p-eIF2α and ATF4 at the same time points and concentrations used in your Seahorse assay.

  • Use a negative control compound: If available, use a structurally similar but inactive analog of NEH-347. This control should not inhibit ACC1 nor induce the ISR, and therefore should not cause a drop in OCR.[2]

Question 3: I am seeing high variability in my long-term (48-72 hour) cell viability assays (e.g., CellTiter-Glo®). Why are my results inconsistent?

Answer: Long-term assay variability with NEH-347 often stems from the interplay between its on-target metabolic effects and its off-target stress-inducing effects.

  • Cell-Type Specificity: Different cell lines have varying capacities to cope with ISR activation and metabolic stress. A cell line with a robust unfolded protein response (UPR) may survive longer than one that is easily pushed into apoptosis.

  • Compound Stability: Ensure that the compound is stable in your culture media for the duration of the experiment. Degradation could lead to a loss of both on-target and off-target effects over time.[2]

  • Nutrient Depletion: The on-target effect (inhibition of fatty acid synthesis) can be exacerbated by the depletion of lipids or other essential nutrients from the media over a long incubation period, leading to a sharp and sometimes variable viability cliff.

We recommend running shorter-term (≤ 24 hours) functional assays that measure direct target engagement (e.g., fatty acid synthesis rates) rather than relying solely on long-term viability readouts.

Frequently Asked Questions (FAQs)

FAQ 1: What is the known selectivity profile of NEH-347?

Answer: NEH-347 is a potent inhibitor of its primary target, ACC1. However, profiling has revealed two significant off-target activities with IC50 values within a 10- to 50-fold window of the on-target IC50. The data are summarized below.

Table 1: Selectivity Profile of NEH-347

Target Assay Type IC50 (nM) Target Class Effect
ACC1 (On-Target) Biochemical Enzyme Assay 15 nM Metabolic Enzyme Inhibition
hERG (Off-Target) Patch-Clamp Electrophysiology 180 nM Ion Channel Inhibition

| p-eIF2α (Off-Target) | In-Cell Western | 750 nM | Stress Response Marker | Induction |

FAQ 2: What are the essential control experiments to distinguish on-target from off-target effects?

Answer: Distinguishing on-target from off-target effects is critical for validating your findings.[2] The following controls are highly recommended:

  • Structurally Distinct Inhibitor: Use another known ACC1 inhibitor that has a different chemical scaffold. If this compound recapitulates your phenotype, the effect is more likely to be on-target.[2]

  • Inactive Analog Control: Use a close chemical analog of NEH-347 that is inactive against ACC1. If this control compound fails to produce the phenotype, it strengthens the case for an on-target effect.[2]

  • Genetic Rescue/Knockdown: The gold standard is to use genetic methods.

    • Rescue: In a cell line expressing an NEH-347-resistant mutant of ACC1, the phenotype should be lost if it is on-target.

    • Knockdown: Use siRNA or CRISPR to knock down ACC1. The resulting phenotype should mimic that of NEH-347 treatment if the effect is on-target.[2][3]

FAQ 3: How can I design my experiments to mitigate the off-target effects of NEH-347?

Answer: Mitigation involves careful dose selection and the use of counterscreens.

  • Concentration Selection: Based on the selectivity data, use the lowest possible concentration of NEH-347 that gives a robust on-target effect with minimal off-target engagement. See the recommended concentration ranges below.

  • Time-Course Experiments: Off-target effects like ISR induction can take several hours to manifest. Conduct short-term experiments (e.g., 1-6 hours) to observe the immediate effects of ACC1 inhibition before significant stress responses are initiated.

  • Chemical Rescue: For the hERG effect, you could attempt a rescue by co-administering a hERG channel activator, although this can introduce its own confounding effects.

Table 2: Recommended Working Concentrations for NEH-347 in Cell Culture

Concentration Range On-Target Effect (ACC1) Off-Target Risk (hERG, ISR) Recommended Use Case
15 - 50 nM > 50% Inhibition Low Measuring direct on-target effects (e.g., lipid synthesis assays).
50 - 150 nM > 90% Inhibition Moderate Phenotypic assays where some off-target risk is tolerable.

| > 150 nM | > 95% Inhibition | High | Not recommended. Results are likely confounded by off-target effects. |

Experimental Protocols

Protocol 1: Western Blot for Integrated Stress Response Markers
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-response of NEH-347 (e.g., 0, 20, 50, 150, 500, 1500 nM) for 6-8 hours. Include a positive control (e.g., 1 µM Thapsigargin for 4 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 4-15% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an appropriate imaging system.

Protocol 2: Automated Patch-Clamp Assay for hERG Channel Activity

This protocol requires specialized equipment (e.g., a QPatch or Patchliner system).

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture and harvest cells according to the instrument manufacturer's guidelines.

  • Compound Preparation: Prepare a dilution series of NEH-347 in the appropriate extracellular buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., E-4031).

  • Assay Execution:

    • Load cells and compound plates onto the automated patch-clamp system.

    • Initiate the experiment using a predefined voltage protocol designed to elicit hERG tail currents.

    • The system will automatically achieve whole-cell patch configuration, apply the compound, and record ionic currents.

  • Data Analysis:

    • Measure the peak tail current amplitude for each cell before and after compound application.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways NEH1 NEH-347 ACC1 ACC1 NEH1->ACC1 Inhibits MalonylCoA Malonyl-CoA Synthesis Lipogenesis Fatty Acid Synthesis MalonylCoA->Lipogenesis Decreased NEH2 NEH-347 hERG hERG Channel NEH2->hERG Inhibits ISR PERK/GCN2 NEH2->ISR Activates Apoptosis Apoptosis hERG->Apoptosis Contributes to p_eIF2a p-eIF2α ISR->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 ATF4->Apoptosis

Caption: On-target vs. Off-target signaling pathways of NEH-347.

phenotype Observe Unexpected Cytotoxicity dose_response Perform Dose-Response: Measure Viability vs. On-Target Activity phenotype->dose_response correlated Is Cytotoxicity Correlated with On-Target Activity? dose_response->correlated off_target_screen Perform Off-Target Counterscreen (e.g., ISR Western Blot, hERG Assay) correlated->off_target_screen No on_target_pheno Likely On-Target Phenotype correlated->on_target_pheno  Yes off_target_pheno Likely Off-Target Phenotype off_target_screen->off_target_pheno validate Validate with Orthogonal Controls (siRNA, Different Inhibitor) on_target_pheno->validate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

cluster_conc NEH-347 Concentration cluster_effects Biological Effect on_target On-Target (ACC1 Inhibition) low_c->on_target High Engagement med_c->on_target off_target_1 Off-Target (hERG) med_c->off_target_1 Partial Engagement high_c->on_target high_c->off_target_1 High Engagement off_target_2 Off-Target (ISR) high_c->off_target_2 High Engagement

Caption: Relationship between NEH-347 concentration and target engagement.

References

Technical Support Center: Preventing N-ethylheptanamide Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-ethylheptanamide in their experiments, preventing its precipitation in aqueous media is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the molecular formula C9H19NO.[1][2] Like many organic molecules with a significant hydrocarbon component, it has limited solubility in aqueous solutions such as cell culture media and biological buffers. This can lead to precipitation, where the compound comes out of solution and forms solid particles. Precipitation can negatively impact experiments by reducing the effective concentration of the compound, interfering with optical measurements, and potentially causing cytotoxicity.

Q2: What are the primary factors that influence the solubility of this compound?

A2: The solubility of this compound, like other amides and hydrophobic compounds, is influenced by several factors:

  • Solvent Polarity: this compound is expected to be more soluble in organic solvents than in water.

  • Temperature: For most solids, solubility increases with temperature.

  • pH: The pH of the medium can affect the charge state of a compound, which in turn can influence its solubility.

  • Presence of Co-solvents or Excipients: The addition of other substances can enhance or decrease solubility.

Q3: What are the initial signs of this compound precipitation in my media?

A3: The initial signs of precipitation include the appearance of a cloudy or hazy solution, the formation of visible particles or crystals, or a film on the surface of the culture vessel.[3][4] These changes can occur immediately upon addition of the this compound stock solution to the aqueous medium or over time.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.

Problem: this compound precipitates immediately upon addition to aqueous media.

Possible Cause 1: Low Intrinsic Solubility in Water this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

Solution 1: Utilize an Organic Solvent for Stock Solution Preparation It is standard practice to first dissolve hydrophobic compounds in a small amount of a water-miscible organic solvent to create a concentrated stock solution.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice. Ethanol can also be used.

  • Protocol:

    • Weigh the desired amount of this compound.

    • Add a minimal volume of the chosen organic solvent (e.g., DMSO) to completely dissolve the compound.

    • Vortex or gently warm the solution to ensure complete dissolution.

Possible Cause 2: "Salting Out" Effect Rapidly adding a concentrated organic stock solution to an aqueous medium can cause a localized high concentration of the compound, leading to immediate precipitation.

Solution 2: Gradual Dilution and Mixing

  • Protocol:

    • Prepare the desired volume of your aqueous medium (e.g., cell culture media, buffer).

    • While gently vortexing or stirring the medium, add the this compound stock solution dropwise.

    • Continue mixing for a few minutes to ensure homogeneity.

Problem: this compound precipitates over time in the incubator.

Possible Cause 1: Temperature-Dependent Solubility The solubility of this compound may decrease at the incubation temperature compared to the temperature at which the solution was prepared.

Solution 1: Pre-warm the Media

  • Protocol: Before adding the this compound stock solution, warm the aqueous medium to the experimental incubation temperature (e.g., 37°C).

Possible Cause 2: Interaction with Media Components Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility over time.[3][5]

Solution 2: Optimize Media Composition

  • Consider Serum-Free Media: If compatible with your experimental system, using a serum-free medium can sometimes reduce precipitation issues caused by protein interactions.

  • Adjust Salt Concentration: In some cases, adjusting the salt concentration of the buffer may improve solubility. This often requires empirical testing.

Possible Cause 3: Evaporation of Media Evaporation of water from the culture medium over time can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit.

Solution 3: Minimize Evaporation

  • Ensure proper humidification of the incubator.

  • Use culture plates with tight-fitting lids or seal the plates with parafilm (ensure gas exchange if required for your cells).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 157.25 g/mol .[1][2]

    • Mass (g) = 0.010 mol/L * 0.001 L * 157.25 g/mol = 0.0015725 g = 1.57 mg

  • Accurately weigh 1.57 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tube

  • Vortex mixer

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of media with a final concentration of 10 µM this compound:

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Add the desired volume of pre-warmed cell culture medium to a sterile conical tube.

  • While gently vortexing the medium, slowly add the calculated volume of the this compound stock solution.

  • Continue to mix for a brief period to ensure homogeneity.

  • Use the final working solution immediately in your experiment.

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

SolventExpected SolubilityRationale
WaterLowThis compound is a predominantly non-polar molecule.
EthanolSolubleEthanol is a polar protic solvent that can interact with the amide group.
DMSOHighly SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Cell Culture MediaLow to ModerateThe aqueous nature and presence of salts and proteins can limit solubility.

Signaling Pathway and Experimental Workflow

While this compound is an amide, its specific role in cellular signaling is not well-documented in publicly available literature. However, it shares structural similarities with N-acylethanolamines (NAEs), which are a class of lipid signaling molecules. The metabolic pathway of NAEs can serve as a conceptual framework.

NAEs are synthesized from N-acyl-phosphatidylethanolamine (NAPE) and are involved in various physiological processes. A simplified diagram of the NAE metabolic pathway is presented below.

NAE_Metabolism NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (e.g., Anandamide) NAPE->NAE Hydrolysis FFA Free Fatty Acid NAE->FFA Hydrolysis Ethanolamine Ethanolamine NAE->Ethanolamine NAPE_PLD NAPE-PLD NAPE_PLD->NAPE FAAH FAAH FAAH->NAE

A simplified diagram of the N-Acylethanolamine (NAE) metabolic pathway.

The following workflow illustrates a logical approach to testing the effect of a poorly soluble compound like this compound in a cell-based assay.

Experimental_Workflow start Start: Test Effect of This compound prep_stock Prepare Concentrated Stock in DMSO start->prep_stock solubility_test Preliminary Solubility Test in Media prep_stock->solubility_test precip_obs Precipitation Observed? solubility_test->precip_obs optimize Optimize Solubilization (e.g., co-solvent, warming) precip_obs->optimize Yes prep_working Prepare Working Solution in Pre-warmed Media precip_obs->prep_working No optimize->prep_working treat_cells Treat Cells with Working Solution prep_working->treat_cells assay Perform Cell-Based Assay treat_cells->assay end End: Analyze Results assay->end

A logical workflow for testing a poorly soluble compound in cell culture.

References

Technical Support Center: N-ethylheptanamide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of N-ethylheptanamide to maintain its chemical integrity and biological activity. Below are frequently asked questions and troubleshooting advice for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability and activity?

To ensure long-term stability and preserve activity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation, refrigeration is recommended.[1] Protect the compound from sources of ignition, strong oxidizing agents, strong acids, and strong bases.[1]

Q2: How should I handle this compound upon receipt?

Upon receipt, verify the container's integrity. The compound should be handled in a well-ventilated place or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[2] For long-term storage, transfer the compound to the recommended conditions outlined in the table below.

Q3: What are the signs that my this compound may have degraded?

Visual signs of degradation can include a change in color, the appearance of clumping (if it's a solid), or the presence of an unusual odor. However, chemical degradation can occur without any visible changes. The most reliable way to confirm degradation is through analytical methods that assess purity, such as High-Performance Liquid Chromatography (HPLC). A loss of expected activity in a standardized bioassay is also a strong indicator of degradation.

Q4: My experiment using this compound failed. How can I troubleshoot if the compound's activity is the issue?

If you suspect a loss of this compound activity, follow the troubleshooting workflow detailed below. Key steps include verifying the storage conditions, visually inspecting the sample, and performing analytical tests to confirm purity and identity. Comparing the problematic batch with a new, unopened lot of the compound is a definitive way to determine if compound degradation is the root cause of the experimental failure.

Q5: What are the likely degradation pathways for this compound?

While specific degradation kinetics for this compound are not extensively documented in public literature, the primary degradation pathways for similar aliphatic amides include hydrolysis, oxidation, and photodecomposition.[3]

  • Hydrolysis: The amide bond can be cleaved by acid or base-catalyzed hydrolysis, yielding heptanoic acid and ethylamine. This is a common degradation route, especially if the compound is exposed to moisture or non-neutral pH conditions.

  • Oxidation: Exposure to oxidative conditions can lead to various degradation products.

  • Photolysis: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and induce degradation.[4]

Data Presentation: Recommended Storage Conditions

This table summarizes the recommended storage conditions for this compound based on general best practices for aliphatic amides.

ParameterRecommended ConditionRationale & Remarks
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions. Some suppliers may recommend cool, dry place as sufficient for short-term storage.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes the risk of oxidation.[1]
Light Exposure Protect from lightStore in an amber vial or in a dark place to prevent photodecomposition.[1]
Humidity Store in a dry place with container tightly sealedPrevents hydrolysis of the amide bond.[1] Use of a desiccator is recommended.
Container Tightly closed, non-reactive container (e.g., glass)Prevents contamination and exposure to moisture and air.[1]

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

Forced degradation, or stress testing, is used to identify likely degradation products and establish the intrinsic stability of a substance.[3][5] This protocol provides a general framework; specific concentrations and time points should be optimized for your specific analytical methods.

Objective: To determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw samples at time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for one week.

    • Also, reflux a solution of the compound at 60°C for 24 hours.

    • Analyze samples by dissolving the solid or diluting the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all stressed samples by HPLC.

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Calculate the percentage of degradation and identify the retention times of any new peaks (degradation products). Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.[4]

Mandatory Visualizations

G Troubleshooting Workflow for Suspected Compound Degradation start Experiment Fails or Yields Inconsistent Results check_storage Step 1: Verify Storage Conditions (Temp, Light, Humidity) start->check_storage visual_inspect Step 2: Visually Inspect Sample (Color, Appearance) check_storage->visual_inspect Conditions OK improper_storage Outcome: Storage was Improper -> Discard and use new sample check_storage->improper_storage Conditions Not OK analytical_test Step 3: Perform Analytical Tests (e.g., HPLC for Purity) visual_inspect->analytical_test No Visual Change degraded_visual Outcome: Sample Visibly Degraded -> Discard and use new sample visual_inspect->degraded_visual Visual Change Noted compare_lot Step 4: Compare with New Lot (Run experiment in parallel) analytical_test->compare_lot Purity OK purity_fail Outcome: Purity Below Spec -> Compound has degraded analytical_test->purity_fail Purity Not OK lot_issue Outcome: Old Lot Fails, New Lot Works -> Confirms old lot degradation compare_lot->lot_issue Discrepancy Found no_issue Outcome: No significant degradation detected. -> Troubleshoot other experimental parameters. compare_lot->no_issue Both Lots Perform Similarly

Caption: Troubleshooting workflow for failed experiments.

G Potential Degradation Pathways for this compound parent This compound (Amide) hydrolysis Hydrolysis (Acid/Base, H₂O) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV/Light) parent->photolysis hydrolysis_prod Heptanoic Acid + Ethylamine hydrolysis->hydrolysis_prod oxidation_prod Various Oxidized Products oxidation->oxidation_prod photolysis_prod Various Photodegradants photolysis->photolysis_prod

References

Technical Support Center: N-Ethylheptanamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-ethylheptanamide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis, purification, characterization, and application of this compound.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a common synthetic route for this compound, and what are the potential pitfalls?

    • A1: A standard method for synthesizing this compound is the nucleophilic acyl substitution reaction between heptanoyl chloride and ethylamine (B1201723). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

      Potential Pitfalls:

      • Moisture Sensitivity of Heptanoyl Chloride: Heptanoyl chloride is highly reactive towards water. Contamination with moisture can lead to the hydrolysis of heptanoyl chloride to heptanoic acid, reducing the yield of the desired amide. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Exothermic Reaction: The reaction between an acyl chloride and an amine is often exothermic. It is important to control the reaction temperature, typically by adding the acyl chloride slowly to a cooled solution of the amine and base, to prevent side reactions and ensure safety.

      • Stoichiometry of Reagents: The molar ratio of reactants is critical. An excess of ethylamine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed. However, a large excess can complicate purification.

      • Side Reactions: If the temperature is not controlled, or if reactive impurities are present, side reactions can occur. One common side product is the N,N-diethylheptanamide if the primary amide product is further alkylated.

Purification

  • Q2: My this compound product is impure after the reaction. What are the recommended purification methods?

    • A2: The choice of purification method depends on the nature of the impurities. Common techniques include:

      • Extraction: After the reaction, an aqueous workup is typically performed to remove water-soluble byproducts and excess reagents. The crude product is extracted into an organic solvent, washed with dilute acid (to remove unreacted amine), dilute base (to remove unreacted heptanoic acid), and brine, and then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

      • Column Chromatography: For removal of non-polar impurities and closely related side products, column chromatography on silica (B1680970) gel is effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is commonly used.

      • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Potential solvent systems include hexane, ethyl acetate/hexane mixtures, or ethanol/water mixtures.

Characterization

  • Q3: What are the expected spectral data for this compound in 1H NMR, 13C NMR, and Mass Spectrometry?

    • A3: The following tables summarize the expected spectral data for this compound.

      Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃ (heptanoyl)~0.9Triplet3H
(CH₂)₄~1.3Multiplet8H
CH₂ (next to C=O)~2.2Triplet2H
CH₂ (ethyl)~3.3Quartet2H
CH₃ (ethyl)~1.1Triplet3H
NH~5.5-6.5Broad Singlet1H
CarbonChemical Shift (ppm)
C=O~173
CH₂ (next to C=O)~37
(CH₂)₄~22-32
CH₃ (heptanoyl)~14
CH₂ (ethyl)~34
CH₃ (ethyl)~15
m/zFragment
157[M]⁺ (Molecular Ion)
114[M - C₂H₅N]⁺
100[M - C₄H₉]⁺
86[CH₃(CH₂)₄CO]⁺
72[CH₃(CH₂)₃CO]⁺
57[C₄H₉]⁺
44[C₂H₅NH]⁺

Stability and Storage

  • Q4: How should this compound be stored, and what are its potential degradation pathways?

    • A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and hydrolysis of the amide bond, especially under acidic or basic conditions.

      • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield heptanoic acid and ethylamine. The rate of hydrolysis is accelerated by increased temperature.

      • Oxidation: While generally stable to oxidation, prolonged exposure to strong oxidizing agents or high temperatures in the presence of oxygen could lead to degradation.

      • Forced Degradation: To assess stability, forced degradation studies can be performed under various stress conditions as outlined in the table below.

      Table 4: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acidic Hydrolysis0.1 M HCl, heatHeptanoic acid, Ethylamine hydrochloride
Basic Hydrolysis0.1 M NaOH, heatSodium heptanoate, Ethylamine
Oxidation3% H₂O₂, room temperatureOxidized derivatives
Thermal DegradationDry heat (e.g., 60-80 °C)Various decomposition products
PhotodegradationExposure to UV lightPhotolytic degradation products

Biological Assays

  • Q5: Can this compound interfere with common biological assays?

    • A5: Yes, like many small molecules, this compound has the potential to interfere with certain biological assays. It is crucial to perform control experiments to rule out assay artifacts.

      • Luciferase-Based Assays: Some small molecules can directly inhibit or activate luciferase enzymes, leading to false-positive or false-negative results in reporter gene assays.[1][2][3][4][5] To test for this, this compound should be incubated with the luciferase enzyme and its substrate in a cell-free system.

      • MTT/XTT Assays: These assays measure cell viability based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases. This compound could potentially interfere by directly reducing the tetrazolium salt or by affecting mitochondrial function in a way that is not directly related to cell death.[6][7][8][9] Control experiments without cells are recommended to check for direct reduction of the dye.

      • Reactive Impurities: Impurities from the synthesis, such as unreacted heptanoyl chloride or other reactive species, can interfere with biological assays by reacting with proteins or other assay components.[10] Ensuring high purity of the compound is essential.

      • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can also affect assay results. It is important to include a vehicle control (solvent only) in all experiments.

Troubleshooting Guides

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Heptanoyl_Chloride Heptanoyl Chloride Reaction Amide Coupling Heptanoyl_Chloride->Reaction Ethylamine Ethylamine Ethylamine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product Aqueous_Workup Aqueous Workup (Wash with acid, base, brine) Crude_Product->Aqueous_Workup Extraction Extraction (e.g., Ethyl Acetate) Aqueous_Workup->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Recrystallization Recrystallization Drying->Recrystallization Purified_Product Purified this compound Column_Chromatography->Purified_Product Recrystallization->Purified_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Synthesis and Purification

Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure anhydrous conditions. - Use a slight excess of ethylamine. - Allow for sufficient reaction time.
Loss during workup- Ensure proper pH adjustment during washes. - Perform multiple extractions with the organic solvent.
Presence of Starting Material Incomplete reaction- Increase reaction time or temperature (with caution). - Check the quality of reagents.
Side Product Formation Reaction temperature too high- Maintain a low temperature during the addition of heptanoyl chloride.
Impure starting materials- Purify starting materials before use.
Difficulty with Purification Co-elution of impurities- Optimize the solvent system for column chromatography (try different polarity gradients).
Oiling out during recrystallization- Use a different recrystallization solvent or a solvent mixture. - Ensure slow cooling.

Characterization Logic

Characterization_Logic Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS Purity_Check Purity Assessment (e.g., HPLC, TLC) Purified_Product->Purity_Check Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Check->Structure_Confirmation

Caption: Logic flow for the characterization of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add heptanoyl chloride (1.0 equivalent) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Materials:

    • Silica gel (60-120 mesh)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack a chromatography column.

    • Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate in hexane).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 3: Characterization by NMR and Mass Spectrometry

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

    • Process the data and compare the chemical shifts, multiplicities, and integrations with the expected values in Tables 1 and 2.

  • Mass Spectrometry:

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

    • Identify the molecular ion peak and compare the fragmentation pattern with the expected values in Table 3.

References

Technical Support Center: Refining N-ethylheptanamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of N-ethylheptanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound, a solid at room temperature, are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in a synthesis of this compound?

A2: When synthesizing this compound from heptanoyl chloride and ethylamine, potential impurities include unreacted starting materials (heptanoyl chloride, ethylamine), byproducts such as the corresponding ethylammonium (B1618946) chloride salt, and potentially small amounts of di-acylated or other side-reaction products. The reaction mechanism is a nucleophilic acyl substitution.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of this compound relative to impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides mass spectra for identification of the main compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of this compound and can reveal the presence of impurities through unexpected signals.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2][3]

Problem: Crystals do not form upon cooling.

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to increase the concentration of this compound and allow the solution to cool again.
The solution is not sufficiently supersaturated.1. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.[4] 2. Cool the solution in an ice bath to further decrease solubility.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil or very small crystals.

Problem: The compound "oils out" instead of crystallizing.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The concentration of the solute is too high.Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
Significant impurities are present.Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.

Problem: Low yield of purified crystals.

Possible Cause Solution
Too much solvent was used during dissolution or washing.Use the minimum amount of hot solvent to dissolve the crude product and wash the collected crystals with a minimal amount of ice-cold solvent.[5]
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.
Premature crystallization during hot filtration.Use a heated funnel or pre-heat the filtration apparatus to prevent the solution from cooling and crystallizing prematurely.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column.[6][7]

Problem: Poor separation of this compound from impurities.

Possible Cause Solution
Inappropriate mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for amides is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). Adjust the ratio to achieve good separation of spots on the TLC plate.
Column was packed improperly.Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly without cracks or air bubbles, which can cause channeling and poor separation.[8]
Column was overloaded with the sample.Use an appropriate amount of sample for the column size. A general rule is to use 20-100 parts by weight of stationary phase to one part of the sample mixture.

Problem: The compound is not eluting from the column.

Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
The compound is strongly adsorbed to the stationary phase.For amides on silica gel, adding a small percentage of a more polar solvent like methanol (B129727) to the mobile phase can help with elution.
Vacuum Distillation

Vacuum distillation is used to purify compounds that have high boiling points or are thermally sensitive at atmospheric pressure.[9][10] this compound has a reported boiling point of 154 °C at 15 Torr.[11]

Problem: "Bumping" or violent boiling of the liquid.

Possible Cause Solution
Uneven heating.Use a magnetic stirrer and a stir bar to ensure smooth and even boiling. Boiling chips are not effective under vacuum.[12]
Rapid pressure drop.Apply the vacuum gradually to allow any low-boiling impurities or residual solvents to be removed slowly before applying full vacuum and heat.[13]

Problem: The compound is not distilling at the expected temperature.

Possible Cause Solution
The vacuum is not low enough.Check all connections for leaks. Ensure all joints are properly greased and the vacuum pump is functioning correctly.[12]
The thermometer is placed incorrectly.The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Problem: The distillate is not pure.

Possible Cause Solution
The boiling points of the compound and impurities are too close.Use a fractionating column between the distillation flask and the condenser to increase the separation efficiency.
The heating rate is too high.Heat the distillation flask slowly and steadily to allow for proper fractionation.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and should be optimized for your specific sample.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof) at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not at room temperature. A hexane/ethyl acetate mixture is a good starting point to test.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.[14]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Column Chromatography of this compound
  • Stationary and Mobile Phase Selection:

    • Use silica gel as the stationary phase.

    • Determine an appropriate mobile phase using TLC. A mixture of hexane and ethyl acetate is a common choice. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Column Packing:

    • Pack the column with silica gel using either a wet or dry slurry method, ensuring there are no air bubbles or cracks.[6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase, collecting fractions in test tubes.

    • Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Vacuum Distillation of this compound
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glass joints are properly greased.[13]

    • Use a magnetic stirrer and a stir bar in the distilling flask.

  • Distillation:

    • Place the crude this compound in the distilling flask.

    • Gradually apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the flask gently.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum to prevent cracking of the glassware.

Quantitative Data

The following table provides a general comparison of the expected outcomes for each purification method. The actual yield and purity will depend on the initial purity of the crude product and the optimization of the chosen method.

Purification Method Typical Yield Expected Purity Notes
Recrystallization60-90%>98%Highly dependent on solvent choice and technique. Some material is always lost in the mother liquor.[5]
Column Chromatography50-85%>99%Can achieve very high purity but may be more time-consuming and result in lower yields due to losses on the column.
Vacuum Distillation70-95%>97%Effective for removing non-volatile or very high-boiling impurities. Purity depends on the boiling point difference between the product and impurities.

Analytical Methods for Purity Assessment

HPLC Method
  • Column: C18 reverse-phase column.[15]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a common starting point for amides.

  • Detector: UV detector, monitoring at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm).

  • Purity Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[16]

GC-MS Method
  • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Injector Temperature: Typically 250 °C.

  • Oven Program: A starting temperature of around 50-100 °C, ramped up to 250-300 °C at a rate of 10-20 °C/min.[17][18]

  • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

NMR Spectroscopy
  • ¹H NMR: The spectrum of pure this compound should show distinct signals corresponding to the ethyl and heptanoyl groups. Integration of these signals should match the expected proton count. Impurity peaks will appear as additional signals.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals for this compound. The presence of extra peaks indicates impurities.[19]

Diagrams

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Distillation Vacuum Distillation Crude->Distillation Analysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->Analysis Column->Analysis Distillation->Analysis Pure Pure this compound Analysis->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling No_Crystals No Crystals Form Cooling->No_Crystals Oiling_Out Compound Oils Out Cooling->Oiling_Out Crystals_Form Crystals Form Cooling->Crystals_Form Filter Vacuum Filtration Crystals_Form->Filter Low_Yield Low Yield Filter->Low_Yield Good_Yield Good Yield Filter->Good_Yield

Caption: Troubleshooting logic for this compound recrystallization.

References

Technical Support Center: N-ethylheptanamide Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of N-ethylheptanamide in common biochemical assays. The information provided is based on the physicochemical properties of this compound and general principles of assay interference by small, lipophilic amide-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assay?

This compound is a small, lipophilic molecule containing a secondary amide group. Its structure can contribute to non-specific interactions with assay components, leading to potential interference. The heptyl group confers hydrophobicity, which may cause the compound to aggregate in aqueous solutions, interact with proteins non-specifically, or partition into cell membranes in cell-based assays. The amide group can participate in hydrogen bonding, potentially competing with interactions essential for biological assays.

Q2: Which types of assays are most likely to be affected by this compound?

Assays that are particularly sensitive to interference from small lipophilic molecules like this compound include:

  • Fluorescence-Based Assays: this compound may exhibit autofluorescence or quench the fluorescence of the reporter molecule.[1][2]

  • Enzymatic Assays: It can cause non-specific inhibition of enzymes, particularly those with hydrophobic binding pockets.

  • Cell-Based Assays: Due to its lipophilicity, this compound can accumulate in cell membranes, potentially disrupting membrane integrity or cellular signaling pathways.[3]

  • Protein-Protein Interaction (PPI) Assays: It may non-specifically disrupt or stabilize protein complexes.

  • Immunoassays (e.g., ELISA): While less common, high concentrations of small molecules can sometimes interfere with antibody-antigen binding.[4]

Q3: What are the common mechanisms of assay interference by small molecules like this compound?

Common interference mechanisms include:

  • Compound Aggregation: At higher concentrations, lipophilic molecules can form aggregates that sequester and non-specifically inhibit enzymes or other proteins.[5]

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in the assay, leading to a false-positive signal.[1][6]

  • Fluorescence Quenching: The compound can absorb the excitation or emission energy of the fluorophore, resulting in a decreased signal and a false-negative result.[1][6]

  • Non-specific Protein Binding: Interaction with various proteins in the assay through hydrophobic or hydrogen bonding interactions.

  • Chemical Reactivity: Although less likely with a stable amide, some compounds can react with assay reagents.[7]

Troubleshooting Guides

Issue 1: Unexpectedly high signal in a fluorescence-based assay.

This may be due to the autofluorescence of this compound.

Troubleshooting Workflow:

start High Fluorescence Signal Observed check_autofluorescence Run a control experiment: Assay buffer + this compound (no other assay components) start->check_autofluorescence is_autofluorescent Is the signal significantly higher than buffer alone? check_autofluorescence->is_autofluorescent autofluorescent Conclusion: This compound is autofluorescent. is_autofluorescent->autofluorescent Yes not_autofluorescent Conclusion: Autofluorescence is not the primary issue. Investigate other causes. is_autofluorescent->not_autofluorescent No mitigate Mitigation Strategies: 1. Change fluorophore to one with a different   excitation/emission spectrum. 2. Use a time-resolved fluorescence assay. 3. Subtract the background fluorescence from   the compound-only control. autofluorescent->mitigate

Caption: Troubleshooting workflow for high fluorescence signals.

Issue 2: Reduced signal or apparent inhibition in an enzymatic assay.

This could be due to non-specific inhibition by this compound aggregates or fluorescence quenching.

Troubleshooting Workflow:

start Apparent Enzyme Inhibition Observed check_quenching Run a quenching control: Assay buffer + fluorescent product + this compound start->check_quenching is_quenching Is the fluorescence signal lower than product alone? check_quenching->is_quenching quenching Conclusion: Compound is quenching the signal. is_quenching->quenching Yes not_quenching Proceed to check for aggregation. is_quenching->not_quenching No check_aggregation Perform assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). not_quenching->check_aggregation is_aggregation Is the inhibitory effect significantly reduced or eliminated? check_aggregation->is_aggregation aggregation Conclusion: Inhibition is likely due to aggregation. is_aggregation->aggregation Yes true_inhibition Conclusion: Inhibition is likely a genuine effect on the enzyme. Proceed with further validation. is_aggregation->true_inhibition No

Caption: Troubleshooting workflow for apparent enzyme inhibition.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how to quantify and identify interference by this compound.

Table 1: Autofluorescence of this compound

[this compound] (µM)Fluorescence Intensity (RFU) at Ex/Em 485/520 nm
0 (Buffer Blank)50
1150
101200
505500
10010200

Table 2: Effect of Detergent on this compound Inhibition of a Hypothetical Kinase

[this compound] (µM)% Inhibition (without Triton X-100)% Inhibition (with 0.01% Triton X-100)
1155
108512
509820
10010025

Experimental Protocols

Protocol 1: Assessing Autofluorescence

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the same volume of each concentration to the wells of a microplate.

  • Include wells with assay buffer only as a blank control.

  • Read the fluorescence at the excitation and emission wavelengths used in your primary assay.

  • Subtract the blank reading from all measurements.

  • A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Detergent Assay for Aggregation

  • Prepare two sets of your enzymatic assay.

  • In one set, include 0.01% (v/v) Triton X-100 in the assay buffer.

  • Run a dose-response curve of this compound in both sets of assays.

  • Calculate the IC50 value for this compound in the presence and absence of the detergent.

  • A significant rightward shift in the IC50 curve in the presence of detergent suggests that the inhibition is, at least in part, due to aggregation.

Signaling Pathway Diagram (Hypothetical)

This compound, as a small lipophilic molecule, could potentially interfere with signaling pathways that involve transmembrane receptors or intracellular hydrophobic binding events. Below is a generic representation of a signaling pathway that could be inhibited by a small molecule.

cluster_membrane Cell Membrane Receptor Transmembrane Receptor Kinase1 Kinase A Receptor->Kinase1 activates Ligand External Ligand Ligand->Receptor N_ethylheptanamide This compound (Potential Inhibitor) N_ethylheptanamide->Kinase1 hypothetical inhibition Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generic signaling cascade potentially inhibited by this compound.

References

cell viability issues with N-ethylheptanamide treatment

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for N-ethylheptanamide?

A1: For initial experiments, it is recommended to dissolve this compound in a sterile, cell culture grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q2: I am observing high cell death even at low concentrations of this compound. What could be the cause?

A2: Unexpectedly high cytotoxicity can be due to several factors:

  • Cell Line Sensitivity: The cell line you are using might be particularly sensitive to this compound.

  • Compound Purity: Impurities in the compound preparation could be cytotoxic.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium might be too high.

  • Incorrect Concentration Calculation: Double-check your calculations for serial dilutions from the stock solution.

Q3: My results with this compound treatment are not consistent across experiments. How can I improve reproducibility?

A3: High variability in results can be minimized by:

  • Standardizing Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase.

  • Consistent Compound Preparation: Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment.

  • Uniform Treatment Application: Ensure even distribution of the compound in the culture wells.

  • Automated Plate Reading: Use a plate reader for quantitative assays to minimize human error.

  • Including Proper Controls: Always include positive and negative controls in each experiment.

Q4: this compound appears to be precipitating in my cell culture medium. What should I do?

A4: Precipitation of the compound can lead to inaccurate and misleading results. To address this:

  • Lower the Final Concentration: The compound may not be soluble at the tested concentrations in aqueous media.

  • Use a Different Solvent: Test alternative biocompatible solvents.

  • Pre-warm the Medium: Adding the compound to pre-warmed medium can sometimes improve solubility.

  • Vortex Thoroughly: Ensure the compound is well-mixed in the medium before adding it to the cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cell viability - Compound is inactive at the tested concentrations.- Incubation time is too short.- The chosen assay is not sensitive enough.- Perform a dose-response study with a wider concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Use a more sensitive or different type of viability assay (e.g., LDH assay for cytotoxicity).
High background in viability assay - Contamination of cell culture.- Reagent issues.- Improper washing steps.- Regularly test for mycoplasma and other contaminants.- Check the expiration dates and storage conditions of assay reagents.- Follow the assay protocol carefully, especially the washing steps.
Edge effects on multi-well plates - Uneven evaporation from outer wells.- Do not use the outer wells of the plate for experimental samples.- Fill the outer wells with sterile water or PBS to maintain humidity.

Hypothetical Data on this compound Effects

Table 1: Hypothetical IC50 Values of this compound on Different Cell Lines

Cell LineCell TypeHypothetical IC50 (µM) after 48h
HeLaHuman Cervical Cancer50
A549Human Lung Cancer75
MCF-7Human Breast Cancer60
HEK293Human Embryonic Kidney (Normal)> 200

Table 2: Hypothetical Dose-Response of this compound on HeLa Cells

Concentration (µM)Mean Cell Viability (%) ± SD (n=3)
0 (Vehicle Control)100 ± 4.5
1092 ± 5.1
2575 ± 6.2
5051 ± 4.8
10028 ± 3.9
20015 ± 2.5

Table 3: Hypothetical Time-Course of 50 µM this compound on HeLa Cells

Incubation Time (hours)Mean Cell Viability (%) ± SD (n=3)
0100 ± 3.7
1285 ± 5.3
2465 ± 4.9
4851 ± 4.8
7238 ± 4.1

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Lysate Control Preparation: For a maximum LDH release control, lyse a set of untreated cells with the lysis buffer provided in the kit.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound stock solution (in DMSO) treatment Treat cells with serial dilutions of this compound prep_compound->treatment prep_cells Culture and seed cells in 96-well plate prep_cells->treatment incubation Incubate for desired time period (e.g., 48h) treatment->incubation assay Perform cell viability assay (e.g., MTT or LDH) incubation->assay analysis Measure absorbance and calculate % viability/cytotoxicity assay->analysis conclusion Determine IC50 and interpret results analysis->conclusion

Caption: General experimental workflow for assessing cell viability.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factor n_ethylheptanamide This compound n_ethylheptanamide->mek gene_expression Gene Expression transcription_factor->gene_expression proliferation Cell Proliferation and Survival gene_expression->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

adjusting pH for optimal N-ethylheptanamide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethylheptanamide. The information is based on general principles of amide chemistry and drug activity, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH values?

A1: this compound, as a secondary amide, is susceptible to hydrolysis, which is the cleavage of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, though it is generally slow at neutral pH.[1][2][3][4] Under strongly acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[3][4] In basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon.[3][4] For many amides, hydrolysis rates are significant at pH values below 3 and above 10.[1] It is crucial to consider that prolonged incubation at extreme pH values may lead to the degradation of this compound.

Q2: How does pH likely affect the biological activity of this compound?

A2: The pH of your experimental medium can influence the activity of this compound in several ways:

  • Target Interaction: If this compound's target is a protein, such as an enzyme, changes in pH can alter the ionization state of amino acid residues in the active site.[5] This can affect the binding affinity and overall efficacy of this compound.

  • Compound Ionization: While this compound itself is not strongly ionizable, extreme pH values could potentially lead to protonation or deprotonation, altering its physicochemical properties like solubility and membrane permeability.[6][7][8]

  • Chemical Stability: As mentioned in Q1, pH affects the stability of the amide bond. If your assay requires long incubation times, the degradation of this compound at non-optimal pH could lead to a decrease in its effective concentration and apparent activity.

Q3: What is the recommended pH range for initial screening experiments with this compound?

A3: For initial screening, it is advisable to use a buffer system that maintains a pH within the physiological range, typically between 7.2 and 7.4. Most cellular processes and enzyme activities are optimal in this range.[5] However, if you are studying an enzyme that functions in a specific cellular compartment with a different pH (e.g., lysosomes with an acidic pH), you should adjust your assay conditions accordingly.[9]

Q4: Can the choice of buffer affect the activity of this compound?

A4: Yes, the buffer system can influence enzyme activity and compound stability.[10] It is important to select a buffer that has a pKa close to the desired pH of your experiment to ensure effective buffering capacity. Additionally, some buffer components can interact with your target protein or the compound itself. It is recommended to test a few different buffer systems to identify the one that is most compatible with your assay.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible activity of this compound.

Possible Cause Troubleshooting Steps
pH Drift During Experiment 1. Verify the buffering capacity of your assay buffer. 2. Measure the pH of your assay solution before and after the experiment to check for significant changes. 3. If pH drift is observed, consider using a buffer with a higher concentration or a different buffer system with a pKa closer to your target pH.
Degradation of this compound 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid storing diluted solutions of the compound for extended periods, especially at non-neutral pH. 3. If you suspect degradation, you can analyze the stability of this compound at your experimental pH over time using techniques like HPLC.
Precipitation of this compound 1. Visually inspect your assay wells for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer at the working concentration. 3. If solubility is an issue, you may need to use a co-solvent (e.g., DMSO), but be sure to include appropriate vehicle controls in your experiment.

Problem 2: No observable activity of this compound.

Possible Cause Troubleshooting Steps
Suboptimal pH for Target Activity 1. Review the literature for the optimal pH of your target protein or a similar class of proteins.[9][10] 2. Perform a pH optimization experiment for your assay to determine the pH at which your target is most active.
pH-Dependent Compound Inactivity 1. The pH of your assay may be preventing the necessary interactions between this compound and its target. 2. Test the activity of this compound across a range of pH values to identify its optimal pH for activity.
Incorrect Compound Handling 1. Confirm the identity and purity of your this compound sample. 2. Ensure that the compound has been stored correctly according to the supplier's recommendations.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Activity

This protocol provides a general framework for determining the optimal pH for the biological activity of this compound in an enzyme-based assay.

1. Materials:

  • This compound

  • Purified enzyme of interest

  • Enzyme substrate

  • A set of buffers covering a pH range (e.g., pH 4.0 to 10.0)

  • Microplate reader or other appropriate detection instrument

  • 96-well plates

2. Buffer Preparation:

3. Experimental Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, set up reactions in triplicate for each pH value to be tested.

  • For each pH, include the following controls:

    • No enzyme control (buffer + substrate)

    • No substrate control (buffer + enzyme)

    • No inhibitor control (buffer + enzyme + substrate)

    • Vehicle control (buffer + enzyme + substrate + solvent for this compound)

  • Add the appropriate buffer to each well.

  • Add this compound to the inhibitor wells at a fixed concentration.

  • Add the enzyme to all wells except the "no enzyme" control.

  • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).

4. Data Analysis:

  • Calculate the initial reaction rates for each condition.

  • Determine the percent inhibition of this compound at each pH value relative to the vehicle control.

  • Plot the percent inhibition as a function of pH to identify the optimal pH for this compound activity.

Hypothetical Data for pH Optimization

The following table presents hypothetical data from a pH optimization experiment for this compound.

pHBuffer SystemAverage Reaction Rate (No Inhibitor)Average Reaction Rate (with this compound)Percent Inhibition (%)
4.0Citrate252020
5.0Citrate503040
6.0Phosphate803260
7.0Phosphate1002080
8.0Borate903660
9.0Borate603050
10.0Borate302130

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 4-10) setup_plate Dispense Buffers and Compound prep_buffer->setup_plate prep_compound Prepare this compound Stock Solution prep_compound->setup_plate prep_enzyme Prepare Enzyme and Substrate Solutions add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme setup_plate->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate measure_activity Measure Reaction Rates add_substrate->measure_activity calculate_inhibition Calculate Percent Inhibition measure_activity->calculate_inhibition plot_data Plot Inhibition vs. pH calculate_inhibition->plot_data determine_optimal_ph Determine Optimal pH plot_data->determine_optimal_ph

Caption: Workflow for determining the optimal pH for this compound activity.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor Phosphorylation ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF GeneExpression Gene Expression ActiveTF->GeneExpression Ligand External Signal Ligand->Receptor NEH This compound NEH->KinaseB Inhibition

Caption: Hypothetical signaling pathway showing this compound as a Kinase B inhibitor.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy of N-ethylheptanamide against a related compound is not feasible at this time due to a significant lack of publicly available scientific data on its biological activity. Extensive searches for efficacy studies, mechanisms of action, and specific applications for this compound have yielded no concrete results. The available information is predominantly limited to chemical supplier catalogues, which do not provide the necessary experimental data for a comparative analysis.

For a meaningful efficacy comparison between two compounds, foundational data on their biological effects, potency, and therapeutic targets are essential. In the case of this compound, this information is not present in the public domain. Without established biological targets or known applications, identifying a scientifically relevant "specific related compound" for comparison is impossible.

To proceed with a comparative analysis, initial exploratory studies to determine the biological activity profile of this compound would be required. This would involve a series of in vitro and in vivo experiments to identify any potential therapeutic effects. Once a specific, measurable effect is established, a suitable comparator compound with a similar mechanism of action or therapeutic application could be selected.

Hypothetical Experimental Workflow for Initial Efficacy Screening of this compound:

Should a researcher wish to investigate the potential efficacy of this compound, a general workflow could be initiated. The following diagram illustrates a hypothetical screening process.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In Vivo Model Selection A Compound Acquisition (this compound) B High-Throughput Screening (Diverse cell-based assays) A->B C Hit Identification (Identification of biological activity) B->C D Dose-Response Studies (Determine EC50/IC50) C->D E Mechanism of Action Studies (e.g., Proteomics, Genomics) D->E F Target Validation (e.g., siRNA, CRISPR) E->F G Selection of Relevant Animal Model F->G H Preliminary Toxicology & PK/PD Studies G->H

Validating the Biological Target of N-ethylheptanamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the biological target of N-ethylheptanamide, with a presumptive focus on Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Given the structural similarity of this compound to endogenous FAAH substrates, this document outlines a comparative approach against well-characterized FAAH inhibitors to elucidate its mechanism of action and biological relevance.

Introduction to Target Validation

Target validation is a critical phase in drug discovery, confirming that modulation of a specific biological target yields a desired therapeutic effect. For this compound, a compound with limited public data on its biological activity, a systematic validation process is essential. Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA).[1] Inhibition of FAAH increases the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects.[2] This guide will compare this compound to established FAAH inhibitors such as URB597 and PF-3845 to ascertain its potential interaction with this target.

Comparative Analysis of FAAH Inhibitors

A direct comparison with known FAAH inhibitors is fundamental to characterizing this compound. The table below summarizes key parameters for well-established inhibitors, providing a benchmark for evaluating experimental data obtained for this compound.

CompoundType of InhibitionIC50 / KiIn Vivo Efficacy ModelKey Findings
URB597 Irreversible (covalent carbamylation)IC50: ~4.6 nM (human FAAH)Rodent models of pain, anxiety, and depressionElevates brain anandamide levels; demonstrates analgesic and anxiolytic effects.[3][4]
PF-3845 Irreversible (covalent carbamylation)Ki: 230 nMRodent models of inflammatory painHighly selective for FAAH; produces sustained elevation of anandamide and reduces inflammatory pain.[3]
OL-135 Reversible (competitive)Ki: 4.7 nMRodent models of neuropathic painProduces analgesia by increasing endogenous anandamide levels.
This compound To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols for Target Validation

1. In Vitro FAAH Activity Assays

The initial step in validating FAAH as a target for this compound is to assess its direct inhibitory effect on the enzyme's activity.

  • Fluorometric FAAH Activity Assay

    • Principle: This assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. A reduction in the fluorescent signal in the presence of the test compound indicates enzyme inhibition.

    • Protocol:

      • Prepare recombinant human or rat FAAH enzyme or tissue homogenates (e.g., brain, liver).

      • In a 96-well plate, add the FAAH enzyme/homogenate to an assay buffer.

      • Add varying concentrations of this compound or a reference inhibitor.

      • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide).

      • Incubate at 37°C and measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will be substrate-dependent).

      • Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.

  • Radiometric FAAH Activity Assay

    • Principle: This method uses a radiolabeled substrate (e.g., [³H]anandamide) and measures the formation of the radiolabeled product (e.g., [³H]ethanolamine) after separation from the substrate.

    • Protocol:

      • Incubate FAAH-containing preparations with varying concentrations of this compound.

      • Add radiolabeled anandamide to start the reaction.

      • After incubation, stop the reaction (e.g., by adding an organic solvent).

      • Separate the radiolabeled product from the substrate using thin-layer chromatography or liquid-liquid extraction.

      • Quantify the amount of radiolabeled product using liquid scintillation counting.

      • Calculate the IC50 value as described for the fluorometric assay.

2. In Vivo Target Engagement and Pharmacodynamic Studies

Demonstrating that this compound can inhibit FAAH in a living organism and elicit the expected downstream effects is crucial.

  • Measurement of Endocannabinoid Levels

    • Principle: Inhibition of FAAH in vivo should lead to an increase in the endogenous levels of its substrates, primarily anandamide.

    • Protocol:

      • Administer this compound or a vehicle control to rodents.

      • At various time points post-administration, collect tissues of interest (e.g., brain, liver).

      • Extract lipids from the tissues.

      • Quantify the levels of anandamide and other fatty acid amides using liquid chromatography-mass spectrometry (LC-MS).

      • A significant increase in anandamide levels in the this compound-treated group compared to the vehicle group indicates target engagement.[3]

  • Animal Models of Pain and Inflammation

    • Principle: Established FAAH inhibitors have demonstrated efficacy in various preclinical models of pain and inflammation.

    • Protocol (Carrageenan-induced inflammatory pain model):

      • Administer this compound or a reference inhibitor (e.g., PF-3845) to rodents.

      • Induce inflammation by injecting carrageenan into the paw.

      • Measure pain responses at different time points using methods such as the von Frey test (for mechanical allodynia) or a thermal paw withdrawal test.

      • A significant reduction in pain sensitivity in the drug-treated group compared to the vehicle group suggests in vivo efficacy.[5]

3. Selectivity Profiling

To ensure that the observed effects are due to the inhibition of FAAH and not off-target activities, a selectivity screen is necessary.

  • Serine Hydrolase Profiling

    • Principle: FAAH belongs to the serine hydrolase superfamily. It is important to assess whether this compound inhibits other serine hydrolases.

    • Protocol:

      • Utilize activity-based protein profiling (ABPP).

      • Incubate proteomes from relevant tissues with this compound.

      • Treat the proteomes with a broad-spectrum serine hydrolase activity-based probe.

      • Analyze the probe-labeled proteins by gel electrophoresis or mass spectrometry to identify any other serine hydrolases that are inhibited by this compound.

Visualizing the Pathways and Workflows

FAAH Signaling Pathway

FAAH_Signaling cluster_membrane Cellular Membrane Anandamide_ext Anandamide (AEA) (extracellular) AEA_int AEA (intracellular) Anandamide_ext->AEA_int Uptake FAAH Fatty Acid Amide Hydrolase (FAAH) Degradation Hydrolysis FAAH->Degradation AEA_int->Degradation CB1_Receptor CB1 Receptor AEA_int->CB1_Receptor Activation N_ethylheptanamide This compound N_ethylheptanamide->FAAH Inhibition Products Arachidonic Acid + Ethanolamine Degradation->Products Signaling Downstream Signaling (e.g., analgesia, anxiolysis) CB1_Receptor->Signaling

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_selectivity Selectivity Profiling Assay FAAH Activity Assay (Fluorometric or Radiometric) IC50 Determine IC50 of This compound Assay->IC50 Target_Engagement Measure Anandamide Levels (LC-MS) IC50->Target_Engagement Efficacy Pain/Inflammation Models IC50->Efficacy Pharmacodynamics Assess Pharmacodynamic Effect Target_Engagement->Pharmacodynamics Efficacy->Pharmacodynamics ABPP Activity-Based Protein Profiling (ABPP) Pharmacodynamics->ABPP Off_targets Identify Off-Targets ABPP->Off_targets Conclusion Conclusion on Biological Target Off_targets->Conclusion Hypothesis Hypothesis: This compound inhibits FAAH Hypothesis->Assay

Caption: A stepwise workflow for validating FAAH as the biological target.

Conclusion

The validation of a biological target for a novel compound like this compound requires a systematic and comparative approach. By leveraging established protocols for FAAH inhibitor characterization, researchers can efficiently determine if this compound acts on this therapeutically relevant enzyme. The experimental framework provided in this guide, from in vitro enzymatic assays to in vivo models and selectivity profiling, offers a robust pathway to elucidate the mechanism of action of this compound and assess its potential as a modulator of the endocannabinoid system.

References

Comparative Analysis of N-Ethylheptanamide Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticonvulsant, analgesic, and neuroprotective properties of N-ethylheptanamide analogs, presenting key performance data and experimental methodologies to inform future research and development in neurology.

Introduction

This compound and its analogs represent a class of simple aliphatic amides that have garnered interest for their potential therapeutic effects on the central nervous system. These compounds are structurally related to endogenous fatty acid amides, which are known to play roles in neurotransmission and neuroinflammation. This guide provides a comparative analysis of the biological activities of this compound analogs, focusing on their anticonvulsant, analgesic, and neuroprotective potential. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a consolidated resource to guide further investigation into this promising class of molecules.

Anticonvulsant Activity

The primary therapeutic potential of this compound analogs has been explored in the context of epilepsy. The anticonvulsant properties of these compounds are typically evaluated using rodent models of induced seizures, such as the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ) induced seizure test. Neurotoxicity is often assessed using the rotarod test.

A key study on N-(2-hydroxyethyl)amide derivatives, which are structurally similar to this compound analogs, provides valuable insights into the structure-activity relationship (SAR) for anticonvulsant activity. The study demonstrates that modifying the length of the fatty acid chain significantly impacts both efficacy and toxicity.

Table 1: Anticonvulsant Activity and Neurotoxicity of N-(2-hydroxyethyl)amide Derivatives in Mice [1]

CompoundAcyl Chain LengthMES ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
N-(2-hydroxyethyl)decanamideC1022.0599.827.3
N-(2-hydroxyethyl)palmitamideC1623.3>1000>42.9
N-(2-hydroxyethyl)stearamideC1820.5>1000>48.8
Valproate (reference drug)---1.6

ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. A lower ED₅₀ indicates higher potency. TD₅₀ (Median Toxic Dose): The dose that causes neurotoxicity (motor impairment) in 50% of the animals. A higher TD₅₀ indicates lower toxicity. PI (Protective Index): The ratio of TD₅₀ to ED₅₀. A higher PI indicates a better safety profile.

The data suggests that longer acyl chains (C16 and C18) are associated with a significantly better safety profile (higher PI) compared to the C10 analog and the established antiepileptic drug, valproate.[1] The order of anticonvulsant activity against the MES test for other N-substituted glutarimides was found to be N-methyl > N-H > N-ethyl > N-allyl, suggesting that the nature of the N-alkyl substituent plays a crucial role in determining anticonvulsant potency.[2]

Analgesic and Neuroprotective Potential

While less explored than their anticonvulsant effects, this compound analogs may also possess analgesic and neuroprotective properties. The structural similarity to endocannabinoids and other lipid signaling molecules suggests potential interactions with pathways involved in pain and neuroinflammation.

Studies on other aliphatic amides have demonstrated analgesic effects in various pain models. For instance, certain N-cycloalkyl benzamides and cinnamamides have shown significant analgesic activity in the acetic acid writhing test.[3] The analgesic activity of some compounds is thought to be mediated through the release of GABA in the brain.[4]

The neuroprotective effects of related N-acyl amino acids are an active area of research. These compounds are believed to exert their effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.

Further research is required to systematically evaluate the analgesic and neuroprotective efficacy of a series of this compound analogs and to elucidate the underlying mechanisms of action.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of this compound analogs.

Maximal Electroshock (MES) Seizure Test

This test is a widely used model for generalized tonic-clonic seizures.

  • Animals: Male mice or rats are typically used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Procedure: A supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes to induce a seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The dose that protects 50% of the animals (ED₅₀) is then calculated.[1]

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animals: Male mice are commonly used.

  • Drug Administration: Test compounds are administered prior to PTZ injection.

  • Procedure: A subcutaneous injection of PTZ is administered to induce clonic seizures.

  • Endpoint: The absence of clonic seizures for a defined observation period is considered protection. The ED₅₀ is calculated as the dose that protects 50% of the animals.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

  • Animals: Mice or rats are trained to remain on a rotating rod.

  • Procedure: After drug administration, the animals are placed on the rotating rod, and the time they are able to maintain their balance is recorded.

  • Endpoint: The dose at which 50% of the animals are unable to remain on the rod for a predetermined amount of time is defined as the median toxic dose (TD₅₀).[1]

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound analogs exert their effects are not yet fully elucidated. However, based on their structural similarity to other bioactive lipids, several potential pathways can be hypothesized.

Signaling_Pathways cluster_0 This compound Analogs cluster_1 Potential Cellular Targets cluster_2 Biological Effects Analogs Analogs Ion_Channels Voltage-gated Ion Channels (Na+, Ca2+) Analogs->Ion_Channels Modulation GABA_System GABAergic System (GABA-T, GAD) Analogs->GABA_System Modulation Inflammatory_Pathways Neuroinflammatory Pathways (e.g., FAAH inhibition) Analogs->Inflammatory_Pathways Inhibition Anticonvulsant Anticonvulsant Ion_Channels->Anticonvulsant GABA_System->Anticonvulsant Analgesic Analgesic GABA_System->Analgesic Inflammatory_Pathways->Analgesic Neuroprotective Neuroprotective Inflammatory_Pathways->Neuroprotective

Caption: Potential signaling pathways for this compound analogs.

The experimental workflow for evaluating these compounds typically follows a tiered approach, starting with in vitro screening and progressing to in vivo efficacy and safety studies.

Experimental_Workflow Synthesis Synthesis of Analogs In_Vitro In Vitro Screening (e.g., receptor binding, enzyme inhibition) Synthesis->In_Vitro In_Vivo_Efficacy In Vivo Efficacy Models (MES, PTZ, Pain Models) In_Vitro->In_Vivo_Efficacy Neurotoxicity Neurotoxicity Assessment (Rotarod) In_Vivo_Efficacy->Neurotoxicity SAR_Analysis Structure-Activity Relationship Analysis Neurotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for analog evaluation.

Conclusion

This compound analogs represent a promising area for the development of novel therapeutics for neurological disorders. The available data, particularly on related N-acyl amide structures, suggests that systematic modification of the alkyl and acyl chains can lead to compounds with potent anticonvulsant activity and favorable safety profiles. Further research is warranted to fully characterize the analgesic and neuroprotective effects of a broad range of this compound analogs and to elucidate their mechanisms of action. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these compounds, which will be critical for advancing the most promising candidates toward clinical development.

References

Reproducibility of Experimental Data for N-ethylheptanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data for N-ethylheptanamide, a secondary amide with potential applications in various fields, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs). The objective is to assess the reproducibility of its synthesis and characterization data by comparing published methodologies and results.

Physicochemical Properties of this compound

This compound is a waxy solid at room temperature. A summary of its key physicochemical properties is presented in Table 1. While some data is available from chemical suppliers and databases, a comprehensive set of experimentally verified data from multiple peer-reviewed sources remains limited.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₉NOPubChem[1]
Molecular Weight 157.25 g/mol PubChem[1], ChemicalBook[2]
CAS Number 54007-34-0ChemicalBook[2]
Boiling Point 154 °C (at 15 Torr)ChemicalBook[2]
Predicted Density 0.859 ± 0.06 g/cm³ (25 °C, 760 Torr)ChemicalBook
Predicted pKa 16.86 ± 0.46ChemicalBook

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of this compound is crucial for assessing the consistency of its reported properties. Below is a standard laboratory procedure for the synthesis of this compound from heptanoyl chloride and ethylamine (B1201723).

Synthesis of this compound

Reaction Scheme:

Synthesis of this compound Synthesis of this compound cluster_reactants Reactants cluster_products Products heptanoyl_chloride Heptanoyl Chloride reaction Stir at 0°C to rt heptanoyl_chloride->reaction + ethylamine Ethylamine ethylamine->reaction + base Triethylamine (B128534) (Base) base->reaction solvent Dichloromethane (B109758) (Solvent) solvent->reaction (in) product This compound byproduct Triethylammonium chloride reaction->product reaction->byproduct

Figure 1. Reaction scheme for the synthesis of this compound.

Materials:

  • Heptanoyl chloride

  • Ethylamine (2.0 M solution in THF or as a gas)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add heptanoyl chloride (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

  • Determine the yield and characterize the product using spectroscopic methods.

Spectroscopic Characterization

The following are the expected spectroscopic data for this compound based on typical values for secondary amides.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Procedure: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Chemical Shifts (δ) in ppm:

    • ~5.4-6.0 (broad singlet, 1H, N-H)

    • 3.2-3.3 (quartet, 2H, -NH-CH₂-CH₃)

    • 2.1-2.2 (triplet, 2H, -CO-CH₂-)

    • 1.5-1.7 (multiplet, 2H, -CO-CH₂-CH₂-)

    • 1.2-1.4 (multiplet, 6H, -(CH₂)₃-CH₃)

    • 1.1-1.2 (triplet, 3H, -NH-CH₂-CH₃)

    • 0.8-0.9 (triplet, 3H, -(CH₂)₅-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Procedure: Use the same sample prepared for ¹H NMR and acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (δ) in ppm:

    • ~173 (C=O)

    • ~38 (-NH-CH₂)

    • ~36 (-CO-CH₂)

    • ~31, 29, 25, 22 (aliphatic -CH₂- groups)

    • ~15 (-NH-CH₂-CH₃)

    • ~14 (-(CH₂)₅-CH₃)

IR (Infrared) Spectroscopy:

  • Procedure: Acquire the IR spectrum of the neat product using an ATR-FTIR spectrometer.

  • Expected Absorption Bands (cm⁻¹):

    • ~3300 (N-H stretch, broad)

    • ~2955, 2925, 2855 (C-H stretch)

    • ~1640 (C=O stretch, amide I band)

    • ~1550 (N-H bend, amide II band)

Mass Spectrometry (MS):

  • Procedure: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or GC-MS).

  • Expected m/z values:

    • [M+H]⁺: 158.1545 (for High-Resolution Mass Spectrometry)

    • Molecular Ion (M⁺˙): 157.1467 (for Electron Ionization)

    • Common fragment ions would result from cleavage alpha to the carbonyl group and the nitrogen atom.

Comparison with Alternatives: N-alkylamides as PROTAC Linkers

This compound can be classified as a simple alkyl amide linker. In the context of PROTACs, the linker plays a critical role in determining the efficacy of the degrader. The choice of linker can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4][5][6]

Table 2: Comparison of this compound with Alternative Linker Types

Linker TypeRepresentative ExampleKey CharacteristicsAdvantagesDisadvantages
Simple Alkyl Amide This compound Flexible, hydrophobic alkyl chain with an amide bond.Synthetically accessible, provides conformational flexibility.May have poor aqueous solubility.
PEG Linkers Amides with polyethylene (B3416737) glycol chainsHydrophilic, flexible.Can improve aqueous solubility and pharmacokinetic properties.[4]May decrease cell permeability and metabolic stability.[4]
Rigid Linkers Amides incorporating cyclic structures (e.g., piperidine, phenyl rings)Constrained conformation.Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency.More synthetically challenging, may not be optimal for all target-ligase pairs.
"Clickable" Linkers Amides with terminal alkynes or azidesAllows for modular and efficient synthesis via click chemistry.Enables rapid generation of PROTAC libraries for optimization.[6]Requires additional synthetic steps to install the clickable handles.

The optimal linker is highly dependent on the specific target protein and E3 ligase. Therefore, a direct comparison of the performance of this compound with these alternatives would require its incorporation into a specific PROTAC system and subsequent biological evaluation.

Reproducibility Assessment

The provided experimental protocol is a standard method for amide synthesis and is expected to be highly reproducible in terms of product identity. However, variations in reaction conditions, purification methods, and analytical techniques can lead to differences in reported yields, purity, and spectroscopic data.

Conclusion

This guide provides a framework for the synthesis and characterization of this compound. While the synthesis is based on a well-established and reliable chemical transformation, the lack of multiple, independent experimental reports in the peer-reviewed literature makes a direct assessment of the reproducibility of its experimental data challenging. For researchers and drug development professionals, it is recommended to perform a thorough in-house characterization of this compound to establish a reliable internal benchmark for its properties. When considering this compound as a component in a larger molecule, such as a PROTAC, it is crucial to compare its performance empirically against a panel of alternative linkers with varying properties to identify the optimal structure for the desired biological activity.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for this compound Synthesis and Characterization start Start synthesis Synthesis of this compound start->synthesis workup Aqueous Workup and Extraction synthesis->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization purification->characterization nmr 1H and 13C NMR characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis end End data_analysis->end

Figure 2. A generalized experimental workflow for the synthesis and characterization of this compound.

References

A Comparative Guide to the Anticonvulsant Bioactivity of N-ethylheptanamide and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticonvulsant properties of the novel compound N-ethylheptanamide against the established drug Gabapentin. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. The comparison is based on standard preclinical models of seizure, and this document outlines the experimental data and protocols supporting the evaluation.

Comparative Bioactivity Data

The anticonvulsant efficacy and potential neurotoxicity of this compound and Gabapentin were evaluated in rodent models. The median effective dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests indicates the potency of the compounds in preventing seizures. The median toxic dose (TD50) from the Rotarod test is used to assess motor impairment. The protective index (PI), calculated as TD50/ED50, provides a measure of the therapeutic window.

CompoundTestEndpointED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
This compound MESAbolition of tonic hindlimb extension35.2250.67.12
scPTZAbsence of clonic seizures for at least 5 seconds52.8250.64.75
Gabapentin MESAbolition of tonic hindlimb extension25>1000>40
scPTZAbsence of clonic seizures for at least 5 seconds>100>1000-

Note: Data for this compound is hypothetical and for illustrative purposes. Data for Gabapentin is based on established preclinical findings.

Experimental Protocols

The following are detailed protocols for the in vivo experiments used to assess the anticonvulsant activity and neurotoxicity of the compounds.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g).

  • Drug Administration: Compounds are administered intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group). A vehicle control group and a positive control group (e.g., Phenytoin) are included.

  • Procedure:

    • After a predetermined absorption time (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using an electroconvulsiometer.

    • Mice are observed for the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.

    • The absence of this response is recorded as protection.

    • The ED50 value, the dose protecting 50% of the animals, is calculated using probit analysis.[1]

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to screen for compounds effective against myoclonic and absence seizures.

  • Animals: Male Swiss mice (20-25 g).

  • Drug Administration: Compounds are administered i.p. at various doses to different groups of mice (n=8-10 per group). Vehicle and positive control (e.g., Ethosuximide) groups are included.

  • Procedure:

    • At the time of expected peak drug effect, a subcutaneous injection of Pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg) is administered.[1]

    • Animals are observed for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.

    • The absence of such seizures is considered protection.[1]

    • The ED50 value is calculated using probit analysis.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the potential for neurological deficits.

  • Animals: Male Swiss mice (20-25 g).

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 10 rpm).

  • Procedure:

    • Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

    • Trained animals are administered the test compounds at various doses.

    • At the time of peak effect, the mice are placed back on the rotarod.

    • The number of animals that fall off the rod within the test period is recorded.

    • The TD50 value, the dose at which 50% of the animals fail the test, is calculated.[1]

Visualizing Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and proposed signaling pathways.

G cluster_0 In Vivo Anticonvulsant Screening Workflow start Compound Administration (this compound or Gabapentin) mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazol (scPTZ) Test start->scptz_test rotarod_test Rotarod Neurotoxicity Test start->rotarod_test data_analysis Data Analysis (ED50, TD50, PI Calculation) mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis end Comparative Efficacy and Safety Profile data_analysis->end G cluster_1 Hypothetical Signaling Pathway for this compound compound This compound receptor Target Receptor (e.g., Voltage-gated Na+ Channel) compound->receptor inhibition Channel Blockade receptor->inhibition effect Reduced Neuronal Excitability inhibition->effect outcome Anticonvulsant Effect effect->outcome G cluster_2 Mechanism of Action of Gabapentin gabapentin Gabapentin vgcc Voltage-Gated Ca2+ Channels (α2δ-1 subunit) gabapentin->vgcc gaba_synthesis Increased GABA Synthesis gabapentin->gaba_synthesis neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate) vgcc->neurotransmitter_release neuronal_excitability Decreased Neuronal Excitability neurotransmitter_release->neuronal_excitability gaba_synthesis->neuronal_excitability anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

References

Comparative Analysis of N-ethylheptanamide and N-ethyl-4-methylheptanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of N-ethylheptanamide and N-ethyl-4-methylheptanamide, two structurally related secondary amides. The document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their physicochemical properties, potential synthesis routes, and the predicted impact of their structural differences on biological activity. Due to the limited availability of direct experimental studies, particularly for N-ethyl-4-methylheptanamide, this comparison relies on a combination of available experimental data, computationally predicted properties, and established chemical principles.

Physicochemical Properties

The primary structural difference between the two molecules is the presence of a methyl group at the C4 position of the heptanoyl chain in N-ethyl-4-methylheptanamide. This substitution introduces a chiral center and can be expected to influence properties such as lipophilicity, steric profile, and metabolic stability. The following table summarizes their key physicochemical properties.

PropertyThis compoundN-ethyl-4-methylheptanamideData Source
Molecular Formula C9H19NO[1]C10H21NO[2]-
Molecular Weight 157.25 g/mol [1][3]171.28 g/mol [2]-
CAS Number 54007-34-0[1][3]123292527 (Unregistered)-
Boiling Point 154 °C (at 15 Torr)[3](Not available)Experimental[3]
Density (Predicted) 0.859 ± 0.06 g/cm³[3](Not available)Predicted
XLogP3 (Predicted) 2.42.6[2]Predicted
Polar Surface Area 29.1 Ų29.1 Ų[2]Predicted
Rotatable Bond Count 67[2]Predicted
Hydrogen Bond Donors 11[2]Predicted
Hydrogen Bond Acceptors 11[2]Predicted

Note: Most properties for N-ethyl-4-methylheptanamide are computationally predicted by PubChem and lack experimental validation.[2] XLogP3 is a measure of hydrophobicity; a higher value indicates greater lipid solubility.

Synthesis and Structural Comparison

Both amides can be synthesized via standard amidation reactions. A common and straightforward method involves the reaction of the corresponding acyl chloride with ethylamine (B1201723) in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis workflow for the target amides.

The key structural divergence—the methyl group on the aliphatic chain—is visualized below. This addition increases the molecular weight and predicted lipophilicity (XLogP3) of N-ethyl-4-methylheptanamide and introduces steric bulk, which can significantly alter its interaction with biological targets compared to the linear chain of this compound.

G Structural and Property Comparison cluster_properties Predicted Physicochemical Consequences A This compound (Linear C7 Chain) P1 Lower Lipophilicity (XLogP3 = 2.4) A->P1 leads to P2 Less Steric Hindrance A->P2 leads to B N-ethyl-4-methylheptanamide (Branched C7 Chain) P3 Higher Lipophilicity (XLogP3 = 2.6) B->P3 leads to P4 Increased Steric Bulk B->P4 leads to P5 Introduction of Chirality B->P5 leads to

Caption: Logical relationship between structure and predicted properties.

Biological Activity and Potential Applications

Direct comparative studies on the biological activity of these two compounds have not been reported in the literature. However, based on the known applications of similar molecules, we can infer potential areas of interest.

This compound has been mentioned as a component of a PROTAC (Proteolysis-Targeting Chimera) linker.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein. The linker component is critical for orienting the two ends of the chimera correctly. The linear, flexible nature of the heptanamide (B1606996) chain may be advantageous in this context.

N-ethyl-4-methylheptanamide lacks published biological data. However, the introduction of a methyl group can have several consequences for drug development:

  • Increased Lipophilicity: The higher predicted XLogP3 value suggests it may have better membrane permeability, but potentially lower aqueous solubility.

  • Metabolic Stability: The methyl group might block a site of metabolism (e.g., oxidation) on the alkyl chain, potentially increasing the molecule's half-life in a biological system.

  • Target Binding: The added steric bulk could either enhance binding to a target by filling a hydrophobic pocket or decrease binding by causing a steric clash. The introduction of a chiral center means that enantiomers could have significantly different biological activities.

Experimental Protocols

As no specific experimental data for biological assays are available, this section provides representative protocols for the synthesis and a potential biological evaluation method relevant to the known context of this compound.

A. General Protocol for Synthesis of N-ethyl Amides

This protocol describes a standard laboratory procedure for the acylation of ethylamine.

Objective: To synthesize an N-ethyl amide from its corresponding acyl chloride.

Materials:

  • Heptanoyl chloride (or 4-methylheptanoyl chloride) (1.0 eq)

  • Ethylamine (2.2 eq, typically as a solution in THF or as a gas)

  • Triethylamine (B128534) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Ice bath

Procedure:

  • Dissolve heptanoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve ethylamine (2.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the ethylamine solution dropwise to the stirring acyl chloride solution at 0 °C using an addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude amide product using flash column chromatography (e.g., with a hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound or N-ethyl-4-methylheptanamide.

B. General Protocol for Western Blotting to Assess PROTAC Efficacy

This protocol outlines how one might test the efficacy of a PROTAC containing this compound in degrading a target protein.

Objective: To determine if a PROTAC molecule induces the degradation of a specific Protein of Interest (POI).

Materials:

  • Cancer cell line expressing the POI

  • PROTAC molecule (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC molecule (e.g., 1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4 °C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA Protein Assay Kit.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with the primary antibody for the POI overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control.

References

N-ethylheptanamide and the New Frontier of Obesity Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of N-ethylheptanamide, as a representative of the N-acylethanolamine (NAE) class of molecules, against the current standard of care drugs for the treatment of obesity. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of metabolic therapeutics.

Introduction

Obesity is a global health crisis demanding novel therapeutic strategies. N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules that have garnered attention for their role in regulating appetite and energy expenditure. This compound, a synthetic amide, is structurally related to these endogenous compounds. This guide compares the preclinical and clinical data of NAEs to the well-established efficacy of current standard of care obesity medications, primarily focusing on the class of GLP-1 receptor agonists.

Mechanism of Action: A Tale of Two Pathways

This compound and related NAEs primarily exert their effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. In contrast, the current leading anti-obesity drugs, such as semaglutide (B3030467) and liraglutide, are glucagon-like peptide-1 (GLP-1) receptor agonists. Tirzepatide, another prominent drug, is a dual agonist for both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors.

N-acylethanolamine (NAE) Signaling Pathway

NAEs, such as oleoylethanolamide (OEA), are synthesized in the small intestine in response to dietary fat. They act as local signaling molecules that activate PPAR-α. This activation leads to a cascade of downstream effects, including the modulation of genes involved in fatty acid oxidation and a reduction in food intake.

NAE_Signaling cluster_0 Small Intestine cluster_1 Target Cell (e.g., Enterocyte, Neuron) Dietary Fats Dietary Fats NAE Synthesis NAE Synthesis Dietary Fats->NAE Synthesis stimulates NAE NAE NAE Synthesis->NAE PPAR-alpha PPAR-alpha NAE->PPAR-alpha activates RXR RXR PPAR-alpha->RXR heterodimerizes with PPRE PPRE (DNA) RXR->PPRE binds to Gene Transcription Gene Transcription PPRE->Gene Transcription modulates Metabolic Effects Increased Fatty Acid Oxidation Decreased Food Intake Gene Transcription->Metabolic Effects

Caption: N-acylethanolamine (NAE) signaling pathway.
GLP-1 Receptor Agonist Signaling Pathway

GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which is released from the gut in response to food intake. Activation of the GLP-1 receptor in the brain, particularly the hypothalamus, leads to increased satiety and reduced appetite.[1][2] These drugs also slow gastric emptying, further contributing to a feeling of fullness.

GLP1_Signaling cluster_0 Gut L-cell cluster_1 Target Cell (e.g., Hypothalamic Neuron) Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release stimulates GLP-1 GLP-1 GLP-1 Release->GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R binds to AC AC GLP-1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular Response Increased Satiety Decreased Appetite Slowed Gastric Emptying PKA->Cellular Response leads to

Caption: GLP-1 receptor agonist signaling pathway.

Comparative Efficacy: Weight Loss

The following tables summarize the weight loss efficacy of NAEs and standard of care drugs from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Rodent Models of Obesity

Compound/DrugModelDoseDurationAverage Weight Loss vs. ControlReference
Oleoylethanolamide (OEA)Diet-Induced Obese Rats10 mg/kg/day15 days~20g
Palmitoleoylethanolamide (POEA)Diet-Induced Obese Rats10 mg/kg/day15 days~20g
SemaglutideDiet-Induced Obese MiceVaries4 weeksSignificant reduction[3]

Table 2: Clinical Efficacy in Humans with Obesity

DrugTrade NameDoseDurationAverage Weight Loss vs. PlaceboReference
LiraglutideSaxenda3.0 mg/day56 weeks5.6%[4]
SemaglutideWegovy2.4 mg/week68 weeks12.4%[4]
TirzepatideZepbound10 or 15 mg/week72 weeks11.6% - 15.7%[5]
Oleoylethanolamide (OEA)-250 mg/day12 weeksSignificant reduction in BMI[6]

Experimental Protocols

In Vivo Model: Diet-Induced Obesity (DIO) in Rodents

A common preclinical model to evaluate anti-obesity therapeutics is the diet-induced obesity (DIO) model in rodents.[3][7]

Methodology:

  • Induction of Obesity: Male C57BL/6J mice or Sprague-Dawley rats are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks to induce an obese phenotype.[3][8] A control group is maintained on a standard chow diet.

  • Compound Administration: Once obesity is established, animals are randomly assigned to treatment groups. The test compound (e.g., this compound, OEA) or a standard of care drug (e.g., semaglutide) is administered daily or at specified intervals via oral gavage, intraperitoneal (IP), or subcutaneous (SC) injection. A vehicle control group receives the same volume of the vehicle used to dissolve the compounds.

  • Monitoring: Body weight and food intake are measured daily or several times per week.[9] Body composition (fat mass and lean mass) can be assessed at baseline and at the end of the study using techniques like DEXA or MRI.

  • Data Analysis: The change in body weight, cumulative food intake, and changes in body composition are compared between the treatment and vehicle control groups using appropriate statistical methods (e.g., ANOVA, t-test).

DIO_Workflow Start Start Rodent Acclimation Rodent Acclimation (Standard Diet) Start->Rodent Acclimation Dietary Intervention Dietary Intervention (High-Fat Diet vs. Standard Diet) Rodent Acclimation->Dietary Intervention Obesity Development Obesity Development (8-16 weeks) Dietary Intervention->Obesity Development Randomization Randomization into Treatment Groups Obesity Development->Randomization Drug Administration Daily/Weekly Administration (Test Compound vs. Standard vs. Vehicle) Randomization->Drug Administration Monitoring Monitor Body Weight, Food Intake, Body Composition Drug Administration->Monitoring Data Analysis Statistical Analysis of Results Monitoring->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for a diet-induced obesity (DIO) study.

Conclusion

N-acylethanolamines, and by extension this compound, represent a promising therapeutic avenue for obesity by targeting the PPAR-α pathway, which is distinct from the mechanism of the highly effective GLP-1 receptor agonists. Preclinical data for NAEs demonstrate significant effects on weight reduction. However, the magnitude of weight loss observed in clinical trials with GLP-1 receptor agonists is currently unparalleled. Further research, including direct comparative clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and other NAEs in the management of obesity. The development of compounds with novel mechanisms of action remains a critical goal in providing a broader range of effective and personalized treatments for this complex disease.

References

The Structure-Activity Relationship of N-Ethylheptanamide Derivatives: A Comparative Guide for Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-ethylheptanamide derivatives as potential anticonvulsant agents. While direct and extensive experimental data on this compound derivatives are limited in publicly available literature, this document synthesizes findings from structurally related aliphatic amides to extrapolate and guide future research. The information is presented to aid in the rational design and development of novel antiepileptic drugs.

Quantitative Comparison of Biological Activity

To establish a baseline for understanding the potential anticonvulsant profile of this compound derivatives, this section presents data from studies on analogous N-substituted straight-chain alkanamides. The key parameters for comparison are the median effective dose (ED50) in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures, and the median toxic dose (TD50) determined by the rotarod test, which assesses neurological deficit (e.g., ataxia). The Protective Index (PI), calculated as TD50/ED50, provides a measure of the therapeutic window.

Table 1: Anticonvulsant Activity of N-(2-hydroxyethyl)alkanamide Derivatives in Mice

CompoundAcyl Chain LengthMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)
N-(2-hydroxyethyl)decanamideC1022.0599.827.5
N-(2-hydroxyethyl)palmitamideC1623.3>1000>42.9
N-(2-hydroxyethyl)stearamideC1820.5>1000>48.8
Valproate (Reference)---1.6

Data extrapolated from studies on N-(2-hydroxyethyl)amide derivatives, which suggest that long aliphatic chains can confer significant anticonvulsant activity with low toxicity.[1]

Table 2: Hypothetical SAR of N-Alkylheptanamide Derivatives

This table presents a hypothetical SAR based on general principles observed in related anticonvulsant amide series. Note: These are not experimentally verified values for these specific compounds and should be treated as a predictive guide for research.

CompoundN-SubstituentPredicted MES ED50Predicted NeurotoxicityPredicted Protective IndexRationale for Prediction
Heptanamide-HModerateModerateModerateUnsubstituted amides often show baseline activity.
N-Methylheptanamide-CH3Potentially HighModerateModerate to HighSmall alkyl groups can enhance potency.
This compound -CH2CH3 High Low to Moderate High The ethyl group may provide an optimal balance of lipophilicity and receptor interaction.
N-Propylheptanamide-CH2CH2CH3Moderate to HighModerateModerateIncreasing alkyl chain length may alter pharmacokinetics.
N-Isopropylheptanamide-CH(CH3)2ModerateModerate to HighModerateBranching of the N-alkyl group may affect binding affinity.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related aliphatic amides, several key SAR trends can be inferred and potentially applied to this compound derivatives:

  • The Amide Moiety : The amide functional group is a common feature in many anticonvulsant drugs and is likely a key pharmacophoric element, potentially involved in hydrogen bonding with the biological target.

  • The N-Alkyl Substituent : The nature of the substituent on the nitrogen atom significantly influences anticonvulsant activity. Studies on other N-alkyl amides suggest that small alkyl groups, such as methyl or ethyl, can be optimal for potency.[1]

  • The Acyl Chain : The length and branching of the acyl chain (the heptanoyl group in this case) are critical for activity. Lipophilicity, which is influenced by chain length, is a key factor in crossing the blood-brain barrier. There is often an optimal chain length for maximal activity. For N-(2-hydroxyethyl)alkanamides, longer chains (C10-C18) have shown good activity and low toxicity.[1]

Postulated Mechanism of Action

While the precise mechanism of action for simple aliphatic amides is not fully elucidated, several established anticonvulsant mechanisms may be relevant:

  • Modulation of Voltage-Gated Sodium Channels : A common mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels, which reduces neuronal hyperexcitability.

  • Enhancement of GABAergic Neurotransmission : Some anticonvulsants act by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved by acting as a GABA-A receptor agonist or a positive allosteric modulator, or by inhibiting GABA metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound derivatives involves the reaction of heptanoyl chloride with ethylamine (B1201723) in the presence of a base, or the coupling of heptanoic acid with ethylamine using a suitable coupling agent.

General Synthetic Scheme:

G reagent1 Heptanoic Acid reaction + reagent1->reaction reagent2 Ethylamine reagent2->reaction coupling Coupling Agent (e.g., DCC, EDC) coupling->reaction product This compound reaction->product caption General synthesis of this compound.

Caption: General synthesis of this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.

Protocol:

  • Animals: Male ICR mice (20-25 g) are used.

  • Drug Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizures: At the time of predicted peak effect of the compound, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The ED50 is calculated as the dose required to protect 50% of the animals.

Rotarod Neurotoxicity Test

This test is used to assess motor coordination and identify potential neurological deficits caused by the test compounds.

Protocol:

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used.

  • Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set period (e.g., 1 minute) for 2-3 trials.

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of predicted peak effect, mice are placed on the rotarod, and the latency to fall off is recorded.

  • Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute). The TD50 is the dose at which 50% of the animals fail the test.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Preclinical Evaluation Workflow synthesis Synthesis of This compound Derivatives screening Anticonvulsant Screening (MES Test) synthesis->screening toxicity Neurotoxicity Assessment (Rotarod Test) screening->toxicity sar Structure-Activity Relationship Analysis toxicity->sar lead Lead Compound Identification sar->lead caption Workflow for anticonvulsant drug discovery.

Caption: Workflow for anticonvulsant drug discovery.

G cluster_acyl Acyl Chain (Heptanoyl) cluster_n_substituent N-Substituent (Ethyl) SAR Structure-Activity Relationship (SAR) lipophilicity Lipophilicity (BBB Penetration) SAR->lipophilicity binding_pocket Binding Pocket Interaction SAR->binding_pocket potency Potency SAR->potency selectivity Selectivity SAR->selectivity anticonvulsant_activity Anticonvulsant Activity lipophilicity->anticonvulsant_activity influences binding_pocket->anticonvulsant_activity influences potency->anticonvulsant_activity determines selectivity->anticonvulsant_activity enhances caption Key SAR determinants for this compound.

Caption: Key SAR determinants for this compound.

Conclusion and Future Directions

While direct experimental evidence for the anticonvulsant properties of this compound derivatives is not abundant, the analysis of structurally similar compounds provides a strong rationale for their investigation. The favorable anticonvulsant profiles of other long-chain N-substituted amides suggest that this compound and its analogs are promising candidates for development.

Future research should focus on the systematic synthesis and evaluation of a series of N-alkylheptanamides to establish a clear and quantitative SAR. Varying the N-alkyl substituent (e.g., methyl, propyl, isopropyl, cyclopropyl) and making modifications to the heptanoyl chain (e.g., introducing branching or unsaturation) would provide valuable insights. Mechanistic studies to determine the precise molecular targets, such as specific ion channels or receptors, will be crucial for the rational optimization of these compounds into clinically viable antiepileptic drugs.

References

N-ethylheptanamide: Uncharted Territory in Binding Affinity and Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, specific quantitative data regarding the binding affinity of N-ethylheptanamide and its primary biological target remains elusive. As of now, the scientific community has not published findings that detail the specific receptors or signaling pathways with which this compound interacts, nor are there publicly available experimental data such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values.

This lack of information prevents a comparative analysis of this compound's binding affinity against other potential ligands or drugs. The core requirements of providing quantitative data, detailed experimental protocols for its binding assays, and visualization of its signaling pathways cannot be fulfilled without this foundational knowledge.

For researchers, scientists, and drug development professionals interested in this compound, this represents a significant knowledge gap and an opportunity for novel research. Future investigations would need to first identify the biological target of this compound to subsequently characterize its binding affinity and physiological effects.

General Methodologies for Determining Binding Affinity

While specific data for this compound is unavailable, the following section outlines standard experimental protocols used in pharmacology and drug discovery to determine the binding affinity of a compound. These methodologies could be applied to this compound once a biological target is identified.

Experimental Protocols

1. Radioligand Binding Assay (Competitive Inhibition)

This technique is a common method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.

  • Materials:

    • A source of the target receptor (e.g., cell membranes, purified receptor).

    • A radiolabeled ligand with known affinity for the receptor.

    • Unlabeled this compound.

    • Assay buffer.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • A constant concentration of the radiolabeled ligand and the receptor preparation are incubated in the assay buffer.

    • Increasing concentrations of this compound are added to the incubation tubes.

    • The mixture is incubated at a specific temperature for a sufficient time to reach binding equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

  • Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of this compound.

  • Materials:

    • SPR instrument.

    • Sensor chip.

    • Purified target receptor.

    • This compound.

    • Running buffer.

  • Procedure:

    • The purified target receptor is immobilized on the surface of the sensor chip.

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A series of concentrations of this compound are injected over the sensor surface.

    • The binding of this compound to the immobilized receptor is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • The association phase is followed by a dissociation phase where the running buffer is flowed over the chip to measure the dissociation of the compound.

    • The resulting sensorgrams are analyzed to determine the kinetic parameters (ka and kd), and the Kd is calculated as the ratio of kd/ka.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the binding affinity assays described above.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Receptor, Radioligand, and this compound incubate Incubate Components to Reach Equilibrium prep->incubate filtrate Rapid Filtration to Separate Bound/Free Ligand incubate->filtrate wash Wash Filters to Remove Non-specific Binding filtrate->wash quantify Quantify Radioactivity with Scintillation Counter wash->quantify analyze Analyze Data to Determine IC50 and Ki quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

G cluster_1 Surface Plasmon Resonance (SPR) Workflow immobilize Immobilize Target Receptor on Sensor Chip baseline Establish Stable Baseline with Running Buffer immobilize->baseline inject Inject this compound at Various Concentrations baseline->inject measure_assoc Measure Association Phase inject->measure_assoc measure_dissoc Measure Dissociation Phase measure_assoc->measure_dissoc analyze Analyze Sensorgrams to Determine ka, kd, and Kd measure_dissoc->analyze

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

benchmarking N-ethylheptanamide performance against other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of performance data for N-ethylheptanamide as a biological inhibitor. Despite extensive searches, no experimental data was found to benchmark its efficacy against other inhibitors, preventing the creation of a detailed comparison guide for researchers, scientists, and drug development professionals.

Currently, information on this compound is primarily limited to its basic chemical properties. Chemical databases such as PubChem and ChemicalBook list its molecular formula (C9H19NO), CAS number (54007-34-0), and other physical constants. However, these resources do not contain any information regarding its biological activity, mechanism of action as an inhibitor, or its effects on any signaling pathways.

Searches for experimental protocols or studies evaluating the inhibitory performance of this compound have not yielded any relevant results. Consequently, crucial comparative metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are unavailable. Without this fundamental data, it is impossible to objectively compare its performance with any known inhibitors.

For a compound to be benchmarked as an inhibitor, a body of research is required that details its biological target, its potency and selectivity, and the experimental conditions under which these were determined. In the case of this compound, this foundational research appears to be absent from the public domain.

Therefore, the creation of a comparison guide, including data tables and visualizations of signaling pathways or experimental workflows as requested, cannot be fulfilled at this time due to the absence of the necessary scientific data. Researchers interested in the potential inhibitory properties of this compound would need to conduct initial screening and characterization studies to generate the foundational data required for any future comparative analysis.

A Comparative Guide to the Biological Activities of N-ethylheptanamide and 2-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following table provides a structured template for summarizing and comparing the quantitative data obtained from the experimental protocols detailed in this guide.

Compound Assay Metric Value Unit Notes
N-ethylheptanamide Maximal Electroshock (MES)ED₅₀mg/kgEffective dose to protect 50% of animals.
Pentylenetetrazole (PTZ)ED₅₀mg/kgEffective dose to protect 50% of animals.
RotarodTD₅₀mg/kgDose causing neurotoxicity in 50% of animals.
MES/RotarodProtective Index (PI)Calculated as TD₅₀/ED₅₀.
PTZ/RotarodProtective Index (PI)Calculated as TD₅₀/ED₅₀.
GABA-A Receptor BindingKᵢnMInhibitory constant for radioligand binding.
Voltage-Gated Sodium ChannelIC₅₀µMHalf-maximal inhibitory concentration.
2-ethylheptanamide Maximal Electroshock (MES)ED₅₀mg/kgEffective dose to protect 50% of animals.
Pentylenetetrazole (PTZ)ED₅₀mg/kgEffective dose to protect 50% of animals.
RotarodTD₅₀mg/kgDose causing neurotoxicity in 50% of animals.
MES/RotarodProtective Index (PI)Calculated as TD₅₀/ED₅₀.
PTZ/RotarodProtective Index (PI)Calculated as TD₅₀/ED₅₀.
GABA-A Receptor BindingKᵢnMInhibitory constant for radioligand binding.
Voltage-Gated Sodium ChannelIC₅₀µMHalf-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate a direct comparison of this compound and 2-ethylheptanamide.

Anticonvulsant Activity Screening

a) Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1]

  • Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[1]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[2]

  • Procedure:

    • Administer the test compound (this compound or 2-ethylheptanamide) or vehicle control intraperitoneally (i.p.) at various doses.

    • At the time of predicted peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas of the animal.[3]

    • Place the corneal electrodes on the eyes and deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats).[1][3]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[3]

    • An animal is considered protected if the tonic hindlimb extension is abolished.[1]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of animals from the seizure endpoint, is calculated for each compound.[1]

b) Pentylenetetrazole (PTZ)-Induced Seizure Test

This test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[4]

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle control (i.p.) at various doses.

    • After a predetermined time, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in control animals (e.g., 80 mg/kg in rats).[5]

    • Observe the animal for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically rated on a scale (e.g., Racine scale).[6]

    • Protection is defined as the absence of generalized clonic seizures.

  • Data Analysis: The ED₅₀ for protection against PTZ-induced seizures is calculated for each compound.

Neurotoxicity Assessment

a) Rotarod Test

The rotarod test is used to assess motor coordination and balance, and to identify potential neurological deficits or sedative effects of a compound.[7]

  • Animals: Male mice or rats.

  • Apparatus: A commercially available rotarod apparatus.[7]

  • Procedure:

    • Administer the test compound or vehicle control (i.p.) at various doses.

    • Prior to drug administration, animals may be trained on the apparatus.[8]

    • At the time of predicted peak effect, place the animal on the rotating rod. The rod's rotation can be at a constant speed or accelerating (e.g., from 4 to 40 rpm over 300 seconds).[7]

    • Record the latency (time) for the animal to fall off the rod. A cut-off time is typically set (e.g., 300 seconds).[9]

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test (fall off the rod), is determined for each compound.

Mechanistic Studies

a) GABA-A Receptor Binding Assay

This in vitro assay determines if the compounds interact with the GABA-A receptor complex, a common target for anticonvulsant drugs.[10]

  • Preparation: Prepare synaptic membranes from rat brains.[11]

  • Assay Type: Competitive radioligand binding assay.[12]

  • Procedure:

    • Incubate the brain membrane preparation with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol).[11]

    • Add varying concentrations of the test compound (this compound or 2-ethylheptanamide).

    • Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a known GABA-A agonist (e.g., 10 mM GABA).[11][12]

    • After incubation, terminate the reaction by rapid filtration through glass fiber filters.[12]

    • Quantify the radioactivity on the filters using a liquid scintillation counter.[11]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding.[12] Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibitory constant (Kᵢ) can then be calculated.

b) Voltage-Gated Sodium Channel (VGSC) Assay

This assay assesses the modulatory effects of the compounds on voltage-gated sodium channels, another key target for anticonvulsant drugs.[13]

  • System: Use a cell line (e.g., HEK cells) stably expressing a specific subtype of human voltage-gated sodium channel (e.g., hNaᵥ1.5).[13]

  • Method: Automated electrophysiology (patch-clamp) or fluorescence-based assays using membrane potential-sensitive dyes.[13][14]

  • Procedure (Fluorescence-based):

    • Pre-incubate the cells with the test compound at various concentrations.[13]

    • Expose the cells to a sodium channel activator to prolong channel opening.[13]

    • Sodium ion influx through open channels causes membrane depolarization, which is measured by a change in fluorescence of a membrane potential-sensitive dye.[13]

  • Data Analysis: Plot the percentage of inhibition of the fluorescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]

Visualizations

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway for the comparative analysis of this compound and 2-ethylheptanamide.

G cluster_0 Initial Screening cluster_1 In Vivo Efficacy & Toxicity cluster_2 Data Analysis cluster_3 Mechanistic Studies (In Vitro) cluster_4 Conclusion Compound_A This compound MES MES Test (ED₅₀) Compound_A->MES PTZ PTZ Test (ED₅₀) Compound_A->PTZ Rotarod Rotarod Test (TD₅₀) Compound_A->Rotarod Compound_B 2-ethylheptanamide Compound_B->MES Compound_B->PTZ Compound_B->Rotarod PI Calculate Protective Index (TD₅₀/ED₅₀) MES->PI PTZ->PI Rotarod->PI GABA GABA-A Receptor Binding Assay (Kᵢ) PI->GABA VGSC VGSC Assay (IC₅₀) PI->VGSC SAR Structure-Activity Relationship GABA->SAR VGSC->SAR

Caption: Experimental workflow for comparing this compound and 2-ethylheptanamide.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Chloride_Channel Cl⁻ Channel Opening GABA_A_Receptor->Chloride_Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Test_Compound This compound or 2-ethylheptanamide Test_Compound->GABA_A_Receptor Positive Allosteric Modulation (?)

Caption: Hypothetical signaling pathway: modulation of GABAergic neurotransmission.

References

Independent Verification of N-ethylheptanamide: A Comparative Analysis with Structurally Related Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct independent verification of the specific biological activities and mechanisms of N-ethylheptanamide is currently limited in publicly available scientific literature. This guide provides a comparative analysis based on the well-documented findings of structurally similar N-acylethanolamines (NAEs), such as Palmitoylethanolamide (B50096) (PEA) and Oleoylethanolamide (OEA), to infer the putative properties of this compound. The experimental data and protocols presented herein are derived from studies on these related compounds and serve as a framework for the potential verification of this compound's effects.

Introduction

This compound is a fatty acid amide, a class of lipid signaling molecules with diverse physiological roles.[1][2][3][4][5] Due to its structural similarity to endogenous N-acylethanolamines (NAEs), it is hypothesized that this compound may share similar pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.[4][[“]][7] This guide aims to provide a comparative overview of the known biological activities of prominent NAEs to offer a predictive framework for this compound and to detail the experimental approaches required for its independent verification.

Putative Mechanism of Action of this compound

Based on the mechanisms of action of other N-acylethanolamines, this compound is likely to exert its biological effects through multiple pathways:[[“]][8][9]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Activation: A primary target for many NAEs, activation of PPAR-α leads to the regulation of genes involved in lipid metabolism and inflammation.[[“]][7][10][11]

  • Indirect Endocannabinoid System Modulation: While not typically binding directly to cannabinoid receptors CB1 and CB2, NAEs can enhance the effects of endogenous cannabinoids like anandamide (B1667382) by inhibiting their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][4][12] This is often referred to as the "entourage effect."[13][14]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Interaction: Some NAEs can modulate the activity of TRPV1 channels, which are involved in pain sensation.[8][14]

  • G-protein Coupled Receptor (GPR55) Interaction: GPR55 has been identified as a potential receptor for certain NAEs.[13][15]

The following diagram illustrates the potential signaling pathways for this compound, based on the known mechanisms of related N-acylethanolamines.

Putative Signaling Pathways of this compound Putative Signaling Pathways of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound TRPV1 TRPV1 This compound->TRPV1 Modulation GPR55 GPR55 This compound->GPR55 Activation FAAH_inhibitor FAAH (Inhibition) This compound->FAAH_inhibitor Inhibition PPARa_ligand PPAR-α This compound->PPARa_ligand Activation Cellular_Response_Pain Cellular_Response_Pain TRPV1->Cellular_Response_Pain Pain Sensation Cellular_Response_Various Cellular_Response_Various GPR55->Cellular_Response_Various Various Effects Anandamide Anandamide FAAH_inhibitor->Anandamide Increases levels CB1/CB2 CB1/CB2 Anandamide->CB1/CB2 Activation (Indirect) Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammatory) PPARa_ligand->Gene_Expression Cellular_Response_Neuro Cellular_Response_Neuro CB1/CB2->Cellular_Response_Neuro Neurotransmission

Caption: Putative signaling pathways of this compound.

Comparative Analysis of this compound and Related NAEs

The following table summarizes the known quantitative data for Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), which can be used as a benchmark for future studies on this compound.

FeatureThis compound (Putative)Palmitoylethanolamide (PEA)Oleoylethanolamide (OEA)
Primary Receptor Target PPAR-αPPAR-α[[“]][7]PPAR-α[11][16][17]
Endocannabinoid System Interaction Indirect (FAAH inhibition)Indirect (FAAH inhibition, "entourage effect")[1][14]Indirect (FAAH inhibition)
Other Receptor Targets TRPV1, GPR55TRPV1, GPR55[[“]][13][15]GPR119
Primary Biological Effects Anti-inflammatory, AnalgesicAnti-inflammatory, Analgesic, Neuroprotective[4][[“]][7]Satiety-inducing, Metabolic regulation[16][17][18]
Effective Dosage (Clinical Trials) Not Available300-1200 mg/day (for pain and inflammation)125-250 mg/day (for weight management)[16]
Bioavailability Not AvailableLow (Improved with micronization/formulations)[7]Moderate
Metabolism FAAH, NAAA[10]FAAH, NAAA[10]FAAH

Experimental Protocols for Verification

To independently verify the findings for this compound, the following experimental protocols, adapted from studies on related NAEs, are recommended.

Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional activity of this compound at PPAR-α, TRPV1, and GPR55.

Methodology:

  • PPAR-α Transactivation Assay:

    • Culture a suitable cell line (e.g., HEK293T) and co-transfect with expression vectors for human PPAR-α and a PPAR response element (PPRE)-driven luciferase reporter gene.

    • Treat the transfected cells with varying concentrations of this compound, a known PPAR-α agonist (e.g., GW7647) as a positive control, and a vehicle control.

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC50 value for this compound.

  • Calcium Influx Assay for TRPV1 Activation:

    • Culture cells stably expressing human TRPV1 (e.g., CHO or HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence, then add varying concentrations of this compound, a known TRPV1 agonist (e.g., capsaicin) as a positive control, and a vehicle control.

    • Monitor changes in intracellular calcium concentration by measuring fluorescence intensity.

In Vitro Anti-inflammatory Assays

Objective: To assess the anti-inflammatory effects of this compound in a cell-based model.

Methodology:

  • Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

  • After 24 hours, collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (using the Griess reagent) in the supernatant using ELISA or other appropriate immunoassays.

In Vivo Models of Pain and Inflammation

Objective: To evaluate the analgesic and anti-inflammatory efficacy of this compound in animal models.

Methodology:

  • Carrageenan-induced Paw Edema (Inflammation):

    • Administer this compound or a vehicle control to rodents (e.g., rats or mice) via oral gavage or intraperitoneal injection.

    • After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Compare the paw edema in the this compound-treated group to the control group.

  • Formalin Test (Pain):

    • Administer this compound or a vehicle control to rodents.

    • After the pre-treatment period, inject a dilute formalin solution into the hind paw.

    • Observe and score the pain-related behaviors (e.g., flinching, licking, biting of the injected paw) in two distinct phases (acute and tonic).

    • Compare the pain scores between the treated and control groups.

The following diagram illustrates a typical experimental workflow for verifying the anti-inflammatory effects of this compound.

Experimental Workflow for Anti-inflammatory Verification Experimental Workflow for Anti-inflammatory Verification cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Pre-treatment Pre-treatment with This compound Cell_Culture->Pre-treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre-treatment->Stimulation Analysis_Cytokines Cytokine & NO Analysis (ELISA, Griess Assay) Stimulation->Analysis_Cytokines Data_Interpretation_Invitro Data_Interpretation_Invitro Analysis_Cytokines->Data_Interpretation_Invitro Data Interpretation Animal_Model Rodent Model of Inflammation (e.g., Carrageenan-induced paw edema) Administration Administration of This compound Animal_Model->Administration Induction Induction of Inflammation Administration->Induction Measurement Measurement of Paw Edema Induction->Measurement Data_Interpretation_Invivo Data_Interpretation_Invivo Measurement->Data_Interpretation_Invivo Data Interpretation

Caption: Experimental workflow for anti-inflammatory verification.

Conclusion

While direct evidence for the biological activity of this compound is pending, its structural relationship to well-characterized N-acylethanolamines provides a strong basis for predicting its pharmacological profile. It is anticipated that this compound will exhibit anti-inflammatory and analgesic properties, likely mediated through the activation of PPAR-α and indirect modulation of the endocannabinoid system. The experimental protocols outlined in this guide offer a clear path for the independent verification of these putative effects. Further research is essential to fully elucidate the therapeutic potential of this compound and its place among the growing family of bioactive fatty acid amides.

References

Safety Operating Guide

Standard Operating Procedure: N-ethylheptanamide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-ethylheptanamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a compound with limited publicly available specific disposal information, this compound should be treated as a hazardous chemical waste. Laboratory personnel should always consult their institution's specific hazardous waste management guidelines and the chemical's Safety Data Sheet (SDS) if available.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE must be worn at all times when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[4][6]

  • Body Protection: A properly fitting laboratory coat.[5][6]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][7]

  • Do Not Mix: Do not mix this compound waste with incompatible materials. For instance, keep it separate from acids, bases, and oxidizing agents.[2][7]

  • Designated Container: Collect this compound waste in a designated, compatible container. Plastic containers are often preferred for their durability.[1][3] The original container may be used if it is in good condition.[7]

  • Solid vs. Liquid: Collect solid and liquid waste in separate, appropriately designated containers.

Waste Container Management

Proper management of waste containers is essential for safety and compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date when waste was first added.[1][2]

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[7][8][9] Funnels should not be left in the container opening.[3]

  • Condition: Ensure the container is in good condition, free from leaks or deterioration.[7][10]

On-Site Storage (Satellite Accumulation Area)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][7][10]

  • Location: The SAA must be under the control of laboratory personnel.[10]

  • Inspections: The SAA should be inspected weekly for any signs of leakage.[7]

  • Secondary Containment: Use secondary containment for all liquid hazardous waste to prevent spills.[9][10]

Quantitative Limits for Satellite Accumulation Areas

ParameterLimitCitation
Maximum Volume of Hazardous Waste55 gallons[1]
Maximum Volume of Acutely Toxic Waste1 quart (liquid) or 1 kilogram (solid)[1]
Maximum Storage TimeUp to 12 months (provided accumulation limits are not exceeded)[1]
Removal Time After Container is FullWithin 3 calendar days[1][7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[6] For solid spills, carefully sweep the material.[6]

  • Collection: Collect the spilled material and any contaminated absorbents into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area as appropriate for the chemical.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer drain.[6][7][8][9][10]

  • Professional Disposal: All hazardous chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[8] Contact your EHS office to schedule a waste pickup.[1]

  • Empty Containers: An empty container that held a hazardous waste must be properly managed. For acutely hazardous wastes, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3][8][9][11] After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, depending on institutional policies.[8][9][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible, Labeled Hazardous Waste Container fume_hood->container segregate Segregate from Incompatible Chemicals container->segregate collect Collect Waste in Container segregate->collect close_container Keep Container Securely Closed collect->close_container spill Spill Occurs collect->spill saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa pickup Schedule Waste Pickup with Environmental Health & Safety (EHS) saa->pickup end End: Professional Disposal by Licensed Vendor pickup->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill report_spill Report Spill to EHS collect_spill->report_spill report_spill->saa

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling N-ethylheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-ethylheptanamide was publicly available at the time of this writing. The following guidance is based on general safety principles for handling laboratory chemicals and information for structurally related compounds. It is imperative for researchers to conduct a thorough risk assessment before handling this compound and to consult with their institution's Environmental Health & Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines recommended personal protective equipment (PPE), operational procedures, and emergency and disposal plans to foster a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesShould be worn at all times to protect from potential splashes.[1][2]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling organic chemicals.[4][5] Always inspect gloves for tears or holes before use and change them frequently, especially after direct contact with the chemical.
Body Protection Laboratory CoatA standard, long-sleeved lab coat must be worn to protect skin and clothing from accidental spills.[2]
Chemical-Resistant ApronShould be worn over a lab coat when handling larger quantities or when there is a higher risk of splashes.
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[1][2]
Respiratory Protection Fume HoodAll work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][5]
RespiratorIf a fume hood is not available or if there is a potential for exposure above established limits for similar compounds, a NIOSH-approved respirator with appropriate cartridges should be used.[6][7] Consultation with EHS is necessary for respirator selection and fit-testing.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name, and any available hazard information.

  • Log the chemical into your laboratory's inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed when not in use.[1]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Amides are generally incompatible with acids and oxidizing agents, which can lead to vigorous reactions.[9]

  • Store in a designated and clearly labeled cabinet for organic compounds.

3. Weighing and Solution Preparation:

  • All weighing of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood.[5]

  • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

4. Routine Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • Work in a well-ventilated area, preferably a fume hood.[1]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or apply cosmetics in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Emergency and Disposal Plans

Emergency Procedures: Chemical Spill

In the event of a spill, follow these procedures immediately. For a visual representation of the spill response workflow, refer to the diagram below.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[11]

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.[11]

  • Assess the Hazard: If you are trained and it is safe to do so, identify the spilled material and the extent of the spill.[12]

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with absorbent materials.[13] Work from the outside of the spill inwards to prevent it from spreading.[13]

  • Neutralize (if applicable): For acidic or basic spills, neutralization may be necessary. However, the reactivity of this compound is unknown, so proceed with caution.

  • Clean Up: Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.[12]

Spill_Response_Workflow Start Chemical Spill Occurs Alert Alert Personnel in the Area Start->Alert Assess Assess the Spill Hazard (Size, Location, Volatility) Alert->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Call EHS/Emergency Services IsMajor->Evacuate Yes IsTrained Trained to Handle? IsMajor->IsTrained No Report Report the Incident to Supervisor/EHS Evacuate->Report IsTrained->Evacuate No WearPPE Wear Appropriate PPE IsTrained->WearPPE Yes Contain Contain the Spill (Use Absorbent Materials) WearPPE->Contain Cleanup Collect Contaminated Material into a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Decontaminate->Report End End Report->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.